Technical Documentation Center

Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride
  • CAS: 183288-42-8

Core Science & Biosynthesis

Foundational

What are the physical and chemical properties of Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride?

An In-depth Technical Guide to Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride Introduction Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride

Introduction

Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its rigid benzofuran core, coupled with the reactive handles of an amino group and an ethyl ester, provides a versatile scaffold for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its physical and chemical properties, spectroscopic profile, and key applications, providing researchers, scientists, and drug development professionals with the technical insights required for its effective utilization. While this compound is valued as a stable hydrochloride salt for formulation and storage, much of the publicly available characterization data pertains to its free base form, Ethyl 5-aminobenzofuran-2-carboxylate. This document will clearly distinguish between the two forms where data is specific and infer the properties of the hydrochloride salt based on established chemical principles where necessary.

Chemical Identity and Structure

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and structure. Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride is the salt form of the parent amine, which enhances its stability and handling properties.

IdentifierValueSource
IUPAC Name ethyl 5-amino-1-benzofuran-2-carboxylate;hydrochloride[1]
Synonyms 5-Aminobenzofuran-2-carboxylicacidethylester hydrochloride, Ethyl 5-amino-1-benzofuran-2-carboxylate HCl[1]
CAS Number 183288-42-8[1]
Molecular Formula C₁₁H₁₂ClNO₃[1][2]
Molecular Weight 241.67 g/mol [1][2]
Parent Compound CAS 174775-48-5 (Free Base)[3]

The structure consists of a benzofuran ring system, which is a fusion of a benzene ring and a furan ring. The key functional groups, which are the primary sites of reactivity, are the amino group (-NH₂) at the C5 position (protonated in the hydrochloride form as -NH₃⁺) and the ethyl ester (-COOCH₂CH₃) at the C2 position.

Caption: Molecular structure of Ethyl 5-aminobenzofuran-2-carboxylate Hydrochloride.

Physical and Chemical Properties

The physical properties of the hydrochloride salt are expected to differ from the free base, particularly in melting point and solubility. The salt form is generally a crystalline solid with higher water solubility.

PropertyValue (Hydrochloride)Value (Free Base)Source(s)
Appearance Data not availableYellow to dark brown solid / Beige powder / White to Light yellow to Light orange powder to crystal[3]
Melting Point Data not available54-60 °C / 64 °C[4]
Boiling Point Data not available348.1 ± 22.0 °C (Predicted)[5]
Solubility Data not availableSoluble in Chloroform, DMSO[5]
Storage Room temperature, sealed, dry0 - 8 °C, under inert gas (Nitrogen or Argon)[2][5]

Expert Insight: The hydrochloride salt is anticipated to have a significantly higher melting point than the free base due to the ionic character of the ammonium salt. While specific solubility data is scarce, the hydrochloride form is expected to exhibit greater solubility in polar protic solvents like water and alcohols compared to the free base. The recommended storage at room temperature for the salt suggests good stability.[2]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride stems from its three key structural components:

  • Ammonium Group (-NH₃⁺): This is the site of the hydrochloride salt. In a reaction, it can be deprotonated with a mild base to liberate the nucleophilic primary amine (-NH₂). This amine is a versatile handle for forming amides, sulfonamides, imines, and for use in N-alkylation and various coupling reactions.

  • Ethyl Ester Group (-COOEt): This group can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted to other derivatives such as amides or acid chlorides. It can also be reduced to a primary alcohol.

  • Benzofuran Ring: The electron-rich aromatic system can undergo electrophilic aromatic substitution, although the reaction conditions must be chosen carefully to avoid side reactions with the other functional groups.

This trifecta of reactivity makes the compound a valuable precursor for a wide range of more complex molecules.

A Ethyl 5-aminobenzofuran-2-carboxylate Hydrochloride B Deprotonation (Base) A->B C Free Amine Intermediate B->C D Acylation / Sulfonylation C->D F Reductive Amination C->F H Polymerization (e.g., with Diacid Chlorides) C->H J Condensation (e.g., with Aldehydes) C->J E Amides / Sulfonamides D->E G Secondary / Tertiary Amines F->G I High-Performance Polyamides H->I K Fluorescent Probes (Schiff Bases) J->K

Caption: Synthetic pathways originating from the amine functional group.

Spectroscopic Data and Analysis

TechniqueExpected Features (Free Base)Predicted Differences for Hydrochloride Salt
¹H NMR Ethyl ester protons: quartet ~4.3-4.4 ppm (CH₂) and triplet ~1.3-1.4 ppm (CH₃). Aromatic protons: complex signals in the aromatic region. Amino protons: broad singlet (variable shift).[6]The amino protons (-NH₃⁺) will likely appear as a broader, more downfield signal. The adjacent aromatic protons may experience a slight downfield shift due to the electron-withdrawing effect of the ammonium group.
¹³C NMR Carbonyl carbon of the ester ~160-170 ppm. Aromatic carbons in the 100-150 ppm range. Ethyl group carbons ~60 ppm (CH₂) and ~14 ppm (CH₃). Carbons ortho and para to the amino group will be shifted upfield.[6]The carbon atom attached to the nitrogen (C5) will be shifted downfield upon protonation. Other aromatic carbons will also be affected, though to a lesser extent.
FTIR N-H stretching of the primary amine (~3300-3500 cm⁻¹). C=O stretching of the ester (~1700-1720 cm⁻¹). Aromatic C=C stretching (~1450-1600 cm⁻¹). C-O stretching (~1000-1300 cm⁻¹).The N-H stretching region will be replaced by broad N⁺-H stretching bands, often overlapping with C-H stretches (~2400-3200 cm⁻¹).
Mass Spec (EI) Molecular ion (M⁺) peak at m/z = 205.21 (for C₁₁H₁₁NO₃). Fragmentation may involve loss of the ethoxy group (-OC₂H₅) or the entire ester group.[6]In ESI-MS (a softer ionization technique), the primary ion observed would be the parent cation at m/z = 205.21, corresponding to the protonated free base.
Standardized Protocol for Spectroscopic Analysis

Objective: To obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data for sample verification.

1. Sample Preparation (NMR): a. Accurately weigh 5-10 mg of Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the hydrochloride salt may have limited solubility in CDCl₃) in a clean NMR tube. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

2. Data Acquisition (NMR): a. Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher. b. Use standard acquisition parameters. For ¹³C NMR, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

3. Data Processing and Analysis (NMR): a. Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. b. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) relative to the internal standard. Analyze coupling patterns to aid in structural assignment. c. Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Data Acquisition (¹H, ¹³C NMR) C->D E Data Processing (FT, Phasing, Baseline) D->E F Spectral Analysis (Shifts, Integration, Coupling) E->F

Caption: General laboratory workflow for NMR spectroscopy.

Safety and Handling

While PubChem lists the GHS classification for Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride as "Not Classified," this is likely due to a lack of submitted data.[1] The parent free base, however, is associated with several hazard statements.[7] It is prudent and best practice to handle the hydrochloride salt with the same precautions as the free base.

Hazard ClassHazard StatementGHS CodeSource(s)
Acute toxicity, oral Harmful if swallowedH302[4][7]
Skin corrosion/irritation Causes skin irritationH315[4][7]
Serious eye damage/irritation Causes serious eye irritationH319[4][7]
Specific target organ toxicity May cause respiratory irritationH335[4][7]
Handling and Personal Protective Equipment (PPE):
  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders to avoid inhalation.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or glasses with side shields.

    • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.

    • Body Protection: Wear a standard laboratory coat.

  • Hygiene Measures: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several high-value research areas.

  • Pharmaceutical Development: It is a key building block for synthesizing active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) agents and cardiovascular drugs.[2] It serves as a precursor for compounds designed as dual 5-HT1A receptor agonists and serotonin reuptake inhibitors (SRIs), which have potential applications in treating depression and anxiety.[5][8]

  • Material Science: The benzofuran core is a fluorophore.[2] The compound can be functionalized to create novel fluorescent probes and dyes for bio-imaging and chemosensor applications.[9] Furthermore, the presence of both amino and ester groups allows it to be used as a monomer in polymerization reactions to create high-performance polymers like polyamides with enhanced thermal stability and unique optical properties.[9]

  • Biochemical Research: Derivatives are used in studies of enzyme inhibition and receptor binding to elucidate biological mechanisms.[3]

cluster_applications Key Application Areas A Ethyl 5-aminobenzofuran-2-carboxylate Hydrochloride B Pharmaceuticals A->B E Material Science A->E H Biochemical Research A->H C CNS Agents (e.g., Antidepressants) B->C D Cardiovascular Drugs B->D F Fluorescent Dyes & Probes E->F G High-Performance Polymers E->G I Enzyme Inhibition Studies H->I J Receptor Binding Assays H->J

Caption: Summary of the primary applications for the title compound.

Conclusion

Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride is a compound of significant scientific interest, possessing a desirable combination of structural rigidity and functional group reactivity. Its utility as a stable, versatile intermediate is well-established in the synthesis of novel therapeutics and advanced materials. While a more complete dataset, particularly for the physical and spectroscopic properties of the hydrochloride salt itself, would be beneficial, this guide provides a robust framework based on available data for the parent compound and sound chemical principles. Researchers and developers can leverage this information to confidently and safely incorporate this valuable building block into their synthetic and research programs.

References

  • PubChem. (n.d.). Ethyl 5-aminobenzofuran-2-carboxylate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 5-Aminobenzofuran-2-carboxylicacidethylester hydrochloride. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). GHS hazard statements. Retrieved January 20, 2026, from [Link]

  • MSDS Europe. (n.d.). Hazard statements. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Retrieved January 20, 2026, from [Link]

  • MySkinRecipes. (n.d.). Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride. Retrieved January 20, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride

Abstract This technical guide provides a comprehensive and in-depth overview of a reliable and well-documented synthetic pathway for Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride. This compound is a valuable buildi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a reliable and well-documented synthetic pathway for Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride. This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents, including those targeting the central nervous system and cardiovascular diseases.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the strategic considerations behind the chosen synthetic route, provides step-by-step experimental protocols, and discusses the underlying reaction mechanisms.

Introduction and Strategic Overview

Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride is a key heterocyclic compound featuring a benzofuran core, an amino group at the 5-position, and an ethyl ester at the 2-position.[3] The presence of these functional groups allows for diverse chemical modifications, making it a versatile intermediate in the synthesis of more complex bioactive molecules.[2]

The synthetic strategy detailed in this guide focuses on a robust and scalable three-step process commencing with the formation of a nitro-substituted benzofuran ring system. This approach is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations. The core of this strategy involves:

  • Step 1: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate: This step establishes the core benzofuran structure with the nitro group correctly positioned for subsequent reduction.

  • Step 2: Reduction of the Nitro Group: The nitro-substituted intermediate is then selectively reduced to the corresponding primary amine, yielding Ethyl 5-aminobenzofuran-2-carboxylate.

  • Step 3: Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt, which often improves stability and handling characteristics.

This pathway is selected for its efficiency, high yields, and the relative ease of purification of the intermediates and the final product.

Visualized Synthesis Pathway

The overall synthetic scheme is depicted below, providing a clear visual representation of the transformation from starting materials to the final product.

Synthesis_Pathway cluster_0 Step 1: Benzofuran Ring Formation cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Hydrochloride Salt Formation Start 4-Nitro-2-hydroxybenzaldehyde Reagent1 Ethyl bromoacetate K2CO3, Acetone Start->Reagent1 Intermediate1 Ethyl 5-nitrobenzofuran-2-carboxylate Reagent1->Intermediate1 Cyclization Reagent2 H2, Pd/C Ethanol Intermediate2 Ethyl 5-aminobenzofuran-2-carboxylate Intermediate1->Intermediate2 Reagent2->Intermediate2 Reduction Reagent3 HCl in Ethanol FinalProduct Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride Intermediate2->FinalProduct Reagent3->FinalProduct Salt Formation

Caption: Overall synthetic workflow for Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride.

Detailed Synthesis Protocol

Step 1: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate

The initial step involves the construction of the benzofuran ring system through a Perkin-like reaction followed by intramolecular cyclization. Starting with 4-nitro-2-hydroxybenzaldehyde, the phenolic hydroxyl group is first alkylated with ethyl bromoacetate, followed by a base-mediated cyclization to yield the desired benzofuran.

Reaction Mechanism:

The reaction proceeds via an initial O-alkylation of the phenoxide ion of 4-nitro-2-hydroxybenzaldehyde with ethyl bromoacetate. The resulting intermediate then undergoes an intramolecular aldol-type condensation, where the enolate formed by deprotonation of the α-carbon of the ester attacks the aldehyde carbonyl group. Subsequent dehydration leads to the formation of the furan ring.

Perkin_Like_Mechanism cluster_0 O-Alkylation cluster_1 Intramolecular Cyclization Phenoxide 4-Nitro-2-hydroxybenzaldehyde anion Bromoacetate Ethyl bromoacetate Phenoxide->Bromoacetate SN2 Intermediate_A Alkylated Intermediate Bromoacetate->Intermediate_A Enolate Enolate formation Intermediate_A->Enolate Base Cyclized Cyclized intermediate Enolate->Cyclized Intramolecular attack Dehydration Dehydration Cyclized->Dehydration Product Ethyl 5-nitrobenzofuran-2-carboxylate Dehydration->Product

Caption: Simplified mechanism for the formation of the benzofuran ring.

Experimental Protocol:

  • To a solution of 4-nitro-2-hydroxybenzaldehyde (1 equivalent) in acetone, add anhydrous potassium carbonate (2.5 equivalents).

  • To this suspension, add ethyl bromoacetate (1.2 equivalents) dropwise at room temperature.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to afford Ethyl 5-nitrobenzofuran-2-carboxylate as a solid.[4][5][6]

Reagent/SolventMolar Ratio/VolumePurpose
4-Nitro-2-hydroxybenzaldehyde1 eqStarting material
Ethyl bromoacetate1.2 eqAlkylating agent
Potassium Carbonate2.5 eqBase
Acetoneq.s.Solvent
Ethanolq.s.Recrystallization solvent

Table 1: Reagents and solvents for the synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate.

Step 2: Catalytic Reduction of Ethyl 5-nitrobenzofuran-2-carboxylate

The selective reduction of the aromatic nitro group to a primary amine is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency, selectivity, and the clean nature of the reaction.

Mechanism of Catalytic Hydrogenation:

The mechanism of palladium-catalyzed hydrogenation of nitroarenes involves the adsorption of both the nitro compound and molecular hydrogen onto the surface of the palladium catalyst.[7] Hydrogen molecules dissociate into hydrogen atoms on the catalyst surface. The adsorbed nitro group is then sequentially reduced by these hydrogen atoms, proceeding through nitroso and hydroxylamine intermediates to form the final amine.[7] The product amine then desorbs from the catalyst surface.

Reduction_Mechanism Nitro R-NO2 (adsorbed on Pd/C) Nitroso R-NO (intermediate) Nitro->Nitroso + 2[H] H2 H2 (adsorbed and dissociated on Pd/C) Hydroxylamine R-NHOH (intermediate) Nitroso->Hydroxylamine + 2[H] Amine R-NH2 (desorbed) Hydroxylamine->Amine + 2[H]

Caption: Simplified mechanism of nitro group reduction on a Pd/C catalyst.

Experimental Protocol:

  • In a hydrogenation vessel, dissolve Ethyl 5-nitrobenzofuran-2-carboxylate (1 equivalent) in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight of the starting material).

  • Pressurize the vessel with hydrogen gas (50-60 psi) and stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain Ethyl 5-aminobenzofuran-2-carboxylate as a solid. This product is often used in the next step without further purification.

Reagent/SolventMolar Ratio/AmountPurpose
Ethyl 5-nitrobenzofuran-2-carboxylate1 eqStarting material
10% Palladium on Carbon5-10 wt%Catalyst
Hydrogen Gas50-60 psiReducing agent
Ethanolq.s.Solvent
Celite®q.s.Filter aid

Table 2: Reagents and conditions for the reduction of Ethyl 5-nitrobenzofuran-2-carboxylate.

Step 3: Formation of Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride

The final step is the conversion of the synthesized free amine into its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The hydrochloride salt is often more stable, crystalline, and easier to handle than the free base.

Experimental Protocol:

  • Dissolve the crude Ethyl 5-aminobenzofuran-2-carboxylate from the previous step in a minimal amount of ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in ethanol (prepared by carefully adding acetyl chloride to cold ethanol) dropwise with stirring until the pH of the solution is acidic (pH 1-2).

  • A precipitate of the hydrochloride salt will form.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Dry the product under vacuum to yield Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride.

Reagent/SolventAmountPurpose
Ethyl 5-aminobenzofuran-2-carboxylate1 eqFree base
Ethanolic HClTo pH 1-2Acid for salt formation
Ethanolq.s.Solvent
Diethyl Etherq.s.Washing solvent

Table 3: Reagents for the formation of the hydrochloride salt.

Characterization Data

The final product and key intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

CompoundMolecular FormulaMolecular WeightExpected AppearanceKey Analytical Data
Ethyl 5-nitrobenzofuran-2-carboxylateC₁₁H₉NO₅235.19 g/mol SolidMelting point: 152-156 °C[6]
Ethyl 5-aminobenzofuran-2-carboxylateC₁₁H₁₁NO₃205.21 g/mol Yellow to dark brown solid[3]
Ethyl 5-aminobenzofuran-2-carboxylate hydrochlorideC₁₁H₁₂ClNO₃241.67 g/mol Solid[1]

Table 4: Physical and analytical data for the synthesized compounds.

Safety and Handling Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Ethyl bromoacetate: Is a lachrymator and is corrosive. Handle with care and avoid inhalation of vapors.

  • Palladium on Carbon: The dry catalyst can be pyrophoric. Handle in an inert atmosphere when dry. The wet catalyst is safer to handle.

  • Hydrogen Gas: Is highly flammable. Ensure that the hydrogenation apparatus is properly assembled and free of leaks. Use in a well-ventilated area away from ignition sources.

  • Hydrochloric Acid: Is corrosive. Handle with care and avoid contact with skin and eyes.

Conclusion

This technical guide has outlined a reliable and efficient three-step synthesis for Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride. The described pathway, commencing with the formation of the nitro-substituted benzofuran ring, followed by catalytic reduction and subsequent salt formation, provides a practical route for obtaining this valuable pharmaceutical intermediate. The detailed experimental protocols, mechanistic insights, and safety considerations presented herein are intended to support researchers and scientists in the successful synthesis and application of this compound.

References

  • Chem-Impex. Ethyl 5-aminobenzofuran-2-carboxylate. [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). J. Chem. Rev.
  • Perkin rearrangement - Wikipedia. [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC - PubMed Central. [Link]

  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. ChemRxiv. [Link]

  • Denitration of Nitroarenes Under Ambient Physiological Conditions Catalyzed by Graphdiyne-Supported Palladium. CCS Chemistry. [Link]

  • Perkin Reaction Mechanism - Sathee NEET - IIT Kanpur. [Link]

  • Proposed mechanism for the reduction of nitroarenes using NaBH4 catalyzed by Pd/GYLPCO. ResearchGate. [Link]

  • Perkin Reaction Mechanism - BYJU'S. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. [Link]

  • US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google P
  • MySkinRecipes. Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride. [Link]

  • Exploring Ethyl 5-Nitrobenzofuran-2-Carboxylate: Properties and Applications. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]

Sources

Foundational

Spectroscopic Data of Ethyl 5-aminobenzofuran-2-carboxylate (CAS 174775-48-5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction Ethyl 5-aminobenzofuran-2-carboxylate, registered under CAS number 174775-48-5, is a key inte...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Ethyl 5-aminobenzofuran-2-carboxylate, registered under CAS number 174775-48-5, is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor for Vilazodone.[1][2] Its benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[3] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control during drug development and manufacturing processes. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles. While experimental spectra are not publicly available, this guide offers a detailed theoretical analysis and robust experimental protocols to empower researchers in their analytical endeavors.

Chemical Identity and Properties

PropertyValueReference(s)
CAS Number 174775-48-5[4]
Molecular Formula C₁₁H₁₁NO₃[4]
Molecular Weight 205.21 g/mol [4]
IUPAC Name ethyl 5-amino-1-benzofuran-2-carboxylate[4]
Synonyms 5-Aminobenzofuran-2-carboxylic acid ethyl ester, Ethyl 5-amino-1-benzofuran-2-carboxylate[5]
Appearance White to light yellow or brown solid/powder[5]
Melting Point 54-60 °C[5]
Boiling Point 348.1 ± 22.0 °C at 760 mmHg (Predicted)[5]
Density 1.3 ± 0.1 g/cm³ (Predicted)[5]
Storage Store at 0 - 8 °C under an inert atmosphere[5]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds. For Ethyl 5-aminobenzofuran-2-carboxylate, both ¹H and ¹³C NMR will provide a unique fingerprint of its atomic connectivity.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the furan proton, and the ethyl ester group. The chemical shifts are influenced by the electron-donating amino group on the benzene ring.[6]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ethyl (-CH₃)~1.3-1.4Triplet3H
Amino (-NH₂)Variable (broad)Singlet (broad)2H
Ethyl (-CH₂)~4.3-4.4Quartet2H
Aromatic (C4-H, C6-H, C7-H)~6.5-7.5Multiplets3H
Furan (C3-H)~7.0-7.2Singlet1H

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The electron-donating nature of the amino group at the 5-position will cause an upfield shift (to lower ppm values) of the ortho (C4-H and C6-H) and para (not present) protons relative to the unsubstituted benzofuran. The C7-H proton will be less affected.[6] The ethyl group will exhibit a characteristic triplet-quartet pattern due to spin-spin coupling between the methyl and methylene protons. The amino protons often appear as a broad singlet and their chemical shift can be highly dependent on the solvent and sample concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
Ethyl (-CH₃)~14-15
Ethyl (-CH₂)~60-62
Aromatic/Furan (C3, C4, C6, C7)~105-125
Aromatic/Furan (C3a, C7a)~125-145
Aromatic (C5-NH₂)~140-150
Furan (C2-COO)~145-155
Ester (C=O)~158-162

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The carbon atoms directly bonded to the electron-donating amino group (C5) and those at the ortho (C4, C6) positions are expected to be shielded and appear at lower chemical shifts.[6] The carbonyl carbon of the ester group will be the most deshielded, appearing at the highest chemical shift.

Experimental Protocol for NMR Spectroscopy

This protocol provides a self-validating system for obtaining high-quality NMR data.

1.3.1. Sample Preparation

  • Weigh 5-10 mg of Ethyl 5-aminobenzofuran-2-carboxylate.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

1.3.2. Data Acquisition

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Ensure the spectrometer is properly tuned and the magnetic field is shimmed for optimal resolution.

  • For ¹H NMR, use a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled experiment is standard. A wider spectral width (e.g., 240 ppm) is necessary.

1.3.3. Data Processing and Analysis

  • Process the raw data using appropriate NMR software. This involves Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS Acquire_1H Acquire ¹H Spectrum Add_TMS->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Add_TMS->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase_Correct Phase & Baseline Correction FT->Phase_Correct Calibrate Calibrate to TMS Phase_Correct->Calibrate Integrate Integrate ¹H Signals Calibrate->Integrate Assign Assign Structure Integrate->Assign FTIR_Workflow Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background Record Background Spectrum Clean_Crystal->Background Place_Sample Place Sample on Crystal Background->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Acquire_Spectrum Acquire Spectrum (4000-400 cm⁻¹) Apply_Pressure->Acquire_Spectrum Analyze Analyze Spectrum Acquire_Spectrum->Analyze

Caption: Workflow for ATR-FTIR spectroscopy.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

Under electron ionization (EI) at 70 eV, Ethyl 5-aminobenzofuran-2-carboxylate is expected to show a molecular ion peak and several characteristic fragment ions.

Ionm/z (mass-to-charge ratio)Interpretation
[M]⁺205Molecular Ion
[M - C₂H₅O]⁺160Loss of the ethoxy radical
[M - C₂H₄]⁺177McLafferty rearrangement (loss of ethene)
[M - COOC₂H₅]⁺132Loss of the ethyl carboxylate radical

Expertise & Experience: Interpreting the Mass Spectrum

The molecular ion peak at m/z 205 confirms the molecular weight of the compound. [6]The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. The loss of the ethoxy radical (•OC₂H₅) to form the acylium ion at m/z 160 is a common fragmentation pathway for ethyl esters. A McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen followed by the elimination of ethene, would result in an ion at m/z 177. [6]

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

3.2.1. Sample Introduction

  • Introduce a small amount of the sample into the mass spectrometer. This can be done via a direct insertion probe for solid samples or after separation using gas chromatography (GC) or liquid chromatography (LC).

3.2.2. Ionization and Mass Analysis

  • Ionize the sample using a standard electron energy of 70 eV.

  • Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

3.2.3. Data Analysis

  • Analyze the resulting mass spectrum to identify the molecular ion peak.

  • Identify and interpret the major fragment ions to confirm the structure of the compound.

MS_Workflow Sample_Intro Sample Introduction (Direct Probe/GC/LC) Ionization Electron Ionization (70 eV) Sample_Intro->Ionization Mass_Analysis Mass Analysis (Quadrupole/TOF) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: General workflow for EI-Mass Spectrometry.

Conclusion

This technical guide provides a detailed theoretical framework for the spectroscopic analysis of Ethyl 5-aminobenzofuran-2-carboxylate (CAS 174775-48-5). The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer a robust resource for researchers and scientists in the pharmaceutical industry. Adherence to these protocols will ensure the generation of high-quality, reproducible data, facilitating the confident identification and characterization of this important synthetic intermediate.

References

  • ResearchGate. Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Available from: [Link]

  • PubChem. Ethyl 5-aminobenzofuran-2-carboxylate. Available from: [Link]

Sources

Exploratory

The Versatile Scaffold: A Technical Guide to Ethyl 5-aminobenzofuran-2-carboxylate in Pharmaceutical Development

Introduction: Unveiling the Potential of a Privileged Structure In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The benzofuran scaffold is a prominent member of this elite group, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] Among the various substituted benzofurans, Ethyl 5-aminobenzofuran-2-carboxylate has garnered significant attention as a versatile and highly valuable building block in the synthesis of novel therapeutic agents.[2][3] Its unique chemical architecture, featuring a fused benzene and furan ring system with strategically positioned amino and ethyl carboxylate groups, provides a rich platform for chemical modification, enabling the development of compounds with tailored pharmacological profiles.[4]

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It delves into the core applications of Ethyl 5-aminobenzofuran-2-carboxylate, elucidating its role in the generation of innovative drug candidates across diverse therapeutic areas. By synthesizing technical data with field-proven insights, this guide aims to empower researchers to unlock the full potential of this remarkable scaffold in their drug discovery endeavors.

Core Physicochemical Properties and Handling

A thorough understanding of the fundamental properties of Ethyl 5-aminobenzofuran-2-carboxylate is paramount for its effective and safe utilization in a laboratory setting.

PropertyValue
CAS Number 174775-48-5
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Appearance White to Light yellow to Light orange powder to crystal
Melting Point 130-132°C
Solubility Soluble in organic solvents such as ethanol.

Note: Physical properties can vary slightly based on the purity and supplier.

Handling and Storage: Ethyl 5-aminobenzofuran-2-carboxylate should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] It is recommended to store the compound in a tightly sealed container in a cool, dry place.

Application in Oncology: Combating Cancer and Drug Resistance

The benzofuran nucleus is a recurring motif in a multitude of natural and synthetic compounds exhibiting potent anticancer activity.[1][5] Ethyl 5-aminobenzofuran-2-carboxylate serves as a crucial starting material for the synthesis of novel anticancer agents, with a particular focus on overcoming the challenge of multidrug resistance (MDR).[5]

Derivatives as Potent Antiproliferative Agents

Research has demonstrated that derivatives of Ethyl 5-aminobenzofuran-2-carboxylate exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study focused on the synthesis of aminobenzofuran-containing analogues of proximicins, utilizing Ethyl 5-aminobenzofuran-2-carboxylate as a key precursor, revealed potent activity against human glioblastoma cells (U-87 MG).[5][6]

Compound IDModification from Ethyl 5-aminobenzofuran-2-carboxylateIC₅₀ U-87 MG (µM)[6]IC₅₀ WI-38 (µM)[6]Selectivity Index (SI)[6]
23(16) Amide coupling with a furan-containing moiety and C-terminal tyramine15.672.10.13
24(15) Amide coupling with a different furan-containing moiety and C-terminal tryptamine34.92.40.07
Temozolomide (Control) Standard chemotherapeutic drug150.3425.40.17

The data indicates that derivative 23(16) is significantly more potent against glioblastoma cells than the standard drug, Temozolomide.[6] However, the lower selectivity index also suggests higher toxicity towards non-cancerous fibroblast cells (WI-38), highlighting the ongoing challenge of achieving tumor-specific cytotoxicity.[6]

Reversing Multidrug Resistance through P-glycoprotein Inhibition

A major hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[5] P-gp functions as a drug efflux pump, actively removing chemotherapeutic agents from cancer cells and thereby reducing their efficacy.[5] Derivatives of Ethyl 5-aminobenzofuran-2-carboxylate have emerged as potent P-gp inhibitors, capable of resensitizing resistant cancer cells to conventional anticancer drugs.[5]

A study on thiophenylbenzofuran derivatives synthesized from an aminobenzofuran core demonstrated remarkable efficacy in reversing vincristine resistance in human ABCB1-overexpressing cells.[5]

Compound IDFold Reversal (vs. Vincristine alone)[5]
4 223.5
10 198.7
14 185.4
Verapamil (Control) 25.6

These results clearly show that the synthesized aminobenzofuran derivatives are substantially more effective at reversing P-gp-mediated drug resistance than the well-known P-gp inhibitor, Verapamil.[5]

The precise mechanism by which these benzofuran derivatives inhibit P-gp is an area of active investigation. It is hypothesized that they may act as competitive or non-competitive inhibitors, binding to the transporter and preventing the efflux of chemotherapeutic drugs.

P_gp_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug Chemotherapeutic Drug Pgp->Drug Efflux ADP ADP + Pi Pgp->ADP Drug->Pgp Binds Drug_out Chemotherapeutic Drug Inhibitor Benzofuran Derivative Inhibitor->Pgp Inhibits ATP ATP ATP->Pgp Hydrolysis Extracellular Extracellular Space

Caption: Mechanism of P-gp mediated drug efflux and its inhibition by benzofuran derivatives.

Applications in Neurodegenerative Diseases: A Multi-Target Approach for Alzheimer's Disease

The multifactorial nature of neurodegenerative disorders, such as Alzheimer's disease (AD), necessitates the development of therapeutic agents that can modulate multiple pathological pathways simultaneously.[2][7] The benzofuran scaffold has emerged as a promising platform for the design of such multi-target-directed ligands (MTDLs).[2] Derivatives of Ethyl 5-aminobenzofuran-2-carboxylate are being actively investigated for their potential to combat the complex pathology of AD.

The primary pathological hallmarks of AD include the deposition of amyloid-beta (Aβ) plaques, the formation of neurofibrillary tangles composed of hyperphosphorylated tau protein, and a decline in cholinergic neurotransmission.[2]

Dual Inhibition of Cholinesterases and β-Secretase (BACE1)

A key strategy in AD therapy is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, inhibiting β-secretase (BACE1), a key enzyme in the production of Aβ peptides, is a major therapeutic goal.

Several studies have reported the design and synthesis of 2-arylbenzofuran derivatives with potent dual inhibitory activity against both cholinesterases and BACE1. While not directly synthesized from Ethyl 5-aminobenzofuran-2-carboxylate in all cited studies, the underlying benzofuran scaffold is the key pharmacophore, and the synthetic strategies can be adapted.

AD_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_amyloid Amyloidogenic Pathway ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle Vesicular Storage ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh ACh ACh_release->ACh AChE AChE ACh->AChE Degradation BuChE BuChE ACh->BuChE Degradation AChR Acetylcholine Receptors ACh->AChR Binds Signal Transduction Signal Transduction AChR->Signal Transduction Activates APP Amyloid Precursor Protein (APP) BACE1 β-secretase (BACE1) APP->BACE1 Cleavage gamma_secretase γ-secretase BACE1->gamma_secretase Sequential Cleavage Abeta Amyloid-β (Aβ) Peptide gamma_secretase->Abeta Plaques Aβ Plaques Abeta->Plaques Aggregation Inhibitor Benzofuran Derivative Inhibitor->AChE Inhibits Inhibitor->BuChE Inhibits Inhibitor->BACE1 Inhibits

Caption: Multi-target inhibition of key pathways in Alzheimer's disease by benzofuran derivatives.

Central Nervous System (CNS) Applications: Modulating Serotonergic Pathways

Beyond neurodegenerative diseases, Ethyl 5-aminobenzofuran-2-carboxylate is a valuable precursor for the synthesis of compounds targeting the central nervous system, particularly the serotonergic system.[7] Derivatives have been developed as dual-acting agents, functioning as both 5-HT₁ₐ receptor agonists and serotonin reuptake inhibitors (SRIs).[7] This dual mechanism is highly desirable for the treatment of depression and anxiety disorders.

Serotonin_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP Reuptake Serotonin Serotonin (5-HT) FiveHTP->Serotonin Reuptake Vesicle Vesicular Storage Serotonin->Vesicle Reuptake Release 5-HT Release Vesicle->Release Reuptake SERT Serotonin Transporter (SERT) Release->SERT Reuptake Serotonin_cleft 5-HT Release->Serotonin_cleft FiveHT1A 5-HT1A Receptor Serotonin_cleft->FiveHT1A Binds Signal Signal Transduction (e.g., ↓cAMP) FiveHT1A->Signal Drug_Derivative Benzofuran-derived Drug Drug_Derivative->SERT Inhibits Drug_Derivative->FiveHT1A Agonist Action

Caption: Dual mechanism of action of a benzofuran-derived drug on the serotonergic system.

Antimicrobial Potential: A Scaffold for Novel Antibacterial Agents

The benzofuran core is also present in compounds with significant antimicrobial properties.[8][9] Ethyl 5-aminobenzofuran-2-carboxylate can be utilized to synthesize Schiff base ligands which, upon complexation with metal ions like Cu(II) and Zn(II), exhibit enhanced antibacterial activity.[8]

A study detailing the synthesis of Schiff base ligands from Ethyl 5-aminobenzofuran-2-carboxylate and their subsequent metal complexes reported promising activity against various bacterial strains.[8]

CompoundZone of Inhibition (mm) vs. S. aureus[8]Zone of Inhibition (mm) vs. E. coli[8]
Ligand 6a 1210
Cu(II) complex of 6a 1816
Zn(II) complex of 6a 1614
Ciprofloxacin (Control) 2522

While not as potent as the standard antibiotic ciprofloxacin, the significant increase in activity upon metal complexation demonstrates the potential of this scaffold in developing new classes of antibacterial agents.[8]

Experimental Protocols

General Synthesis of a Schiff Base Ligand from Ethyl 5-aminobenzofuran-2-carboxylate

This protocol outlines the synthesis of (E)-ethyl 5-((2-hydroxybenzylidene)amino)benzofuran-2-carboxylate (a Schiff base ligand).[8]

Materials:

  • Ethyl 5-aminobenzofuran-2-carboxylate

  • Salicylaldehyde

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve Ethyl 5-aminobenzofuran-2-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

  • Add salicylaldehyde (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product will precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent to obtain the pure compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control cells.

Conclusion and Future Perspectives

Ethyl 5-aminobenzofuran-2-carboxylate has firmly established itself as a cornerstone scaffold in modern pharmaceutical development. Its synthetic tractability and the diverse biological activities of its derivatives underscore its immense value in the quest for novel therapeutics. From potent anticancer agents that can overcome multidrug resistance to multi-target inhibitors for the treatment of complex neurodegenerative diseases and promising new classes of antimicrobials, the applications of this versatile building block are both broad and profound.

Future research will undoubtedly continue to expand the therapeutic horizons of Ethyl 5-aminobenzofuran-2-carboxylate derivatives. Deeper exploration of their mechanisms of action, optimization of their pharmacokinetic and pharmacodynamic properties through structure-activity relationship studies, and their evaluation in more complex in vivo models will be crucial in translating the promise of this privileged scaffold into clinically successful drugs that can address unmet medical needs. The journey from this foundational molecule to life-saving medicines is a testament to the power of innovative medicinal chemistry.

References

  • Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands. (URL: [Link])

  • Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136 - ResearchGate. (URL: [Link])

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity - International Journal of Pharmacy and Biological Sciences. (URL: [Link])

  • Synthesis and Anticancer Activity of Novel Benzofurancarboxamides - Biointerface Research in Applied Chemistry. (URL: [Link])

  • 2-Arylbenzofuran-based molecules as multipotent Alzheimer's disease modifying agents. (URL: [Link])

  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - Frontiers. (URL: [Link])

  • Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PMC - NIH. (URL: [Link])

  • Recent developments of P-glycoprotein inhibitors and its structure-activity relationship (SAR) studies - PubMed. (URL: [Link])

  • Medicinal chemistry strategies to discover P-glycoprotein inhibitors: An update - PubMed. (URL: [Link])

  • Ethyl 5-aminobenzofuran-2-carboxylate | C11H11NO3 | CID 9837138 - PubChem. (URL: [Link])

  • Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC - PubMed Central. (URL: [Link])

  • Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC. (URL: [Link])

  • Cardioprotective compounds - WO2008020802A1 - Google P
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI. (URL: [Link])

  • Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - RSC Medicinal Chemistry (RSC Publishing). (URL: [Link])

  • SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications - PMC - PubMed Central. (URL: [Link])

Sources

Foundational

Ethyl 5-Aminobenzofuran-2-carboxylate: A Cornerstone Building Block for Advanced Organic Synthesis

Abstract The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic molecules with significant biological and material properties.[1][2] Within this important...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic molecules with significant biological and material properties.[1][2] Within this important class of compounds, Ethyl 5-aminobenzofuran-2-carboxylate has emerged as a particularly versatile and valuable building block.[3] Its unique trifunctional architecture—comprising a reactive amino group, a modifiable ester, and an electron-rich benzofuran core—offers a powerful platform for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of Ethyl 5-aminobenzofuran-2-carboxylate, from its fundamental properties and synthesis to its strategic application in the fields of drug discovery and materials science. We will dissect the causality behind its reactivity and provide field-proven protocols to empower researchers in leveraging this potent synthetic intermediate.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a building block's fundamental characteristics is paramount for its effective utilization. Ethyl 5-aminobenzofuran-2-carboxylate is a yellow to dark brown solid with a molecular weight of 205.21 g/mol .[3][4]

PropertyValueReference
CAS Number 174775-48-5[3][4]
Molecular Formula C₁₁H₁₁NO₃[3][4]
Molecular Weight 205.21 g/mol [3][4]
Appearance Yellow to dark brown solid[3][4]
Melting Point 54-60 °C[3][5]
Boiling Point 348.1 ± 22.0 °C at 760 mmHg[3]
Density 1.3 ± 0.1 g/cm³[3]
Storage Store at 0 - 8 °C under an inert atmosphere[3][4]

The strategic placement of the amino group at the C-5 position significantly influences the molecule's electronic environment, which can be clearly observed in its spectroscopic data.[6] While detailed experimental spectra should be acquired for each batch, predicted ¹H NMR data suggests that the aromatic protons at C4 and C6 will be notably shielded by the electron-donating amino group.[6]

Synthesis of the Building Block

The most common and efficient laboratory-scale synthesis of Ethyl 5-aminobenzofuran-2-carboxylate involves the reduction of its nitro precursor, Ethyl 5-nitrobenzofuran-2-carboxylate. This transformation is typically achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

This protocol outlines a general procedure for the synthesis of Ethyl 5-aminobenzofuran-2-carboxylate from its corresponding nitro compound.[5][7]

Materials:

  • Ethyl 5-nitrobenzofuran-2-carboxylate

  • Ethanol

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas supply

  • Reaction flask suitable for hydrogenation

Procedure:

  • In a reaction flask, dissolve Ethyl 5-nitrobenzofuran-2-carboxylate (1 equivalent) in ethanol.

  • Carefully add the 5% Pd/C catalyst (typically 5-10% by weight of the starting material).

  • Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 0.3-0.5 MPa) and stir the reaction mixture vigorously.[5][7]

  • Maintain the reaction at a controlled temperature, usually between 10-30°C.[5][7]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 3 hours).[5][7]

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Remove the catalyst by filtration through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to yield the crude Ethyl 5-aminobenzofuran-2-carboxylate.

  • The product can be further purified by recrystallization or column chromatography if necessary. A yield of 98% has been reported for this process.[5][7]

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups due to its high activity and selectivity.

  • Solvent: Ethanol is a good solvent for both the starting material and the product, and it is relatively inert under hydrogenation conditions.

  • Temperature and Pressure: The mild temperature and pressure conditions are sufficient for the reduction while minimizing potential side reactions.

G cluster_synthesis Synthesis Workflow A Ethyl 5-nitrobenzofuran- 2-carboxylate in Ethanol B Add 5% Pd/C Catalyst A->B Step 1 C Hydrogenation (0.3-0.5 MPa, 10-30°C) B->C Step 2 D Reaction Monitoring (TLC) C->D Step 3 E Catalyst Filtration D->E Step 4 (upon completion) F Concentration E->F Step 5 G Ethyl 5-aminobenzofuran- 2-carboxylate F->G Step 6

Caption: Workflow for the synthesis of Ethyl 5-aminobenzofuran-2-carboxylate.

Reactivity and Key Transformations

The synthetic utility of Ethyl 5-aminobenzofuran-2-carboxylate stems from the distinct reactivity of its three functional components: the 5-amino group, the 2-carboxylate group, and the benzofuran ring itself.

Reactions at the 5-Amino Group

The primary amino group is a versatile handle for a wide range of chemical transformations, making it a focal point for molecular elaboration.

  • Amide Coupling: The amino group readily reacts with carboxylic acids and their derivatives (e.g., acid chlorides, anhydrides) to form stable amide bonds. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.

  • N-Arylation/N-Alkylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the formation of C-N bonds, attaching aryl or alkyl groups to the nitrogen atom.[8] This is crucial for building complex scaffolds found in many bioactive molecules. Palladium-based catalysts are frequently employed for these transformations.[8]

  • Heterocycle Formation: The amino group can serve as a nucleophile in cyclization reactions to construct additional heterocyclic rings fused to the benzofuran core, a common strategy for expanding chemical diversity.[8]

Catalyst Selection for C-N Cross-Coupling

The choice of catalyst for reactions like N-arylation is critical and often substrate-dependent.

Catalyst SystemApplicationKey Considerations
Palladium Precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) + Phosphine Ligand (e.g., Xantphos, BINAP) Buchwald-Hartwig N-arylationThe ligand choice is crucial and often requires screening to optimize yield and minimize side reactions.[8]
Copper-based (e.g., CuI) Ullmann condensationCan be effective under milder conditions and may be preferable for certain substrates.[8]

Solvent and Base Selection: Anhydrous, aprotic polar solvents like dioxane, toluene, or DMF are typically used for cross-coupling reactions to ensure catalyst stability.[8] The choice of base is equally important, with common options including inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., DBU).

Modifications of the 2-Carboxylate Group

The ethyl ester at the C-2 position offers another site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of reactions, including amide coupling (via activation) or other transformations.

Applications in Drug Discovery

The benzofuran nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][9] Ethyl 5-aminobenzofuran-2-carboxylate provides a reliable entry point into this valuable chemical space.

Anticancer Agents and Multidrug Resistance Reversal

Derivatives of Ethyl 5-aminobenzofuran-2-carboxylate have shown significant promise as anticancer agents. For instance, it has been used as a precursor for the synthesis of aminobenzofuran-containing analogues of proximicins, which have demonstrated antiproliferative activity against human glioblastoma cells.[1]

Furthermore, certain derivatives have been identified as potent inhibitors of P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer cells.[1] By inhibiting P-gp, these compounds can restore the efficacy of conventional chemotherapy agents.

Antiproliferative Activity of a Derivative:

Compound IDModification from Parent CompoundIC50 U-87 MG (µM)Selectivity Index (SI)
23(16) Amide coupling with a furan-containing moiety15.670.13

Data from a study on proximicin analogues highlights the potential of these derivatives as anticancer agents, although selectivity remains a challenge to be addressed through further optimization.[1]

Neurological Disorders and Serotonin Reuptake Inhibitors

This building block is a key intermediate in the synthesis of indolebutylpiperazines, a class of compounds that act as dual 5-HT1A receptor agonists and serotonin reuptake inhibitors.[5][7] This dual action is a sought-after profile for the development of novel antidepressants and anxiolytics. For example, it is a starting material in the synthesis of Vilazodone, an approved antidepressant drug.[10]

G cluster_drug_discovery Drug Discovery Workflow Start Ethyl 5-aminobenzofuran- 2-carboxylate Step1 Functionalization (e.g., Amide Coupling, N-Arylation) Start->Step1 Step2 Library of Derivatives Step1->Step2 Step3 Biological Screening (e.g., Antiproliferative Assays, Receptor Binding) Step2->Step3 Step4 Lead Compound Identification Step3->Step4 Step5 Lead Optimization Step4->Step5 Step6 Drug Candidate Step5->Step6

Caption: General workflow for aminobenzofuran-based drug discovery.

Applications in Materials Science

The rigid, planar structure of the benzofuran core, combined with the functional handles of Ethyl 5-aminobenzofuran-2-carboxylate, makes it an attractive monomer for the synthesis of advanced materials.[11]

High-Performance Polymers

The presence of both an amino and an ester group allows for its incorporation into polymer backbones through polycondensation reactions.[11]

  • Polyamides: The amino group can react with dicarboxylic acids or their derivatives (e.g., terephthaloyl chloride) to form polyamides. These polymers are expected to exhibit high thermal stability and unique optical properties due to the rigid benzofuran unit in the polymer chain.[11]

Experimental Protocol: Synthesis of a Benzofuran-Containing Polyamide

This protocol describes a general procedure for the direct polycondensation of Ethyl 5-aminobenzofuran-2-carboxylate with a diacid chloride.[11]

Materials:

  • Ethyl 5-aminobenzofuran-2-carboxylate

  • Terephthaloyl chloride

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a dry, three-neck flask equipped with a mechanical stirrer and under an inert atmosphere, dissolve Ethyl 5-aminobenzofuran-2-carboxylate (1 equivalent) in anhydrous NMP.

  • Cool the solution in an ice bath and add anhydrous pyridine (2 equivalents).

  • Slowly add a solution of terephthaloyl chloride (1 equivalent) in anhydrous NMP to the cooled mixture.

  • Allow the reaction to stir at 0°C for 1 hour, then at room temperature for 12-24 hours.

  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80°C for 24 hours.[11]

Organic Electronics

Benzofuran derivatives are being explored for their potential in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), due to their charge-transporting and emissive properties.[11] Ethyl 5-aminobenzofuran-2-carboxylate can serve as a precursor for the synthesis of hole-transporting or emissive materials. The amino group can be functionalized with moieties known to facilitate hole transport, such as triphenylamine units.[11]

Conclusion

Ethyl 5-aminobenzofuran-2-carboxylate is far more than a simple chemical intermediate; it is a strategic building block that provides access to a vast and valuable chemical space. Its trifunctional nature allows for controlled and diverse synthetic elaborations, making it a cornerstone in the development of novel pharmaceuticals and advanced functional materials. The protocols and insights provided in this guide serve as a foundation for researchers to harness the full potential of this powerful molecule, paving the way for future innovations in both medicine and materials science.

References

  • A Comparative Guide to Aminobenzofurans in Drug Design: Spotlight on Ethyl 5. (n.d.). BenchChem.
  • Ethyl 5-aminobenzofuran-2-carboxylate. (n.d.). Chem-Impex.
  • Application Notes and Protocols: Ethyl 5-aminobenzofuran-2-carboxylate in Material Science. (n.d.). BenchChem.
  • A Comparative Spectroscopic Guide to Ethyl 5-aminobenzofuran-2-carboxylate Isomers. (n.d.). BenchChem.
  • Aminodibenzofurans: A Technical Guide to their History, Synthesis, and Biological Significance. (n.d.). BenchChem.
  • An In-depth Technical Guide to Ethyl 5-aminobenzofuran-2-carboxylate. (n.d.). BenchChem.
  • Miao, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ResearchGate.
  • Selection of catalysts for reactions involving Ethyl 5-aminobenzofuran-2-carboxylate. (n.d.). BenchChem.
  • Process for preparing benzofuran-2-carboxamide derivatives. (2018). Google Patents. US20180002305A1.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing.
  • ETHYL 5-AMINOBENZOFURAN-2-CARBOXYLATE. (2025). ChemicalBook.
  • ETHYL 5-AMINOBENZOFURAN-2-CARBOXYLATE CAS#: 174775-48-5. (n.d.). ChemicalBook.
  • Exploring the Applications and Sourcing of Ethyl 5-Aminobenzo[b]furan-2-carboxylate in Chemical Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Ethyl 5-aminobenzofuran-2-carboxylate. (n.d.). PubChem.
  • Chen, K., et al. (2021). Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes. Organic Chemistry Frontiers.
  • Ethyl 5-Aminobenzofuran-2-carboxylate. (n.d.). Opulent Pharma.
  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022). National Institutes of Health.
  • Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry.
  • Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry. (2015). PubMed.
  • Ethyl 5-Aminobenzofuran-2-carboxylate. (n.d.). Chang Zhou Rui Ming Pharmaceutical Co., Ltd.

Sources

Exploratory

The Versatile Benzofuran Scaffold: A Deep Dive into the Mechanisms of Action of Ethyl 5-aminobenzofuran-2-carboxylate Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The benzofuran core is a privileged heterocyclic structure in medicinal chemistry, with its derivatives displaying a broad spect...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran core is a privileged heterocyclic structure in medicinal chemistry, with its derivatives displaying a broad spectrum of biological activities.[1] Among the various benzofuran building blocks, Ethyl 5-aminobenzofuran-2-carboxylate has emerged as a particularly versatile scaffold for the synthesis of novel therapeutic agents.[2] Its unique structure, featuring a reactive amino group and an ester moiety, allows for extensive and diverse functionalization, leading to the development of compounds with potent and varied mechanisms of action. This technical guide provides a comprehensive exploration of the primary mechanisms through which drugs derived from this scaffold exert their therapeutic effects, with a focus on anticancer, multidrug resistance reversal, and neurological applications.

Part 1: Anticancer Mechanisms of Action

Derivatives of Ethyl 5-aminobenzofuran-2-carboxylate have demonstrated significant potential as anticancer agents through the modulation of key cellular signaling pathways, primarily via protein kinase inhibition.

Inhibition of Protein Kinases

Protein kinases are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, and survival.[3] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Benzofuran derivatives have been identified as potent inhibitors of several protein kinases.

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are overexpressed in various hematological and solid tumors, where they promote cell survival and proliferation.[4][5] Novel benzofuran-2-carboxylic acids, which can be synthesized from the Ethyl 5-aminobenzofuran-2-carboxylate scaffold, have been identified as potent inhibitors of Pim-1 kinase.[3]

Mechanism of Inhibition: X-ray crystallography and molecular docking studies have revealed that these inhibitors bind to the ATP-binding pocket of Pim-1.[3][4] The carboxylic acid group of the benzofuran derivative forms a key salt-bridge interaction with a conserved lysine residue in the hinge region of the kinase, while the amino group can form hydrogen bonds with other active site residues. This occupation of the ATP-binding site prevents the kinase from binding its natural substrate, ATP, thereby inhibiting its catalytic activity and downstream signaling.

Pim1_Inhibition cluster_upstream Upstream Signaling cluster_pim1 Pim-1 Kinase cluster_downstream Downstream Effects STATs STATs Pim1 Pim-1 STATs->Pim1 Upregulation Cytokines Cytokines Cytokines->STATs Upregulation Bad_p Phosphorylation of Bad Pim1->Bad_p 4EBP1_p Phosphorylation of 4E-BP1 Pim1->4EBP1_p ATP_Site Benzofuran_Derivative Benzofuran Derivative Benzofuran_Derivative->Pim1 Inhibition Apoptosis_Inhibition Inhibition of Apoptosis Bad_p->Apoptosis_Inhibition Protein_Synthesis Increased Protein Synthesis 4EBP1_p->Protein_Synthesis

Caption: Pim-1 signaling pathway and its inhibition by benzofuran derivatives.

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer. Benzofuran derivatives have been designed as potent inhibitors of CDK2.[6]

Mechanism of Inhibition: These compounds act as Type II inhibitors, binding to the ATP-binding site of CDK2 and stabilizing the inactive DFG-out conformation of the kinase. This prevents the conformational changes required for kinase activation and subsequent phosphorylation of its substrates, leading to cell cycle arrest.[6]

Antiproliferative Activity

Novel aminobenzofuran-containing analogues of proximicins, synthesized from Ethyl 5-aminobenzofuran-2-carboxylate, have demonstrated significant antiproliferative activity against human glioblastoma cells.[1]

Compound IDModification from Ethyl 5-aminobenzofuran-2-carboxylateIC50 U-87 MG (µM)IC50 WI-38 (µM)Selectivity Index (SI)Reference
23(16) Amide coupling with a furan-containing moiety15.672.10.13[1]
Temozolomide Standard Drug150.3425.40.17[1]

Table 1: Antiproliferative activity of an Ethyl 5-aminobenzofuran-2-carboxylate derivative against glioblastoma cells.

Part 2: Reversal of Multidrug Resistance

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Aminobenzofuran derivatives have emerged as potent P-gp inhibitors, capable of reversing MDR.

P-glycoprotein (P-gp) Inhibition

P-gp is a transmembrane efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.

Mechanism of Inhibition: Aminobenzofuran derivatives can inhibit P-gp through multiple mechanisms. Molecular docking studies suggest that these compounds can bind to the drug-binding pocket of P-gp, acting as competitive inhibitors.[7] Some derivatives may also bind to allosteric sites, modulating the transporter's conformation and inhibiting its ATPase activity, which is essential for the energy-dependent efflux of drugs. By blocking P-gp, these derivatives increase the intracellular accumulation of co-administered chemotherapeutic agents, restoring their cytotoxicity.

Pgp_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Extracellular Extracellular Space Pgp->Extracellular Efflux Intracellular Intracellular Space Intracellular->Pgp Binds to P-gp Chemo_Drug Chemotherapeutic Drug Chemo_Drug->Intracellular Enters Cell Aminobenzofuran Aminobenzofuran Derivative Aminobenzofuran->Pgp Inhibition

Caption: Mechanism of P-gp inhibition by aminobenzofuran derivatives.

Thiophenylbenzofuran derivatives synthesized from an aminobenzofuran core have shown remarkable efficacy in reversing vincristine resistance in cells overexpressing P-gp.

Compound IDFold Reversal (vs. Vincristine alone)Reference
4 223.5[1]
10 198.7[1]
14 185.4[1]
Verapamil (Control) 25.6[1]

Table 2: Reversal of vincristine resistance by thiophenylbenzofuran derivatives.

Part 3: Neurological Mechanisms of Action

Ethyl 5-aminobenzofuran-2-carboxylate is also a valuable precursor for compounds targeting the central nervous system, particularly those with applications in the treatment of depression and anxiety.

Dual 5-HT1A Receptor Agonism and Serotonin Reuptake Inhibition (SRI)

A promising strategy for the development of novel antidepressants is the combination of serotonin (5-HT) transporter (SERT) inhibition with 5-HT1A receptor agonism. Several benzofuran derivatives have been designed to possess this dual activity.[8][9]

Mechanism of Action: These compounds act as inhibitors of SERT, blocking the reuptake of serotonin from the synaptic cleft and thereby increasing its availability to bind to postsynaptic receptors. Simultaneously, they act as agonists at the 5-HT1A autoreceptors on presynaptic neurons. This dual action is believed to lead to a more rapid and robust antidepressant effect compared to selective serotonin reuptake inhibitors (SSRIs) alone.

Serotonin_Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT 5HT1A_auto 5-HT1A Autoreceptor Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin_vesicle->Serotonin_synapse Release Serotonin_synapse->SERT Reuptake Serotonin_synapse->5HT1A_auto Postsynaptic_receptor Postsynaptic 5-HT Receptor Serotonin_synapse->Postsynaptic_receptor Benzofuran_Derivative Benzofuran Derivative Benzofuran_Derivative->SERT Inhibition Benzofuran_Derivative->5HT1A_auto Agonism

Caption: Dual mechanism of action of benzofuran derivatives at the serotonin synapse.

Part 4: Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of benzofuran derivatives against a target kinase.

Materials:

  • Recombinant target kinase (e.g., Pim-1, CDK2)

  • Kinase substrate (specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (benzofuran derivatives) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Calculate the IC50 values for each compound.

Rhodamine 123 Efflux Assay for P-gp Inhibition

This assay is used to assess the ability of compounds to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123.

Materials:

  • P-gp overexpressing cells (e.g., MCF7/ADR) and parental cells (e.g., MCF7)

  • Cell culture medium

  • Rhodamine 123

  • Test compounds (aminobenzofuran derivatives)

  • Positive control inhibitor (e.g., Verapamil)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Seed the cells in appropriate culture plates and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of the test compounds or controls for 30-60 minutes.

  • Add Rhodamine 123 to the medium and incubate for another 60-90 minutes.

  • Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

  • Lyse the cells or measure the intracellular fluorescence directly using a flow cytometer or fluorescence plate reader.

  • An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound indicates P-gp inhibition.

Conclusion

Ethyl 5-aminobenzofuran-2-carboxylate is a highly valuable and versatile scaffold in modern drug discovery. The ability to readily functionalize its core structure has led to the development of a diverse range of therapeutic candidates with distinct and potent mechanisms of action. From the inhibition of key protein kinases in cancer and the reversal of multidrug resistance to the nuanced modulation of neurological pathways, derivatives of this compound continue to demonstrate significant promise. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will undoubtedly pave the way for the development of next-generation therapeutics for a wide array of diseases.

References

  • Venkatesan, A. M., Dos Santos, O., Ellingboe, J., Evrard, D. A., Harrison, B. L., Smith, D. L., Scerni, R., Hornby, G. A., Schechter, L. E., & Andree, T. H. (2010). Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Bioorganic & medicinal chemistry letters, 20(3), 824–827. [Link]

  • Chen, H., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & medicinal chemistry letters, 21(10), 2893-2897. [Link]

  • Wadood, A., et al. (2014). Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors. Pharmaceutical biology, 52(11), 1476-1482. [Link]

  • Cottalorda, A., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules (Basel, Switzerland), 26(21), 6572. [Link]

  • Cottalorda, A., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(21), 6572. [Link]

  • ResearchGate. (2025). Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity. [Link]

  • Semantic Scholar. (n.d.). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. [Link]

  • RSC Publishing. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). [Link]

  • Millan, M. J., et al. (2000). Towards a new generation of potential antipsychotic agents combining D2 and 5-HT1A receptor activities. Journal of medicinal chemistry, 43(23), 4367-4383. [Link]

  • Moro, S., et al. (2012). Docking Applied to the Prediction of the Affinity of Compounds to P-Glycoprotein. Molecules, 17(7), 7762-7771. [Link]

  • Ennis, M. D., et al. (2008). Advances toward new antidepressants with dual serotonin transporter and 5-HT1A receptor affinity within a class of 3-aminochroman derivatives. Part 2. Journal of medicinal chemistry, 51(23), 7467-7477. [Link]

  • Wagner, S., et al. (2023). In Silico and In Vitro Identification of P-Glycoprotein Inhibitors from a Library of 375 Phytochemicals. International journal of molecular sciences, 24(12), 10269. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). Molecular Docking, Pharmacophore Mapping And Virtual Screening Of Potent Human P-Glycoprotein Inhibitors. [Link]

  • PubChem. (n.d.). Ethyl 5-aminobenzofuran-2-carboxylate. [Link]

  • Yuan, Y., et al. (2024). Development of heterocyclic-based frameworks as potential scaffold of 5-HT1A receptor agonist and future perspectives: A review. Medicine, 103(24), e38386. [Link]

  • Boissard, C., et al. (2005). Synthesis and SAR of Highly Potent Dual 5-HT1A and 5-HT1B Antagonists as Potential Antidepressant Drugs. Journal of medicinal chemistry, 48(25), 7946-7958. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1269-1286. [Link]

  • Yuan, Y., et al. (2024). Development of heterocyclic-based frameworks as potential scaffold of 5-HT1A receptor agonist and future perspectives: A review. Medicine, 103(24), e38386. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Well-Characterized Molecule Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride is a key building block in the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Well-Characterized Molecule

Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride is a key building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system and cardiovascular diseases.[1] Its versatile structure, featuring both amine and ester functional groups, allows for diverse chemical modifications essential for the development of novel therapeutics.[1] The benzofuran core is a prevalent scaffold in many biologically active natural products and drugs, known for its therapeutic potential against a range of diseases.[2][3]

The journey from a promising molecule to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount. Solubility directly influences bioavailability and the feasibility of formulation, while stability dictates the compound's shelf-life, storage conditions, and potential degradation pathways that could impact safety and efficacy.[4][5] This guide delves into the critical aspects of characterizing the solubility and stability of Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride, providing both theoretical grounding and actionable experimental protocols.

Solubility Profile: Beyond a Single Number

Solubility is not a static value but is influenced by a variety of factors including the solvent system, temperature, and the solid-state properties of the compound.[6] For drug development, understanding both kinetic and thermodynamic solubility is crucial for different stages of research.[7]

Theoretical Framework: The "Why" Behind the Dissolution

The dissolution of Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride in a solvent is an equilibrium process governed by the interplay of lattice energy (the energy holding the crystal structure together) and solvation energy (the energy released upon interaction of the solute with solvent molecules). The hydrochloride salt form is generally employed to enhance aqueous solubility compared to the free base. However, the overall solubility will be dictated by the polarity of the solvent and its ability to form hydrogen bonds and other non-covalent interactions with the solute.

Experimental Determination of Solubility: A Practical Workflow

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its direct measurement of the equilibrium state.[8]

Experimental Protocol: Shake-Flask Solubility Assay

Materials and Equipment:

  • Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride

  • A selection of relevant solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • pH meter

Procedure:

  • Preparation: Add an excess of Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.[9]

  • Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration.[6] Care must be taken to avoid temperature fluctuations during this step.

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC method.

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

dot

Caption: Workflow for Thermodynamic Solubility Determination.

Anticipated Solubility Data

The following table summarizes the expected qualitative solubility of Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride in various common solvents, based on general chemical principles. Actual quantitative data must be determined experimentally.

Solvent SystemExpected SolubilityRationale
WaterModerately SolubleThe hydrochloride salt enhances aqueous solubility.
PBS (pH 7.4)Moderate to LowSolubility may decrease compared to pure water due to common ion effects and potential for conversion to the less soluble free base.
0.1 M HClHighThe common ion (chloride) may slightly decrease solubility, but the acidic pH will keep the amine protonated, favoring dissolution.
0.1 M NaOHLowThe basic pH will deprotonate the amine, leading to the formation of the less soluble free base.
Ethanol/MethanolSolublePolar protic solvents are generally effective at solvating salts and organic molecules with hydrogen bonding capabilities.[10]
DMSOHighly SolubleA polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.[11]

Stability Assessment: Ensuring Molecular Integrity

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[12][13] Forced degradation studies are an essential part of this process, helping to identify likely degradation products and establish the stability-indicating nature of analytical methods.[4][14]

The Rationale of Forced Degradation

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[15] The goal is to accelerate degradation to predict the long-term stability profile and to identify potential degradation products that might form.[16] This information is crucial for developing stable formulations, determining appropriate storage conditions, and ensuring patient safety.[14] The International Council for Harmonisation (ICH) provides guidelines for stress testing conditions.[17]

Experimental Protocol: Forced Degradation Studies

A systematic approach to forced degradation involves exposing a solution or solid sample of Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride to various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Exposing the solid compound to dry heat (e.g., 80°C).

  • Photostability: Exposing the compound (solid and in solution) to a combination of UV and visible light, as per ICH Q1B guidelines.[15]

Procedure:

  • Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in the respective stress media. For thermal and photolytic studies, use the solid compound.

  • Stress Application: Expose the samples to the specified conditions for a defined period (e.g., 24, 48, 72 hours). A control sample, protected from the stress condition, should be analyzed concurrently.

  • Sample Quenching: For hydrolytic and oxidative studies, neutralize the samples at the end of the exposure period to prevent further degradation.

  • Analysis: Analyze all stressed and control samples by a stability-indicating HPLC method. This method must be capable of separating the intact drug from all potential degradation products.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the major degradation products. The goal is typically to achieve 5-20% degradation to ensure that the degradation pathways are adequately stressed without being overly destructive.[15]

dot

Stability_Testing_Logic Start Compound Sample Control Control (No Stress) Start->Control Acid Acid Hydrolysis (0.1M HCl, Heat) Start->Acid Base Base Hydrolysis (0.1M NaOH) Start->Base Oxidation Oxidation (H2O2) Start->Oxidation Thermal Thermal Stress (Dry Heat) Start->Thermal Photo Photostability (UV/Vis Light) Start->Photo Analysis Stability-Indicating HPLC Analysis Control->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradants & Determine Pathways Analysis->Report

Caption: Decision Logic for Forced Degradation Studies.

Potential Degradation Pathways and Stability Profile

Based on the structure of Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride, several degradation pathways can be anticipated:

  • Hydrolysis: The ester functional group is susceptible to both acid and base-catalyzed hydrolysis, which would yield 5-aminobenzofuran-2-carboxylic acid and ethanol.

  • Oxidation: The amino group and the electron-rich benzofuran ring system could be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.

  • Photodegradation: Aromatic and heterocyclic compounds can be light-sensitive, potentially leading to complex degradation pathways upon exposure to UV or visible light.[4]

Anticipated Stability Data Summary:

Stress ConditionExpected StabilityPotential Degradants
Acid HydrolysisModerate Degradation5-Aminobenzofuran-2-carboxylic acid
Base HydrolysisSignificant Degradation5-Aminobenzofuran-2-carboxylic acid
OxidationModerate DegradationN-oxides, ring-opened products
Thermal (Solid)Likely StableMinimal degradation expected at moderate temperatures.
PhotostabilityPotential for DegradationComplex mixture of photoproducts.

Storage and Handling Recommendations: Based on the potential instabilities, Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride should be stored in a tightly sealed container in a cool, dry, and dark place.[10] Storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended for long-term stability.[10][11]

Conclusion: A Foundation for Rational Drug Development

A thorough understanding of the solubility and stability of Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride is not merely an academic exercise; it is a fundamental prerequisite for successful drug development. The data generated from the studies outlined in this guide will inform critical decisions regarding formulation development, analytical method validation, and the establishment of appropriate storage and handling procedures. By investing in this foundational characterization, researchers can mitigate risks, save valuable resources, and ultimately accelerate the journey of a promising molecule from the laboratory to the clinic.

References

  • Gaining insight into drug packaging and storage. (2022, April 18). Vertex AI Search.
  • Forced degradation study in pharmaceutical stability. (n.d.). Pharmaguideline.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Forced degradation testing in pharma. (2025, November 5).
  • Forced degradation studies: Regulatory considerations and implementation. (n.d.). Pharmaceutical Technology.
  • ICH guidelines for stability testing of new drug substance and drug products. (n.d.). Scribd.
  • Q1A(R2) Guideline. (n.d.). ICH.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency.
  • What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. (2011, July 1). Journal of Pharmaceutical Sciences.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019, September).
  • ICH stability testing guidelines. (n.d.). SNS Courseware.
  • 4 ways drug solubility testing helps discovery & development. (2024, April 4). WuXi AppTec.
  • ICH guideline for stability testing. (n.d.). Slideshare.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Essential safety and operational guidance for handling 2,3,6,7-tetrahydrofuro[2,3-f][4]benzofuran. (n.d.). Benchchem.

  • An in-depth technical guide to Ethyl 5-aminobenzofuran-2-carboxyl
  • Ethyl 5-aminobenzofuran-2-carboxylate CAS#: 174775-48-5. (n.d.). ChemicalBook.
  • 2,3-Benzofuran (English) AAA TCI MSDS A2.
  • Ethyl 5-aminobenzofuran-2-carboxyl
  • Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride. (n.d.). MySkinRecipes.
  • Safety D
  • Application notes and protocols: Ethyl 5-aminobenzofuran-2-carboxylate in m
  • A comprehensive review on benzofuran synthesis featuring innovative and catalytic str
  • Ethyl 5-Aminobenzofuran-2-carboxyl
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride, 95% Purity, C11H12ClNO3, 25 grams. (n.d.). CP Lab Safety.
  • Ethyl 5-aminobenzofuran-2-carboxylate | C11H11NO3 | CID 9837138. (n.d.). PubChem.
  • Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. (n.d.).
  • 5-Aminobenzofuran-2-carboxylicacidethylester hydrochloride | C11H12ClNO3. (n.d.). PubChem.

Sources

Foundational

Safety data sheet and handling precautions for Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride.

An In-depth Technical Guide to the Safe Handling of Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride For Researchers, Scientists, and Drug Development Professionals A Senior Application Scientist's Foreword: Navigatin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Foreword: Navigating the Nuances of Chemical Safety

This guide is structured to address this reality. As Senior Application Scientists, we must be adept at inferring potential hazards based on the known data of analogous structures and fundamental chemical principles. Here, we will derive our handling protocols from the available data for the parent compound, Ethyl 5-aminobenzofuran-2-carboxylate (CAS No. 174775-48-5), and established best practices for handling amine hydrochloride salts.[4][5][6] This approach embodies the principle of "as low as reasonably practicable" (ALARP) exposure and ensures a cautious and safe laboratory environment.

This document is not a replacement for a manufacturer-supplied SDS but rather a technical guide to inform a robust risk assessment. It is imperative to always consult the supplier's documentation and your institution's environmental health and safety (EHS) department for final guidance.

Section 1: Chemical and Physical Identity

A clear understanding of the compound's basic properties is the foundation of safe handling.

PropertyValueSource(s)
Chemical Name Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride[1]
Synonyms 5-Aminobenzofuran-2-carboxylic acid ethyl ester hydrochloride[1]
CAS Number 183288-42-8[1][2][3]
Molecular Formula C₁₁H₁₂ClNO₃[1][2][3]
Molecular Weight 241.67 g/mol [1][2][3]
Appearance Solid (based on related compounds)[6]
Storage Conditions Room temperature, in a dry, sealed container[3]

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication.[7][8][9] While specific GHS data for the hydrochloride salt is absent, aggregated information for the free base, Ethyl 5-aminobenzofuran-2-carboxylate, points to the following potential hazards. It is prudent to assume the hydrochloride salt carries similar, if not enhanced, risks due to its acidic nature.

GHS Pictograms (Anticipated):

PictogramHazard ClassDescription

Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Respiratory IrritantHarmful if swallowed; Causes skin, eye, and respiratory irritation.[5][10]

Potential for more severe, long-term health effectsMay indicate carcinogenicity, mutagenicity, reproductive toxicity, or target organ toxicity with repeated exposure. This is an area where more data is needed.[7][10]

Signal Word: Warning [5]

Hazard Statements (Inferred from free base):

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Precautionary Statements (Recommended):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.[11]

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Section 3: Causality-Driven Handling Protocols

Understanding why a precaution is necessary is as important as the precaution itself. This section details the step-by-step handling procedures with an emphasis on the scientific reasoning behind each action.

Engineering Controls: The First Line of Defense
  • Rationale: The primary route of exposure to a solid compound is through inhalation of fine particulates and direct contact. Engineering controls are designed to minimize this at the source.

  • Protocol:

    • Chemical Fume Hood: All weighing and handling of Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride must be conducted inside a certified chemical fume hood.[12] This is critical to mitigate the risk of inhaling airborne particles, which may cause respiratory irritation.[5]

    • Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide an adequate level of protection.

    • Sash Position: Always work with the fume hood sash at the lowest possible height that still allows for comfortable manipulation. This maximizes the face velocity and containment efficiency of the hood.[13]

Personal Protective Equipment (PPE): The Researcher's Armor
  • Rationale: PPE is the last line of defense, protecting the user from exposure when engineering controls cannot completely eliminate the risk. The selection of PPE must be based on the identified hazards of skin and eye irritation.[5]

  • Protocol:

    • Eye Protection: Chemical splash goggles with side shields are mandatory. Standard safety glasses do not provide adequate protection from splashes or airborne dust.[12]

    • Hand Protection: Nitrile gloves are the standard for handling most laboratory chemicals. Always inspect gloves for tears or punctures before use. If a solvent will be used, consult a glove compatibility chart to ensure nitrile is appropriate. Double-gloving can be a prudent measure when handling potent compounds.

    • Body Protection: A full-length laboratory coat, buttoned completely, is required to protect against skin contact.[12]

    • Footwear: Closed-toe shoes are mandatory in any laboratory setting.[14]

Step-by-Step Experimental Workflow

The following workflow is designed to be a self-validating system, with checks and balances to ensure safety at each stage.

G cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Post-Reaction & Cleanup Phase prep_sds Review SDS/Safety Info prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh Weigh Compound in Hood prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent & Dissolve handle_transfer->handle_dissolve handle_react Conduct Reaction handle_dissolve->handle_react cleanup_quench Quench Reaction Safely handle_react->cleanup_quench Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decon cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of Vilazodone using Ethyl 5-aminobenzofuran-2-carboxylate.

An In-Depth Technical Guide Protocol for the Synthesis of Vilazodone Using Ethyl 5-aminobenzofuran-2-carboxylate Introduction Vilazodone is a novel antidepressant agent approved for the treatment of major depressive diso...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Protocol for the Synthesis of Vilazodone Using Ethyl 5-aminobenzofuran-2-carboxylate

Introduction

Vilazodone is a novel antidepressant agent approved for the treatment of major depressive disorder (MDD).[1][2] Its therapeutic effect is attributed to a dual mechanism of action: it is a potent and selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the serotonin 5-HT1A receptor.[3][4][5] This combination, termed a Serotonin Partial Agonist and Reuptake Inhibitor (SPARI), is theorized to offer potential advantages, including a faster onset of action and a reduced incidence of certain side effects compared to traditional SSRIs.[5][6]

The molecular structure of Vilazodone, 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxamide, consists of three key moieties: a benzofuran-2-carboxamide group, a piperazine linker, and a 3-substituted indole-5-carbonitrile group.[7][8] A convergent synthesis strategy is often employed, where two advanced intermediates are prepared separately and then coupled in a final step.

This application note provides a detailed protocol for the synthesis of Vilazodone, commencing with Ethyl 5-aminobenzofuran-2-carboxylate. This pathway leverages a key cyclization to form the piperazine ring on the benzofuran core, followed by a nucleophilic substitution reaction with a pre-synthesized indole fragment.

Overall Synthetic Workflow

The synthesis is designed as a multi-step convergent process. The core benzofuran intermediate is first functionalized with a piperazine ring. In parallel, the required indole intermediate, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, is prepared. These two key fragments are then coupled, followed by a final amidation to yield Vilazodone.

G cluster_0 Part A: Benzofuran Intermediate Synthesis cluster_1 Part B: Indole Intermediate cluster_2 Part C: Coupling and Final Synthesis A1 Ethyl 5-aminobenzofuran-2-carboxylate A2 Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate A1->A2 Cyclization with bis(2-chloroethyl)amine C1 Ethyl 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]benzofuran-2-carboxylate A2->C1 Coupling Reaction (Nucleophilic Substitution) B1 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (Pre-synthesized) B1->C1 C2 Vilazodone (Final Product) C1->C2 Ammonolysis

Caption: Convergent synthesis workflow for Vilazodone.

Materials and Reagents

A comprehensive list of materials and reagents required for this protocol is detailed below. All reagents should be of appropriate purity (e.g., ACS grade or higher) and used as received unless otherwise specified.

Reagent NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
Ethyl 5-aminobenzofuran-2-carboxylate174775-48-5C₁₁H₁₁NO₃205.21Starting Material[9][10]
Bis(2-chloroethyl)amine hydrochloride821-48-7C₄H₁₀Cl₃N178.49Piperazine Ring Formation[11][12]
Sodium Carbonate (anhydrous)497-19-8Na₂CO₃105.99Base
Isopropanol67-63-0C₃H₈O60.10Solvent
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Extraction Solvent
3-(4-chlorobutyl)-1H-indole-5-carbonitrile143612-79-7C₁₃H₁₃ClN₂232.71Key Intermediate[13][14]
Potassium Carbonate (anhydrous)584-08-7K₂CO₃138.21Base / Acid Scavenger[15]
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Solvent
Methanol (anhydrous)67-56-1CH₄O32.04Solvent for Ammonolysis
Ammonia Gas7664-41-7NH₃17.03Amidation Reagent[16]

Experimental Protocols

Safety Precaution: This protocol involves hazardous chemicals and reactions that should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step 1: Synthesis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate

This initial step involves the formation of the piperazine ring onto the benzofuran core via a cyclization reaction.

  • Expertise & Experience: The amino group of Ethyl 5-aminobenzofuran-2-carboxylate acts as a nucleophile, reacting with the bifunctional bis(2-chloroethyl)amine. The use of a base like sodium carbonate is crucial to neutralize the HCl salt of the amine reagent and the HCl generated during the reaction, driving the cyclization forward. Isopropanol is chosen as a suitable polar protic solvent for this transformation.[11]

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 5-aminobenzofuran-2-carboxylate (20.0 g, 1 equivalent).

  • Add isopropanol (300 mL), followed by anhydrous sodium carbonate (20.0 g).

  • To this stirring suspension, add bis(2-chloroethyl)amine hydrochloride (20.0 g).

  • Heat the reaction mixture to 50-60 °C and maintain stirring for approximately 4-6 hours.

  • Trustworthiness: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • After completion, cool the mixture to room temperature and filter off the insoluble inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the isopropanol.

  • To the residue, add water (200 mL) and extract the product with dichloromethane (2 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step or purified further by column chromatography if necessary.

Step 2: Coupling of Intermediates to form Ethyl 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]benzofuran-2-carboxylate

This is the key convergent step where the two primary fragments are joined via a nucleophilic substitution reaction.

  • Expertise & Experience: The secondary amine of the newly formed piperazine ring is a potent nucleophile. It attacks the primary alkyl chloride of the 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. A polar aprotic solvent like DMF facilitates this SN2 reaction. Potassium carbonate acts as an acid scavenger, preventing the protonation of the piperazine nitrogen which would render it non-nucleophilic.[15]

Caption: Key coupling reaction to form the Vilazodone backbone.

Procedure:

  • In a dry round-bottom flask, dissolve the Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate from Step 1 (1 equivalent) in anhydrous DMF.

  • Add 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (1 equivalent) and anhydrous potassium carbonate (2 equivalents) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

  • Trustworthiness: Monitor the reaction by TLC/HPLC to confirm the formation of the product and consumption of the starting materials.

  • Once complete, cool the reaction to room temperature and pour it into a beaker of ice water with stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Dry the solid in a vacuum oven at 40-50 °C. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Ammonolysis to Synthesize Vilazodone

The final step is the conversion of the ethyl ester to the primary carboxamide, yielding Vilazodone.

  • Expertise & Experience: Ammonolysis is a classic method for converting esters to amides. This reaction requires saturating a solvent with ammonia gas and heating the mixture in a sealed vessel to build sufficient pressure to drive the reaction to completion. The choice of methanol as a solvent is due to its ability to dissolve both the ester intermediate and ammonia.[16]

Procedure:

  • Place the purified ester intermediate from Step 2 into a high-pressure reaction vessel (Parr reactor or similar).

  • Add anhydrous methanol that has been pre-saturated with ammonia gas at 0 °C.

  • Seal the vessel securely.

  • Heat the reaction mixture to 70-80 °C and maintain for 24-48 hours. The internal pressure will increase; ensure the vessel is rated for the expected conditions.

  • Trustworthiness: After the reaction period, cool the vessel to room temperature. Carefully vent the excess ammonia pressure in a fume hood.

  • Open the vessel and concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The resulting solid is crude Vilazodone. Purify the product by recrystallization from a solvent system such as ethanol/water or isopropanol to obtain Vilazodone of high purity (>99.5%).

  • Characterize the final product using HPLC, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

References

  • Cruz, M. P. (2011). Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder. P & T : a peer-reviewed journal for formulary management, 36(12), 768–777. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Vilazodone (Selective Serotonin Reuptake Inhibitor - SSRI)?. Dr.Oracle. [Link]

  • PharmD, B. C. P. (2025). Vilazodone Pharmacology. Medication Education. [Link]

  • Unknown. (n.d.). Vilazodone | Medication Guide. Drugs.com. [Link]

  • Stahl, S. M. (2011). Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor. The Journal of clinical psychiatry, 72(9), 1141-3. [Link]

  • PrepChem. (n.d.). Synthesis of 1-piperazine carboxamide. PrepChem.com. [Link]

  • Forest Laboratories, Inc. (n.d.). VIIBRYD (vilazodone hydrochloride) tablets prescribing information. FDA. [Link]

  • ResearchGate. (n.d.). Molecular structure of vilazodone. ResearchGate. [Link]

  • ResearchGate. (n.d.). Current optimal synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (3). ResearchGate. [Link]

  • Taylor & Francis Online. (2014). 1H-indole-5-carbonitrile: A Key Intermediate of Vilazodone Hydrochloride. Taylor & Francis Online. [Link]

  • PubMed. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. PubMed. [Link]

  • PubChem. (n.d.). Ethyl 5-aminobenzofuran-2-carboxylate. PubChem. [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. ResearchGate. [Link]

  • ResearchGate. (2017). An investigation of the synthesis of vilazodone. ResearchGate. [Link]

  • PubChem. (n.d.). Vilazodone. PubChem. [Link]

  • ResearchGate. (n.d.). Chemical structure of Vilazodone. ResearchGate. [Link]

  • Semantic Scholar. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Semantic Scholar. [Link]

  • Google Patents. (n.d.). Processes for the preparation of 3-alkyl indoles.
  • ResearchGate. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. ResearchGate. [Link]

  • PubChem. (n.d.). 3-(4-Chlorobutyl)-1-tosyl-1H-indole-5-carbonitrile. PubChem. [Link]

  • Google Patents. (n.d.). Production process of 3- (4-chlorobutyl) indole-5-carbonitrile.
  • PubChem. (n.d.). 3-(4-Chlorobutyl)-5-cyanoindole. PubChem. [Link]

  • Page, M. E., & Cryan, J. F. (2009). Vilazodone: A 5-HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders. Current drug targets, 10(11), 1084–1095. [Link]

  • Citadel, C. N. (2013). A review of vilazodone, serotonin, and major depressive disorder. Journal of clinical psychopharmacology, 33(4), 517-22. [Link]

  • Zhang, Z., & Chen, W. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development, 16(10), 1648–1653. [Link]

  • Google Patents. (n.d.). Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester.
  • Google Patents. (n.d.). Process for preparing benzofuran-2-carboxamide derivatives.
  • Jin, H., et al. (2021). Practical and Scalable Manufacturing Process for a Novel Dual-Acting Serotonergic Antidepressant Vilazodone. Organic Process Research & Development, 25(5), 1226–1233. [Link]

  • Scientific Reports. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Nature. [Link]

  • Google Patents. (n.d.). 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Google Patents. (n.d.). Synthesis method for antidepressant drug vilazodone.
  • Chang Zhou Rui Ming Pharmaceutical Co., Ltd. (n.d.). Ethyl 5-Aminobenzofuran-2-carboxylate. czrmyy.com. [Link]

  • Chang Zhou Rui Ming Pharmaceutical Co., Ltd. (n.d.). 3-(4-Chlorbutyl)-1H-indol-5-carbonitrile. czrmyy.com. [Link]

  • Molecules. (2019). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. MDPI. [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Google Patents. (n.d.). Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.

Sources

Application

Application Notes & Protocols: Leveraging Ethyl 5-aminobenzofuran-2-carboxylate for the Discovery of Novel Therapeutics for Neurological Disorders

Introduction The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Ethyl 5-aminobenzofuran-2-carboxylate, in particular, repr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Ethyl 5-aminobenzofuran-2-carboxylate, in particular, represents a versatile starting material for the synthesis of novel drug candidates targeting a range of neurological disorders. Its structure combines the neuro-active benzofuran core with a reactive amino group at the C-5 position and an ester at C-2, providing strategic points for chemical modification to explore structure-activity relationships (SAR).[1][3]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on utilizing Ethyl 5-aminobenzofuran-2-carboxylate as a foundational building block. We will outline a strategic workflow from derivative synthesis to a tiered preclinical screening cascade for identifying lead compounds in the context of Alzheimer's disease, Parkinson's disease, epilepsy, and anxiety/depression. The protocols herein are designed to be robust and adaptable, providing both the "how" and the "why" behind experimental choices to ensure scientific integrity.

Chemical Properties of Starting Material

PropertyValueReference
IUPAC Name ethyl 5-amino-1-benzofuran-2-carboxylate[4]
CAS Number 174775-48-5[4]
Molecular Formula C₁₁H₁₁NO₃[4]
Molecular Weight 205.21 g/mol [4]
Appearance White to light yellow/orange powder/crystal[5]

Part 1: Strategic Synthesis of a Focused Derivative Library

The primary amino group of Ethyl 5-aminobenzofuran-2-carboxylate is an ideal handle for derivatization, most commonly through acylation to form benzofuran-2-carboxamides. This approach allows for the introduction of diverse chemical functionalities to probe interactions with various biological targets.[6]

Rationale for Derivatization:

The goal is to create a focused library of N-substituted benzofuran-2-carboxamides. The rationale is twofold:

  • Modulating Physicochemical Properties: Altering the substituent (R-group) on the amide nitrogen allows for fine-tuning of properties like lipophilicity (LogP), polar surface area (PSA), and hydrogen bonding capacity, which are critical for blood-brain barrier (BBB) penetration.

  • Probing Target Interactions: The R-group can be designed to interact with specific pockets of target enzymes (like acetylcholinesterase or monoamine oxidase) or receptors. For instance, aromatic or heteroaromatic rings can engage in π-π stacking, while flexible alkyl chains can explore hydrophobic channels.

General Synthetic Protocol: Amide Coupling

This protocol describes the synthesis of benzofuran-2-carboxamide derivatives from the parent ester.

Step 1: Hydrolysis of the Ethyl Ester

  • Dissolve Ethyl 5-aminobenzofuran-2-carboxylate in ethanol.

  • Add an aqueous solution of a base (e.g., KOH or NaOH) dropwise at a reduced temperature (10°C).[7]

  • Reflux the mixture for 2-3 hours until TLC indicates the consumption of the starting material.[7]

  • Remove ethanol under reduced pressure and acidify with aqueous HCl to precipitate the 5-aminobenzofuran-2-carboxylic acid.[7]

  • Filter, wash with water, and dry the solid product.

Step 2: Amide Bond Formation

  • To a solution of the carboxylic acid from Step 1 in an appropriate aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt).

  • Add a base (e.g., DIPEA or triethylamine) to the mixture.

  • Add the desired primary or secondary amine (R-NH₂) (1.1 equivalents).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, perform a standard aqueous workup, extract the product with an organic solvent, dry over sodium sulfate, and purify by column chromatography.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling Start Ethyl 5-aminobenzofuran-2-carboxylate Acid 5-Aminobenzofuran-2-carboxylic acid Start->Acid 1. EtOH, KOH 2. Reflux 3. HCl (aq) Product N-substituted-5-aminobenzofuran-2-carboxamide Library Acid->Product Coupling Agent (HATU) DIPEA, DMF Amine R-NH₂ (Diverse Amines) Amine->Product

Part 2: Tiered In Vitro Screening Cascade

A tiered approach to screening allows for the efficient identification of promising compounds while minimizing resource expenditure. The initial tiers focus on high-throughput assays for primary target engagement and general neuroprotection, followed by more complex secondary assays for mechanism of action and selectivity.

G cluster_tier1 Tier 1: Primary Screening (High-Throughput) cluster_tier2 Tier 2: Secondary Screening (AD/PD Focus) cluster_tier3 Tier 3: In Vivo Proof-of-Concept Library Synthesized Derivative Library Neuroprotection Neuroprotection Assay (e.g., MPP+ on SH-SY5Y) Library->Neuroprotection AD_Primary Cholinesterase Inhibition (Ellman's Assay) Library->AD_Primary PD_Primary MAO-A/B Inhibition Assay Library->PD_Primary Excitotoxicity Anti-Excitotoxicity Assay (NMDA on cortical neurons) Neuroprotection->Excitotoxicity Hits BACE1 BACE1 Inhibition (FRET Assay) AD_Primary->BACE1 Hits Abeta Aβ Aggregation Inhibition (Thioflavin T Assay) AD_Primary->Abeta Hits InVivo Animal Models (MES/PTZ, MPTP, APP/PS1) PD_Primary->InVivo Hits BACE1->InVivo Abeta->InVivo Excitotoxicity->InVivo Lead Candidates

Detailed Protocols: Tier 1 & 2 Assays

Protocol 1: General Neuroprotection Against MPP⁺-Induced Toxicity

This assay provides a general screen for compounds that protect against mitochondrial dysfunction and oxidative stress, hallmarks of Parkinson's disease.[8][9]

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Principle: The neurotoxin MPP⁺ (1-methyl-4-phenylpyridinium) inhibits complex I of the mitochondrial respiratory chain, leading to ATP depletion, oxidative stress, and apoptosis.[10] Neuroprotective compounds will rescue cells from MPP⁺-induced cell death, which is quantified using the MTT assay.[9]

  • Methodology:

    • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

    • Compound Pre-treatment: Treat cells with various concentrations of the synthesized benzofuran derivatives (e.g., 0.1 to 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known neuroprotective agent).

    • Toxin Induction: After pre-treatment, add MPP⁺ to a final concentration of 1.5 mM to all wells except the vehicle control group.[9][11] Incubate for an additional 24 hours.

    • Viability Assessment (MTT Assay):

      • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

      • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated (no MPP⁺) control wells. Plot dose-response curves to determine the EC₅₀ for neuroprotection.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay identifies compounds that can inhibit AChE, a primary therapeutic target for the symptomatic treatment of Alzheimer's disease.[5][12]

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.[5][13] The rate of color formation is proportional to AChE activity.

  • Methodology:

    • Reagent Preparation:

      • Phosphate Buffer (0.1 M, pH 8.0).

      • DTNB solution (10 mM in buffer).

      • ATCh iodide solution (10 mM in buffer).

      • AChE enzyme solution (from electric eel or human recombinant).

    • Assay Setup (96-well plate):

      • To each well, add:

        • 140 µL Phosphate Buffer

        • 20 µL of test compound dilution (in buffer with a small % of DMSO) or positive control (e.g., Donepezil).[14]

        • 20 µL DTNB solution.

      • Pre-incubate the plate at 37°C for 15 minutes.

    • Reaction Initiation: Add 10 µL of AChE enzyme solution to each well.

    • Substrate Addition: Start the reaction by adding 10 µL of ATCh solution to each well.

    • Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.

    • Data Analysis: Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.

Protocol 3: BACE1 Inhibition Assay (FRET-based)

This assay identifies inhibitors of β-secretase 1 (BACE1), a key enzyme in the amyloidogenic pathway that produces amyloid-beta (Aβ) peptides.[15]

  • Principle: A synthetic peptide substrate contains a fluorophore and a quencher in close proximity. In its intact state, Fluorescence Resonance Energy Transfer (FRET) occurs, and the fluorescence is quenched.[16] When BACE1 cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[15]

  • Methodology:

    • Assay Plate Setup (384-well black plate):

      • Add 0.5 µL of test compound dilutions in DMSO. Include a potent BACE1 inhibitor (e.g., OM99-2) as a positive control and DMSO as a negative control.[15]

    • Enzyme Addition: Add 10 µL of recombinant human BACE1 enzyme diluted in assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5).[16]

    • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes.[15]

    • Reaction Initiation: Add 10 µL of a BACE1 FRET substrate solution.

    • Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the increase in fluorescence intensity kinetically for 30-60 minutes at the appropriate excitation/emission wavelengths for the substrate (e.g., Ex/Em = 545/585 nm for a red substrate).[16]

    • Data Analysis: Determine the initial reaction rate (slope). Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.

Part 3: In Vivo Model Evaluation

Promising lead compounds identified from the in vitro cascade must be evaluated in vivo to assess their efficacy, pharmacokinetics, and preliminary safety. The choice of model depends on the therapeutic indication.

Epilepsy Models
  • Maximal Electroshock (MES) Test: This model is predictive of efficacy against generalized tonic-clonic seizures. An electrical stimulus is applied via corneal or ear-clip electrodes to induce a tonic hindlimb extension seizure.[17] Efficacy is defined as the ability of a compound to prevent the hindlimb extension phase.

  • Pentylenetetrazole (PTZ) Seizure Test: This is a chemical convulsant model predictive of efficacy against myoclonic and absence seizures. Subcutaneous injection of PTZ, a GABA-A antagonist, induces clonic seizures.[17][18] The latency to and severity of seizures are measured.

Parkinson's Disease (PD) Model
  • MPTP-Induced Mouse Model: This is the most common neurotoxin-based model of PD. Systemic administration of MPTP leads to the selective destruction of dopaminergic neurons in the substantia nigra, mimicking the primary pathology of PD.[19]

    • Behavioral Assessment: Motor deficits are evaluated using tests like the rotarod, open-field test (for locomotor activity), and pole test (for bradykinesia).[10][20][21]

    • Neurochemical & Histological Analysis: Post-mortem analysis includes HPLC measurement of dopamine and its metabolites in the striatum and tyrosine hydroxylase (TH) immunohistochemistry to quantify dopaminergic neuron loss.

Alzheimer's Disease (AD) Model
  • APP/PS1 Transgenic Mouse Model: These mice co-express mutant forms of human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent accumulation of Aβ plaques, gliosis, and cognitive deficits.[12][22][23]

    • Behavioral Assessment: Cognitive function is assessed using hippocampal-dependent tasks such as the Morris Water Maze (spatial learning and memory), novel object recognition (recognition memory), and contextual fear conditioning.[22][23]

    • Histological Analysis: Brain tissue is analyzed for Aβ plaque load (using immunohistochemistry or Thioflavin S staining) and markers of neuroinflammation (e.g., GFAP for astrocytes, Iba1 for microglia).

Conclusion

Ethyl 5-aminobenzofuran-2-carboxylate is a highly valuable and tractable starting point for the development of novel therapeutics for a spectrum of debilitating neurological disorders. The strategic derivatization of its core structure, coupled with a systematic and tiered screening approach as detailed in these notes, provides a robust pathway from initial chemical synthesis to the identification of promising preclinical candidates. The causality-driven protocols and integrated workflow are designed to empower researchers to efficiently navigate the complexities of neuro-pharmacological drug discovery.

References

  • Choi, J. S., & Lee, H. S. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics, 23(3), 275–282. [Link]

  • Kim, H. J., et al. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Biomol Ther (Seoul), 23(3), 275-82. [Link]

  • El-Sayed, M. T., et al. (2023). Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. European Journal of Medicinal Chemistry, 260, 115766. [Link]

  • Ugun-Klusek, A., et al. (2019). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. Diagnostics (Basel), 9(3), 82. [Link]

  • Onishchenko, N., et al. (2017). Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease. Alzheimer's Research & Therapy, 9(1), 99. [Link]

  • ResearchGate. (2015). (PDF) Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives. ResearchGate. [Link]

  • Elkotamy, R., et al. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry, 12. [Link]

  • Kumar, S., et al. (2018). Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ChemistrySelect, 3(32), 9209-9216. [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). MPTP Mouse Models of Parkinson's Disease: An Update. Journal of Parkinson's Disease, 1(1), 1-13. [Link]

  • China Medical University. (2005). Comparison of Behavioral Tests in MPTP-induced Parkinson's Disease in Mice. Journal of China Medical University. [Link]

  • BPS Bioscience. (n.d.). Data Sheet - BACE1 FRET Assay Kit. BPS Bioscience. [Link]

  • Charles River Laboratories. (n.d.). Parkinson's Disease Studies. criver.com. [Link]

  • ResearchGate. (2018). Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ResearchGate. [Link]

  • Löscher, W. (2020). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]

  • Wang, S. L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29805–29829. [Link]

  • Matos, M. J., et al. (2013). MAO inhibitory activity of 2-arylbenzofurans versus 3-arylcoumarins: synthesis, in vitro study, and docking calculations. Archiv der Pharmazie, 346(11), 803–812. [Link]

  • Acar, Ç., et al. (2021). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega, 6(39), 25333–25344. [Link]

  • JoVE. (2019). Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model. Journal of Visualized Experiments. [Link]

  • Webster, S. J., et al. (2014). Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. Journal of Alzheimer's Disease, 40(2), 239–256. [Link]

  • Zhou, X., et al. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 15(12), 9037–9047. [Link]

  • Scribd. (n.d.). Ellmans Protocol Colorimetric Determination of Cholinesterase Activities. Scribd. [Link]

  • ResearchGate. (2020). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. ResearchGate. [Link]

  • FAO AGRIS. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. agris.fao.org. [Link]

  • Bhaskar, G., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 769-775. [Link]

  • Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. meliordiscovery.com. [Link]

  • MDPI. (n.d.). Inhibitory Effects of Gliadin Hydrolysates on BACE1 Expression and APP Processing to Prevent Aβ Aggregation. mdpi.com. [Link]

  • PubChem. (n.d.). Ethyl 5-aminobenzofuran-2-carboxylate. PubChem. [Link]

  • Larsson, J., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 26(16), 4979. [Link]

  • Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37. [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Scribd. [Link]

  • Lalonde, R., et al. (2007). APP transgenic mice for modelling behavioral and psychological symptoms of dementia (BPSD). Neuroscience and Biobehavioral Reviews, 31(4), 523–537. [Link]

  • Kim, J. E., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 57578. [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. ResearchGate. [Link]

  • Vilanova, E., et al. (2013). Cholinesterase assay by an efficient fixed time endpoint method. MethodsX, 1, 10-15. [Link]

  • Alzforum. (n.d.). APP+PS1. Alzforum. [Link]

  • Komersová, A., et al. (2007). New findings about Ellman's method to determine cholinesterase activity. Zeitschrift für Naturforschung C, 62(1-2), 150–154. [Link]

  • Sun, L., et al. (2009). Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(7), 2053–2057. [Link]

  • Bhaskar, G., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 60B(5), 769-775. [Link]

  • Srisawat, U., et al. (2023). Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. International Journal of Molecular Sciences, 24(10), 8632. [Link]

  • ResearchGate. (2023). Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. ResearchGate. [Link]

  • Wang, B., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1348. [Link]

  • ResearchGate. (2009). Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. ResearchGate. [Link]

  • e-Century Publishing Corporation. (n.d.). Original Article Neuroprotective effects of saikosaponin-d on MPP+-induced cytotoxicity in SH-SY5Y cells via regulation of SIRT3. e-century.org. [Link]

Sources

Method

The Rising Star of High-Performance Polymers: Ethyl 5-aminobenzofuran-2-carboxylate in Material Science

Introduction: A Multifaceted Building Block for Advanced Materials In the relentless pursuit of advanced materials with superior performance characteristics, Ethyl 5-aminobenzofuran-2-carboxylate is emerging as a compell...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Advanced Materials

In the relentless pursuit of advanced materials with superior performance characteristics, Ethyl 5-aminobenzofuran-2-carboxylate is emerging as a compelling monomer for the synthesis of high-performance polymers. Its unique molecular architecture, featuring a rigid and planar benzofuran core functionalized with both an amino and an ester group, offers a versatile platform for creating novel polyamides and polyimides. These polymers are poised to deliver exceptional thermal stability, unique photophysical properties, and enhanced mechanical strength, making them prime candidates for demanding applications in the aerospace, electronics, and biomedical fields.

The incorporation of the benzofuran moiety into the polymer backbone is anticipated to impart a combination of desirable attributes. The rigidity of the fused ring system contributes to high glass transition temperatures (Tg) and excellent thermal stability. Furthermore, the inherent fluorescence of the benzofuran scaffold opens up possibilities for the development of materials with tailored optical properties, including fluorescent probes and active layers in organic electronic devices. This guide provides a comprehensive overview of the application of Ethyl 5-aminobenzofuran-2-carboxylate in polymer science, complete with detailed experimental protocols and an exploration of the structure-property relationships that make it a molecule of significant interest.

I. Synthesis of Benzofuran-Containing Polyamides: A Gateway to Thermally Stable Materials

The presence of a primary amine group on Ethyl 5-aminobenzofuran-2-carboxylate makes it an ideal candidate for the synthesis of aromatic polyamides through polycondensation reactions with dicarboxylic acids or their derivatives. The resulting polymers are expected to exhibit high thermal resistance and specific optical properties, rendering them suitable for applications such as high-performance plastics, fibers, and films.[1]

Causality in Experimental Design: The Rationale Behind the Protocol

The selection of direct polycondensation with a diacid chloride, such as terephthaloyl chloride, is a well-established and efficient method for producing high molecular weight aromatic polyamides. The use of an anhydrous polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) is crucial for dissolving the monomers and the resulting polymer. Pyridine, a weak base, is employed as an acid scavenger to neutralize the hydrochloric acid byproduct of the reaction, which would otherwise protonate the amino groups and inhibit polymerization. The reaction is initially cooled to control the exothermic reaction between the amine and the acid chloride, and then allowed to proceed at room temperature to ensure complete polymerization.

Experimental Protocol: Synthesis of a Benzofuran-Containing Polyamide

This protocol details the synthesis of a polyamide via direct polycondensation of Ethyl 5-aminobenzofuran-2-carboxylate with terephthaloyl chloride.

Materials:

  • Ethyl 5-aminobenzofuran-2-carboxylate

  • Terephthaloyl chloride

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (three-neck flask, condenser, dropping funnel, mechanical stirrer)

Procedure:

  • In a dry three-neck flask equipped with a mechanical stirrer, a gas inlet, and a dropping funnel, dissolve Ethyl 5-aminobenzofuran-2-carboxylate (1 equivalent) in anhydrous NMP under an inert atmosphere (Argon or Nitrogen).[1]

  • Add anhydrous pyridine (2 equivalents) to the solution.

  • Cool the solution to 0°C using an ice bath.

  • Dissolve terephthaloyl chloride (1 equivalent) in a minimal amount of anhydrous NMP and add it dropwise to the cooled solution of the diamine over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.

  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with constant stirring.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.[1]

Expected Polymer Properties (Hypothetical Data)

The following table summarizes the anticipated properties of a polyamide derived from Ethyl 5-aminobenzofuran-2-carboxylate, based on data from analogous aromatic polyamides.

PropertyExpected Value
Glass Transition Temperature (Tg)250 - 300 °C
Decomposition Temperature (Td)> 450 °C (in N₂)
Tensile Strength80 - 120 MPa
Tensile Modulus3.0 - 4.5 GPa
Workflow for Polyamide Synthesis

Polyamide_Synthesis cluster_preparation Monomer Preparation cluster_reaction Polycondensation cluster_workup Polymer Isolation and Purification Monomer1 Ethyl 5-aminobenzofuran-2-carboxylate in anhydrous NMP ReactionVessel Reaction at 0°C to RT under inert atmosphere with Pyridine Monomer1->ReactionVessel Monomer2 Terephthaloyl chloride in anhydrous NMP Monomer2->ReactionVessel dropwise addition Precipitation Precipitate in Methanol ReactionVessel->Precipitation Filtration Filter Precipitation->Filtration Washing Wash with Methanol and Water Filtration->Washing Drying Dry in Vacuum Oven Washing->Drying FinalPolymer Benzofuran-Containing Polyamide Drying->FinalPolymer

Caption: Workflow for the synthesis of a benzofuran-containing polyamide.

II. Benzofuran-Containing Polyimides: Pushing the Boundaries of Thermal and Optical Performance

The bifunctional nature of Ethyl 5-aminobenzofuran-2-carboxylate also allows for its use in the synthesis of polyimides, a class of polymers renowned for their exceptional thermal stability, chemical resistance, and dielectric properties. By reacting with dianhydrides, novel polyimides with benzofuran moieties can be created, potentially offering a unique combination of high-temperature performance and desirable optical characteristics.

Protocol for Polyimide Synthesis: A Two-Step Approach

The most common method for synthesizing polyimides is a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to form the final polyimide.

Materials:

  • Ethyl 5-aminobenzofuran-2-carboxylate

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

  • Methanol

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Poly(amic acid) Synthesis:

    • In a dry three-neck flask under an inert atmosphere, dissolve Ethyl 5-aminobenzofuran-2-carboxylate (1 equivalent) in anhydrous NMP.

    • Slowly add the aromatic dianhydride (1 equivalent) to the solution with stirring.

    • Continue stirring at room temperature for 12-24 hours to form the poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add acetic anhydride (4 equivalents) and pyridine (2 equivalents) as the dehydrating agent and catalyst, respectively.

    • Heat the reaction mixture to 80-120°C for 4-6 hours to effect cyclodehydration.

    • Cool the reaction mixture to room temperature.

  • Polymer Isolation:

    • Precipitate the polyimide by pouring the solution into a large volume of methanol.

    • Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 100°C.

Structure-Property Insights

The introduction of the benzofuran unit into the polyimide backbone is expected to influence several key properties:

  • Thermal Stability: The rigid benzofuran ring should enhance the thermal stability, leading to high glass transition temperatures (Tg) and decomposition temperatures (Td). Aromatic polyimides containing fused rings are known for their exceptional thermal resistance.

  • Optical Properties: Benzofuran-containing polyimides are likely to exhibit unique optical properties, including UV absorption and fluorescence. The emission characteristics can be tuned by the choice of dianhydride and the overall polymer architecture. All polyimides containing DOPO derivatives emitted blue light with an emission maxima in the range of 340–445 nm, in solvents such as N,N-dimethylformamide, N-methyl-2-pyrrolidone, chloroform, and N,N-dimethylacetamide, while green light emission (λem = 487 nm for PI-4) was evidenced in a thin-film state.[2]

  • Solubility: The non-coplanar structure that can be introduced by the benzofuran moiety may improve the solubility of the polyimides in organic solvents, which is often a challenge for rigid aromatic polymers.

III. Applications in Organic Electronics: Harnessing the Photophysical Properties of Benzofuran

The inherent charge-transporting and emissive properties of benzofuran derivatives make them attractive candidates for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).[1] Ethyl 5-aminobenzofuran-2-carboxylate can serve as a precursor for the synthesis of hole-transporting materials (HTMs) or emissive materials for OLEDs.

Designing Hole-Transporting Materials

The amino group of Ethyl 5-aminobenzofuran-2-carboxylate can be functionalized with aromatic moieties known to facilitate hole transport, such as triphenylamine units.[1] The resulting materials could then be incorporated as the hole-transporting layer (HTL) in a multi-layer OLED device. A study on dibenzofuran-based hole transport materials showed that extending the π-conjugation can deepen the HOMO energy levels and significantly increase thermal stability and hole mobility.[3]

Protocol: Fabrication of a Simple OLED Device

This protocol provides a general procedure for the fabrication of a small-molecule-based OLED using thermal evaporation, assuming a suitable hole-transporting material derived from Ethyl 5-aminobenzofuran-2-carboxylate has been synthesized.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hole-Injecting Layer (HIL) material (e.g., HAT-CN)

  • Hole-Transporting Layer (HTL) material (derived from Ethyl 5-aminobenzofuran-2-carboxylate)

  • Emissive Layer (EML) material (e.g., Alq₃)

  • Electron-Transporting Layer (ETL) material (e.g., TPBi)

  • Electron-Injecting Layer (EIL) material (e.g., LiF)

  • Aluminum (for cathode)

  • Thermal evaporation system

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before use.

  • Organic Layer Deposition: In a high-vacuum thermal evaporation system, deposit the following layers sequentially onto the ITO substrate:

    • HIL: A thin layer (e.g., 5-10 nm) of the hole-injecting material.

    • HTL: A layer (e.g., 30-50 nm) of the benzofuran-based hole-transporting material.

    • EML: A layer (e.g., 20-30 nm) of the emissive material.

    • ETL: A layer (e.g., 20-40 nm) of the electron-transporting material.

    • EIL: A thin layer (e.g., 1 nm) of the electron-injecting material.[1]

  • Cathode Deposition: Deposit a layer of aluminum (e.g., 100 nm) through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.

Expected OLED Performance (Hypothetical Data)

The performance of an OLED incorporating a hole-transporting material derived from Ethyl 5-aminobenzofuran-2-carboxylate is projected based on similar benzofuran-based devices.

Performance MetricExpected Value
Turn-on Voltage3.0 - 5.0 V
Maximum Luminance> 5000 cd/m²
Current Efficiency5 - 15 cd/A
External Quantum Efficiency (EQE)3 - 8 %
OLED Device Architecture and Energy Level Diagram

OLED_Device cluster_device OLED Device Structure cluster_energy Energy Level Diagram Cathode Cathode (Al) EIL EIL (LiF) ETL ETL (TPBi) EML EML (Alq₃) HTL HTL (Benzofuran-based) HIL HIL (HAT-CN) Anode Anode (ITO) Substrate Glass Substrate HOMO_HTL HOMO HOMO_EML HOMO HOMO_HTL->HOMO_EML LUMO_HTL LUMO LUMO_EML LUMO HOMO_EML->LUMO_EML Recombination (Light Emission) LUMO_ETL LUMO LUMO_EML->LUMO_ETL HOMO_ETL HOMO Cathode_level Cathode Work Function LUMO_ETL->Cathode_level Electron Injection Anode_level Anode Work Function Anode_level->HOMO_HTL Hole Injection

Caption: OLED device architecture and a representative energy level diagram.

IV. Characterization of Benzofuran-Based Polymers

A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships and evaluate their potential for various applications.

Key Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymers and verify the successful incorporation of the Ethyl 5-aminobenzofuran-2-carboxylate monomer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as the amide or imide linkages, and to monitor the completion of the polymerization and imidization reactions.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers by measuring their weight loss as a function of temperature. This provides the decomposition temperature (Td).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the amorphous polymers and the melting (Tm) and crystallization (Tc) temperatures of semi-crystalline polymers.

  • UV-Visible Spectroscopy: To study the absorption properties of the polymers in solution or as thin films.

  • Photoluminescence (PL) Spectroscopy: To investigate the emission properties of the polymers, including the maximum emission wavelength and quantum yield.

  • Tensile Testing: To measure the mechanical properties of the polymer films, such as tensile strength, Young's modulus, and elongation at break.

V. Conclusion and Future Outlook

Ethyl 5-aminobenzofuran-2-carboxylate has demonstrated its potential as a valuable and versatile monomer for the development of high-performance polymers. The unique combination of a rigid, fluorescent benzofuran core with reactive amino and ester functionalities provides a powerful tool for tailoring the thermal, optical, and mechanical properties of polyamides and polyimides. The protocols and insights provided in this guide serve as a foundation for researchers and scientists to explore the full potential of this promising building block.

Future research in this area will likely focus on the synthesis of a wider range of polymers derived from Ethyl 5-aminobenzofuran-2-carboxylate and a more in-depth investigation of their properties. The development of novel benzofuran-based materials for advanced applications, such as flexible electronics, high-temperature coatings, and biomedical devices, represents an exciting frontier in material science. The continued exploration of the structure-property relationships in these polymers will undoubtedly lead to the creation of next-generation materials with unprecedented performance capabilities.

References

  • MDPI. (2021). Optical and Flame-Retardant Properties of a Series of Polyimides Containing Side Chained Bulky Phosphaphenanthrene Units. Retrieved from [Link]

  • MDPI. (2024). Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. Retrieved from [Link]

  • RSC Publishing. (2020). Fusing acridine and benzofuran/benzothiophene as a novel hybrid donor for high-performance and low efficiency roll-off TADF OLEDs. Retrieved from [Link]

  • RSC Publishing. (2021). Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. Retrieved from [Link]

  • ACS Publications. (2021). Multifunctional Benzo[4][5]thieno[3,2-b]benzofuran Derivative with High Mobility and Luminescent Properties. Retrieved from [Link]

  • ResearchGate. (2001). New thermally stable polyamides derived from 2,9-diamino benzofuro[2,3-b]benzofuran, a new monomer. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer. Retrieved from [Link]

  • ResearchGate. (2002). Photophysics, photochemistry, and optical properties of polyimides. Retrieved from [Link]

  • Revue Roumaine de Chimie. (2005). STUDY OF FLUORINATED POLYIMIDES CONTAINING FUSED AROMATIC RINGS. Retrieved from [Link]

  • ResearchGate. (2000). Optical Properties of Polyimide Thin Films. Effect of Chemical Structure and Morphology. Retrieved from [Link]

  • ResearchGate. (2018). Computational study of thermal and mechanical properties of nylons and bio-based furan polyamides. Retrieved from [Link]

  • RSC Publishing. (2020). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Retrieved from [Link]

  • ResearchGate. (2002). High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. Retrieved from [Link]

  • ResearchGate. (2017). Thermal Properties of Biobased Polyamide 11. Retrieved from [Link]

  • PubChem. (2026). Ethyl 5-aminobenzofuran-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Retrieved from [Link]

  • NIH. (2021). Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: A Guide to Enzyme Inhibition Studies with Ethyl 5-aminobenzofuran-2-carboxylate Derivatives

Introduction: The Versatility of the Benzofuran Scaffold The benzofuran scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, including anti-tum...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzofuran Scaffold

The benzofuran scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1][2] Ethyl 5-aminobenzofuran-2-carboxylate, in particular, serves as a highly versatile starting material for synthesizing novel therapeutic agents.[3][4][5] Its structure, featuring a benzofuran core with reactive amino and ester groups, allows for diverse functionalization, enabling the development of compounds tailored to interact with specific biological targets.[3][5]

The efficacy of many drugs is rooted in their ability to inhibit specific enzymes.[6] Therefore, understanding the interaction between novel compounds and their target enzymes is a cornerstone of modern drug discovery.[7] Derivatives of Ethyl 5-aminobenzofuran-2-carboxylate have shown promise as inhibitors of various enzymes, such as tyrosinase, cholinesterases, and the drug efflux pump P-glycoprotein (P-gp).[4][8][9][10]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust experimental workflow for characterizing the enzyme inhibition properties of novel derivatives synthesized from Ethyl 5-aminobenzofuran-2-carboxylate. We will move from foundational concepts to detailed, field-proven protocols, emphasizing the rationale behind each step to ensure scientific rigor and data integrity.

Section 1: Foundational Concepts in Enzyme Inhibition

A thorough understanding of enzyme kinetics is critical for interpreting inhibition data correctly. An inhibitor's potency and its mechanism of action (MOA) are two key characteristics that guide the optimization of lead compounds.

1.1 Key Inhibition Parameters: IC50 and Ki

  • Half Maximal Inhibitory Concentration (IC50): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[11][12] While widely used as a measure of inhibitor potency, IC50 values are dependent on the experimental conditions, particularly the substrate concentration.[11][12]

  • Inhibition Constant (Ki): The Ki is the dissociation constant of the enzyme-inhibitor complex. It represents a true measure of the inhibitor's binding affinity and is independent of substrate concentration.[11] This makes the Ki a more reliable and universal value for comparing the potency of different inhibitors.[11] The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation , which requires knowledge of the substrate concentration and the enzyme's Michaelis constant (Km).[11]

1.2 Types of Reversible Enzyme Inhibition

Understanding the mode of inhibition is crucial as it provides insight into how the inhibitor interacts with the enzyme, which can inform further structural modifications.[7]

  • Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[13]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.[13]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product formation.[13]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically with different affinities.[14]

The experimental workflow described below is designed to elucidate both the potency (IC50) and the mechanism of action for novel Ethyl 5-aminobenzofuran-2-carboxylate derivatives.

Section 2: Pre-Experimental Considerations & Setup

Careful planning and preparation are paramount for obtaining reproducible and reliable data.

2.1 Compound Handling and Stock Solution Preparation

The parent compound, Ethyl 5-aminobenzofuran-2-carboxylate, is typically a yellow to dark brown solid.[3] It is crucial to handle this and any synthesized derivatives with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a fume hood.[3]

Protocol: Preparation of Inhibitor Stock Solutions

  • Weighing: Accurately weigh a precise amount of the test derivative using a calibrated analytical balance.

  • Solubilization: Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[8][15] DMSO is a common solvent for initial screening due to its ability to dissolve a wide range of organic molecules.

  • Solubility Check: Visually inspect the solution to ensure the compound has fully dissolved. If not, gentle vortexing or sonication may be applied. Poor solubility can be a major source of artifacts, so this step is critical.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

2.2 Selection of Target Enzyme and Assay Principle

For this guide, we will use Tyrosinase as an exemplary target enzyme, as benzofuran derivatives have been reported to inhibit its activity.[1][8]

  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1)

  • Substrate: L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Positive Control: Kojic Acid (a well-characterized tyrosinase inhibitor)[8]

Assay Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone. Dopaquinone is unstable and undergoes a series of non-enzymatic reactions to form dopachrome, a colored product that strongly absorbs light at approximately 475 nm.[8] The rate of dopachrome formation is directly proportional to the enzyme's activity. An inhibitor will slow down this rate, resulting in a lower absorbance reading.

Section 3: Core Experimental Protocols

The following protocols are designed for a 96-well microplate format, which is suitable for medium- to high-throughput screening.

3.1 Protocol 1: IC50 Determination

This experiment measures the enzyme's activity across a range of inhibitor concentrations to determine the IC50 value.

Reagents Required:

  • Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Mushroom Tyrosinase solution (in buffer)

  • L-DOPA solution (10 mM in buffer, prepare fresh)[8]

  • Test compound and Kojic acid stock solutions (in DMSO)

  • DMSO (for vehicle control)

Step-by-Step Procedure:

  • Prepare Serial Dilutions: In a separate 96-well plate or in tubes, prepare serial dilutions of your test compound and the positive control (Kojic acid) from the DMSO stock. A typical starting range might be from 100 µM down to low nM concentrations.

  • Assay Plate Setup: To the wells of a clear, flat-bottom 96-well plate, add the following in order:

    • 160 µL of Sodium Phosphate Buffer.

    • 10 µL of your serially diluted test compound, positive control, or DMSO (for 100% activity control).

    • 10 µL of Tyrosinase solution.

  • Pre-incubation: Mix gently by pipetting or on a plate shaker for 30 seconds. Pre-incubate the plate at room temperature (or 25°C) for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate Reaction: Add 20 µL of the freshly prepared L-DOPA solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 15-20 minutes.

Data Analysis for IC50:

  • Calculate Reaction Rate (Velocity): For each well, determine the initial reaction velocity (V₀) by plotting absorbance vs. time and calculating the slope of the linear portion of the curve.

  • Calculate Percentage Inhibition:

    • % Inhibition = [1 - (V₀ of test well / V₀ of DMSO control well)] * 100

  • Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software package (like GraphPad Prism or R) to fit the curve and calculate the IC50 value.[12]

3.2 Protocol 2: Mechanism of Inhibition (MOI) Studies

This experiment is designed to determine how the inhibitor interacts with the enzyme by measuring reaction kinetics at varying substrate and inhibitor concentrations.[7][9]

Procedure:

  • Setup: The experiment involves multiple sets of reactions. Each set is performed at a fixed concentration of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, and 2 x IC50).[9]

  • Varying Substrate: Within each set, vary the concentration of the substrate (L-DOPA) across a wide range (e.g., from 0.1 x Km to 10 x Km).

  • Measurement: For each condition, measure the initial reaction velocity (V₀) as described in Protocol 1.

Data Analysis for MOI:

  • Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus the substrate concentration [S]. This plot helps visualize the effect of the inhibitor on the maximum velocity (Vmax) and the Michaelis constant (Km).

  • Lineweaver-Burk Plot: To more clearly diagnose the inhibition mechanism, create a double-reciprocal plot of 1/V₀ versus 1/[S].[8][9] The pattern of the lines reveals the inhibition type:

    • Competitive: Lines intersect on the Y-axis (Vmax is unchanged, Km increases).[16]

    • Non-competitive: Lines intersect on the X-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

Section 4: Data Presentation & Visualization

Clear presentation of data is essential for interpretation and communication.

Table 1: Example IC50 Data for Novel Benzofuran Derivatives

Compound IDModification from Parent ScaffoldTarget EnzymeIC50 (µM)
Parent Ethyl 5-aminobenzofuran-2-carboxylateTyrosinase> 100
DERIV-01 Amide coupling with furan moietyTyrosinase15.67[4]
DERIV-02 Thiophenylbenzofuran modificationP-glycoprotein2.45[4]
Kojic Acid (Positive Control)Tyrosinase11.5

Table 2: Example Kinetic Data for a Competitive Inhibitor (DERIV-01)

Inhibitor Conc. (µM)Apparent Vmax (Abs/min)Apparent Km (mM)
0 0.1500.50
7.5 0.1480.85
15.0 0.1511.21
30.0 0.1491.95

Visualizing Workflows and Concepts

Diagrams are powerful tools for illustrating complex processes and relationships.

G cluster_prep Phase 1: Preparation cluster_ic50 Phase 2: Potency Screening cluster_moi Phase 3: Mechanism of Action Compound Synthesize & Purify Benzofuran Derivative Stock Prepare DMSO Stock Solution Compound->Stock Reagents Prepare Enzyme, Substrate & Buffers Stock->Reagents Serial Create Serial Dilutions Reagents->Serial Assay1 Run Enzyme Assay (Fixed Substrate) Serial->Assay1 Calc1 Calculate % Inhibition Assay1->Calc1 Plot1 Plot Dose-Response Curve Calc1->Plot1 IC50 Determine IC50 Value Plot1->IC50 Matrix Assay Matrix: Vary [S] and [I] IC50->Matrix Assay2 Measure Initial Velocities (V₀) Matrix->Assay2 Plot2 Generate Lineweaver-Burk Plot Assay2->Plot2 MOA Identify Inhibition Type (Competitive, etc.) Plot2->MOA

Caption: General workflow for enzyme inhibition analysis of benzofuran derivatives.

G Interpreting Lineweaver-Burk Plots for Inhibition Type cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive Y_axis 1 / V₀ X_axis 1 / [S] origin Y_end origin->Y_end X_end origin->X_end C_no_I C_Y_int C_no_I->C_Y_int No Inhibitor C_I C_I->C_Y_int + Inhibitor NC_no_I NC_X_int NC_no_I->NC_X_int NC_I NC_I->NC_X_int UC_no_I_start UC_no_I_end UC_no_I_start->UC_no_I_end UC_I_start UC_I_end UC_I_start->UC_I_end

Caption: Characteristic patterns of Lineweaver-Burk plots for different inhibition types.

Section 5: Conclusion and Next Steps

This guide outlines a systematic and robust methodology for characterizing the enzyme inhibition properties of novel Ethyl 5-aminobenzofuran-2-carboxylate derivatives. By following these protocols, researchers can reliably determine an inhibitor's potency (IC50) and its mechanism of action. This information is invaluable for establishing structure-activity relationships (SAR) and guiding the medicinal chemistry efforts to optimize lead compounds.

Following these in vitro enzymatic assays, promising compounds should be advanced to more complex biological systems. Next steps often include:

  • Cell-based Assays: Evaluating the compound's effect in a cellular context to assess cell permeability and efficacy against the target in its native environment.[17][18]

  • Selectivity Profiling: Testing the inhibitor against a panel of related enzymes to ensure it is selective for the intended target, which helps predict potential off-target effects.

  • In vivo Studies: Assessing the compound's efficacy and pharmacokinetic properties in animal models to determine its potential as a therapeutic agent.[4]

By integrating detailed enzymatic studies with a broader drug discovery workflow, the therapeutic potential of the versatile aminobenzofuran scaffold can be fully explored.

References

  • An In-depth Technical Guide to Ethyl 5-aminobenzofuran-2-carboxyl
  • A Comparative Guide to Aminobenzofurans in Drug Design: Spotlight on Ethyl 5. Benchchem.
  • Ethyl 5-aminobenzofuran-2-carboxyl
  • Application Notes and Protocols for Enzyme Kinetics Studies of 2-Arylbenzofurans
  • Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega.
  • IC50 Determin
  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • IC50. Wikipedia.
  • In-cell Western Assays for IC50 Determin
  • Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
  • Identification of Enzyme Inhibition. CSIR NET LIFE SCIENCE COACHING.
  • Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality.
  • Enzyme Inhibition. Chemistry LibreTexts.
  • [Research on the benzofuran series. XXI. Inhibitory effect of phenolic benzofuran derivatives and of some analogues on rat liver xanthine oxidase in vitro]. PubMed.

Sources

Method

Application Notes & Protocols: Incorporation of Ethyl 5-aminobenzofuran-2-carboxylate Derivatives into Organic Light-Emitting Diodes (OLEDs)

Abstract: This document provides a comprehensive technical guide on the prospective application of Ethyl 5-aminobenzofuran-2-carboxylate as a precursor for functional materials in Organic Light-Emitting Diodes (OLEDs). W...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the prospective application of Ethyl 5-aminobenzofuran-2-carboxylate as a precursor for functional materials in Organic Light-Emitting Diodes (OLEDs). While this molecule is traditionally an intermediate in pharmaceutical synthesis, its inherent benzofuran scaffold presents a promising platform for developing novel hole-transporting or emissive materials for next-generation displays and lighting.[1] This guide outlines the scientific rationale, proposes a synthetic modification to enhance its utility in OLEDs, and provides detailed protocols for material synthesis, device fabrication, and characterization.

Introduction: The Potential of Benzofuran Scaffolds in OLEDs

Organic Light-Emitting Diodes (OLEDs) are a cornerstone of modern display and lighting technology, offering superior contrast, flexibility, and efficiency over conventional liquid crystal displays (LCDs).[2] The performance of an OLED is intrinsically linked to the molecular architecture of the organic semiconductor materials used within its multilayered structure.[3][4] These layers typically include a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), and an electron injection layer (EIL), all sandwiched between two electrodes.[5]

Benzofuran derivatives are gaining attention in the field of organic electronics for their rigid, planar structure which can facilitate charge transport, and their inherent fluorescence properties.[1][6][7] Ethyl 5-aminobenzofuran-2-carboxylate, with its reactive amino group, serves as an excellent starting point for the synthesis of more complex molecules tailored for specific functions within an OLED device.[1] The primary amine allows for the attachment of various functional groups to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect of OLED material design.[8]

This guide proposes the transformation of Ethyl 5-aminobenzofuran-2-carboxylate into a high-performance hole-transporting material through chemical synthesis. The rationale is to combine the benzofuran core with a well-established hole-transporting moiety, such as a triarylamine, to create a novel, high-performance material for OLEDs.

Proposed Material: A Novel Hole-Transporting Material Derived from Ethyl 5-aminobenzofuran-2-carboxylate

To render Ethyl 5-aminobenzofuran-2-carboxylate suitable for use as a hole-transporting material (HTM), we propose its functionalization with a diphenylamine group via a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling is a powerful tool for forming carbon-nitrogen bonds, widely used in the synthesis of OLED materials.[9][10][11] The resulting molecule, tentatively named Ethyl 5-(diphenylamino)benzofuran-2-carboxylate (E-DPABF-C) , is expected to exhibit favorable properties for a hole-transporting layer.

The addition of the diphenylamine moiety is anticipated to raise the HOMO level for efficient hole injection from the anode and improve the hole mobility of the material.[12][13]

Key Physicochemical Properties

The expected properties of the starting material and the proposed final compound are summarized below.

PropertyEthyl 5-aminobenzofuran-2-carboxylateE-DPABF-C (Predicted)
Molecular Formula C₁₁H₁₁NO₃[3]C₂₃H₁₉NO₃
Molecular Weight 205.21 g/mol [3]357.41 g/mol
Appearance Yellow to dark brown solid[14]Light-colored crystalline solid
Role in OLED PrecursorHole-Transporting Material (HTM)
Predicted HOMO N/A-5.4 to -5.6 eV
Predicted LUMO N/A-2.2 to -2.4 eV
Synthetic Pathway

The proposed synthesis of E-DPABF-C is a one-step Buchwald-Hartwig amination.

G cluster_product Product Reactant_1 Ethyl 5-aminobenzofuran-2-carboxylate Reaction_Vessel Buchwald-Hartwig Amination (Reflux, under Argon) Reactant_1->Reaction_Vessel Reactant_2 Bromobenzene Reactant_2->Reaction_Vessel Catalyst Pd₂(dba)₃ / XPhos Catalyst->Reaction_Vessel Base Sodium tert-butoxide (NaOtBu) Base->Reaction_Vessel Solvent Toluene Solvent->Reaction_Vessel Product E-DPABF-C Reaction_Vessel->Product

Caption: Proposed synthetic route for E-DPABF-C.

Experimental Protocols

Synthesis of Ethyl 5-(diphenylamino)benzofuran-2-carboxylate (E-DPABF-C)

Materials:

  • Ethyl 5-aminobenzofuran-2-carboxylate (1.0 equiv.)

  • Bromobenzene (2.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 equiv.)

  • Sodium tert-butoxide (NaOtBu, 2.5 equiv.)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Ethyl 5-aminobenzofuran-2-carboxylate, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene and bromobenzene via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

  • Purify the crude product by column chromatography on silica gel.

  • Further purify the material for OLED application by temperature gradient sublimation.

OLED Device Fabrication via Solution Processing

This protocol describes the fabrication of a multilayer OLED using E-DPABF-C as the hole-transporting layer via spin coating.[15][16][17][18]

Device Architecture: ITO / PEDOT:PSS / E-DPABF-C / Emissive Layer (e.g., CBP doped with a blue emitter) / TPBi / LiF / Al

G cluster_device OLED Device Stack Substrate Glass Substrate Anode ITO (Anode) HIL PEDOT:PSS (HIL, 40 nm) HTL E-DPABF-C (HTL, 30 nm) EML CBP:Emitter (EML, 20 nm) ETL TPBi (ETL, 30 nm) EIL LiF (EIL, 1 nm) Cathode Al (Cathode, 100 nm)

Caption: Proposed solution-processed OLED architecture.

Materials & Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • E-DPABF-C solution (e.g., 10 mg/mL in chlorobenzene)

  • Emissive layer solution (e.g., CBP host doped with a suitable blue fluorescent emitter in toluene)[19][20][21][22]

  • 1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene (TPBi)

  • Lithium Fluoride (LiF)

  • High purity Aluminum (Al)

  • Spin coater

  • Hotplate

  • High-vacuum thermal evaporator (<10⁻⁶ Torr)

  • Glovebox with an inert atmosphere (N₂)

Procedure:

  • Substrate Cleaning: Sequentially sonicate the ITO substrates in detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun and treat with UV-ozone for 15 minutes.[16]

  • Hole Injection Layer (HIL): Transfer the substrates to the spin coater. Deposit a filtered PEDOT:PSS solution and spin-coat to achieve a thickness of ~40 nm. Anneal at 140 °C for 20 minutes.[23]

  • Hole Transport Layer (HTL): Inside a nitrogen-filled glovebox, spin-coat the E-DPABF-C solution onto the PEDOT:PSS layer to a thickness of ~30 nm. Anneal at 100 °C for 10 minutes.

  • Emissive Layer (EML): Spin-coat the emissive layer solution on top of the HTL to a thickness of ~20 nm. Anneal at 80 °C for 10 minutes.

  • Electron Transport and Cathode Layers: Transfer the substrates to a high-vacuum thermal evaporator. Sequentially deposit TPBi (ETL, 30 nm), LiF (EIL, 1 nm), and Al (Cathode, 100 nm) through a shadow mask.[5][14][24][25]

  • Encapsulation: Encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox to protect against oxygen and moisture.

Device Characterization

The performance of the fabricated OLEDs should be evaluated using standard characterization techniques.[26][27][28][29]

G cluster_workflow Characterization Workflow Fabricated_OLED Encapsulated OLED Device IVL_Test Current-Voltage-Luminance (IVL) Measurement Fabricated_OLED->IVL_Test EL_Spectrum Electroluminescence Spectroscopy Fabricated_OLED->EL_Spectrum Lifetime_Test Operational Lifetime Test Fabricated_OLED->Lifetime_Test Data_Analysis Data Analysis & Performance Metrics IVL_Test->Data_Analysis EQE, Power Efficiency, Turn-on Voltage EL_Spectrum->Data_Analysis CIE Coordinates, FWHM Lifetime_Test->Data_Analysis LT₅₀ (Time to 50% initial luminance)

Caption: Workflow for OLED device characterization.

Protocols:

  • Current-Voltage-Luminance (IVL) Characteristics: Use a source measure unit and a calibrated photodiode or spectrometer to measure the current density and luminance as a function of the applied voltage. From this data, calculate the external quantum efficiency (EQE), power efficiency (lm/W), and current efficiency (cd/A).[27]

  • Electroluminescence (EL) Spectroscopy: Record the emission spectrum at a constant driving current to determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.

  • Operational Lifetime: Monitor the luminance decay over time while driving the device at a constant current (e.g., at an initial luminance of 1000 cd/m²) to determine the LT₅₀ lifetime.[26]

Conclusion

Ethyl 5-aminobenzofuran-2-carboxylate represents a versatile and accessible platform for the development of novel organic semiconductor materials. Through straightforward synthetic modifications, such as the proposed Buchwald-Hartwig amination, it is possible to synthesize new hole-transporting materials with tailored electronic properties. The protocols outlined in this guide provide a comprehensive roadmap for researchers to explore the potential of this and similar benzofuran derivatives in the fabrication of high-performance OLED devices. Further optimization of the molecular structure and device architecture will be crucial in realizing the full potential of this promising class of materials.

References

  • Exploring The Synthesis Techniques Of OLED Material Intermediates. (2024). LinkedIn. [Link]

  • Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. (2017). ACS Omega. [Link]

  • Photophysical properties of novel fluorescent 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one derivative: models for correlation solvent polarity scales. (2021). Canadian Journal of Chemistry. [Link]

  • Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. (2017). ACS Omega. [Link]

  • Blue fluorescent emitters: design tactics and applications in organic light-emitting diodes. (2013). Chemical Society Reviews. [Link]

  • Blue single-layer OLED using fluorescent materials. A molecular design view point. (n.d.). HAL open science. [Link]

  • Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. (2017). ACS Publications. [Link]

  • Greening Suzuki-Miyaura and Buchwald-Hartwig Reactions for Applications in OLED Industry. (2024). ResearchGate. [Link]

  • Energy level diagrams showing the HOMO and LUMO levels for the OLED materials investigated here. (n.d.). ResearchGate. [Link]

  • Synthesis and photochromic properties of benzofuran–phenanthrene and benzofuran–pyrene hybrids. (2014). ResearchGate. [Link]

  • Characterization and Simulation of Organic and Perovskite LEDs. (n.d.). Fluxim. [Link]

  • PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). (n.d.). IIP Series. [Link]

  • OLED Fabrication Techniques 1 - Vacuum Deposition. (2023). Guangzhou Mianhong. [Link]

  • Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. (2025). JoVE. [Link]

  • Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives. (n.d.). ResearchGate. [Link]

  • Spin coating. (n.d.). OLED-Info. [Link]

  • DC Production Testing of OLED Displays Application Note Series. (n.d.). Tektronix. [Link]

  • Electrical Characterization of OLED's Using Solartron Instrumentation. (n.d.). Ametek. [Link]

  • Blue fluorescent OLED materials and their application for high-performance devices. (n.d.). NIH. [Link]

  • Cynora Introduces Fluorescent Blue Emitter that Gives OLEDs a Substantial Efficiency Boost. (n.d.). Cynora. [Link]

  • [Learn Display] 42. Evaporation. (2022). Samsung Display. [Link]

  • Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. (2023). Jurnal Elektronika dan Telekomunikasi. [Link]

  • a) Device architecture and HOMO and LUMO energy levels of the materials used in OLED devices. (n.d.). ResearchGate. [Link]

  • Methodology for Thermal and Electrical Characterization of Large Area OLEDs. (2008). ResearchGate. [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.). ACS Publications. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. [Link]

  • OLED. (n.d.). Wikipedia. [Link]

  • Development of Vapor Deposition Processes for OLEDs. (2014). UPCommons. [Link]

  • Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. (2023). Researching. [Link]

  • Reactivity of Benzofuran Derivatives. (n.d.). ResearchGate. [Link]

  • Spatially Resolved Functional Group Analysis of OLED Materials Using EELS and ToF-SIMS. (2024). ACS Publications. [Link]

  • Porphyrin-Based Hole-Transporting Materials for Perovskite Solar Cells: Boosting Performance with Smart Synthesis. (n.d.). PubMed Central. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • New[30]benzothieno[3,2- b ]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications. (2024). Journal of Materials Chemistry C. [Link]

  • Step-saving synthesis of star-shaped hole-transporting materials with carbazole or phenothiazine cores via optimized C–H/C–Br coupling reactions. (2021). PubMed Central. [Link]

  • Pyrene-based hole transport materials for efficient perovskite solar cells. (n.d.). PubMed Central. [Link]

  • Advancements in organic small molecule hole-transporting materials for perovskite solar cells: past and future. (n.d.). RSC Publishing. [Link]

  • Hole-Transporting Materials for Perovskite Solar Cells Employing an Anthradithiophene Core. (2021). ACS Publications. [Link]

Sources

Application

Application Notes and Protocols: Synthetic Routes to Novel Heterocyclic Compounds from Ethyl 5-aminobenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of a Privileged Scaffold Ethyl 5-aminobenzofuran-2-carboxylate is a key building block in medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

Ethyl 5-aminobenzofuran-2-carboxylate is a key building block in medicinal chemistry and materials science.[1][2] Its rigid, planar benzofuran core is a common feature in a multitude of biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The strategic placement of the amino group at the C-5 position and the ethyl ester at C-2 provides two orthogonal points for chemical modification, making it an exceptionally versatile precursor for the synthesis of complex molecules and novel fused heterocyclic systems.[6][7]

The primary amino group, in particular, serves as a powerful handle for constructing new rings. As an aromatic amine, it can undergo a wide range of classical and modern organic reactions, including diazotization, condensation, and cyclization cascades.[8] This guide provides detailed protocols for leveraging this reactivity to synthesize two important classes of novel, fused heterocyclic compounds: benzofuro[4,5-f]quinolines and benzofuro[5,4-b]pyrimidines . These tetracyclic systems are of significant interest in drug discovery due to their structural complexity and potential to interact with diverse biological targets.

The protocols herein are designed to be self-validating, offering not just procedural steps but also the underlying chemical logic. This approach, grounded in established methodologies, empowers researchers to adapt and innovate upon these foundational synthetic routes.[9]

Methodology 1: Synthesis of Benzofuro[4,5-f]quinolines via Skraup-Type Reaction

The Skraup synthesis is a classic, powerful method for constructing the quinoline ring system directly onto an aromatic amine.[10] By treating Ethyl 5-aminobenzofuran-2-carboxylate with glycerol under acidic, oxidizing conditions, one can achieve a one-pot cyclization to furnish the tetracyclic benzofuro[4,5-f]quinoline core. This reaction proceeds through a series of established steps: dehydration of glycerol to acrolein, Michael addition of the amine to acrolein, electrophilic cyclization onto the benzofuran ring, and subsequent oxidation to the aromatic quinoline.

Causality of Experimental Choices:
  • Glycerol: Serves as a safe and convenient in-situ precursor to acrolein, the key C3 electrophile. Direct use of acrolein is possible but hazardous due to its high toxicity and volatility.

  • Sulfuric Acid: Acts as both the acidic catalyst for the dehydration of glycerol and the cyclization step, and as a solvent.

  • Oxidizing Agent (e.g., Ferrous Sulfate, Nitrobenzene): This is crucial for the final step, aromatizing the intermediate dihydroquinoline to the stable quinoline ring system. Ferrous sulfate is often used to moderate the otherwise highly exothermic reaction.[11]

Visual Workflow: Skraup Synthesis of Benzofuro[4,5-f]quinoline

A Ethyl 5-aminobenzofuran- 2-carboxylate D Reaction Vessel (Heat to 140-160 °C) A->D Add B Glycerol + H₂SO₄ (conc.) B->D Add Slowly C FeSO₄ (or other oxidant) C->D Add E Reaction Mixture (Exothermic Control) D->E Heating & Reaction F Work-up: 1. Cool & Dilute 2. Neutralize (NaOH) 3. Extract (e.g., DCM) E->F Process G Purification: Column Chromatography F->G Crude Product H Ethyl Benzofuro[4,5-f]quinoline- 2-carboxylate G->H Purified Product cluster_step1 Step 1: Amidine Formation cluster_step2 Step 2: Cyclization A Ethyl 5-aminobenzofuran- 2-carboxylate C Reflux in Toluene A->C B DMF-DMA B->C D Formamidine Intermediate C->D Isolate or use in-situ G Reflux D->G Add to Cyclization Mix E Ammonium Chloride (NH₄Cl) E->G F Glacial Acetic Acid F->G H Work-up & Purification G->H I Ethyl Benzofuro[5,4-b]pyrimidine- 8-carboxylate H->I

Sources

Method

Application Note: Establishing and Utilizing Ethyl 5-aminobenzofuran-2-carboxylate as a Reference Standard in Analytical Chemistry

Abstract This comprehensive guide details the requisite protocols and underlying scientific principles for the qualification and application of Ethyl 5-aminobenzofuran-2-carboxylate as a reference standard in analytical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the requisite protocols and underlying scientific principles for the qualification and application of Ethyl 5-aminobenzofuran-2-carboxylate as a reference standard in analytical chemistry. Primarily targeting researchers, scientists, and professionals in drug development, this document provides a robust framework for ensuring the accuracy, precision, and reliability of analytical data. The application note encompasses the full lifecycle of a reference standard, from initial characterization and purity assessment to the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for its use in routine analysis. Adherence to the methodologies outlined within, which are grounded in international regulatory guidelines, will facilitate the generation of scientifically valid and defensible analytical results.

Introduction: The Imperative for High-Quality Reference Standards

Ethyl 5-aminobenzofuran-2-carboxylate is a key building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[4] Its prevalence in synthetic pathways necessitates its availability as a well-characterized reference material for the accurate quantification of the parent compound and any related impurities. This application note provides a detailed roadmap for establishing Ethyl 5-aminobenzofuran-2-carboxylate as a qualified in-house or secondary reference standard, in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q7 guideline for Good Manufacturing Practice for Active Pharmaceutical Ingredients.[1]

Physicochemical Properties of Ethyl 5-aminobenzofuran-2-carboxylate

A thorough understanding of the physicochemical properties of a candidate reference standard is the foundational step in its qualification.

PropertyValueReference
Chemical Name Ethyl 5-amino-1-benzofuran-2-carboxylate[5]
Synonyms 5-Aminobenzofuran-2-carboxylic acid ethyl ester[4]
CAS Number 174775-48-5[4]
Molecular Formula C₁₁H₁₁NO₃[4][5]
Molecular Weight 205.21 g/mol [4][5]
Appearance White to light yellow or beige powder/crystal[6]
Melting Point 62.0 to 66.0 °C
Solubility Soluble in organic solvents such as methanol, acetonitrile, and toluene.[6]
Storage Conditions Store at 2-8°C under an inert atmosphere, protected from light.[6]

Qualification of Ethyl 5-aminobenzofuran-2-carboxylate as a Reference Standard

The qualification of a new batch of reference standard is a systematic process to confirm its identity, purity, and suitability for its intended analytical application. This process ensures traceability to a primary or pharmacopeial standard where available.[1]

Workflow for Reference Standard Qualification

The following diagram illustrates the comprehensive workflow for qualifying a new batch of Ethyl 5-aminobenzofuran-2-carboxylate as a working reference standard.

Reference Standard Qualification Workflow cluster_0 Material Selection & Initial Assessment cluster_1 Comprehensive Characterization cluster_2 Stability Assessment cluster_3 Finalization and Documentation Select high-purity batch (>98%) Select high-purity batch (>98%) Review Certificate of Analysis (CoA) Review Certificate of Analysis (CoA) Select high-purity batch (>98%)->Review Certificate of Analysis (CoA) Review CoA Review CoA Perform initial identity and purity screening Perform initial identity and purity screening Review CoA->Perform initial identity and purity screening Structural Elucidation (NMR, MS, IR) Structural Elucidation (NMR, MS, IR) Perform initial identity and purity screening->Structural Elucidation (NMR, MS, IR) Purity Determination (HPLC, DSC) Purity Determination (HPLC, DSC) Structural Elucidation (NMR, MS, IR)->Purity Determination (HPLC, DSC) Residual Solvents (GC) Residual Solvents (GC) Purity Determination (HPLC, DSC)->Residual Solvents (GC) Water Content (Karl Fischer) Water Content (Karl Fischer) Residual Solvents (GC)->Water Content (Karl Fischer) Inorganic Impurities (Sulphated Ash) Inorganic Impurities (Sulphated Ash) Water Content (Karl Fischer)->Inorganic Impurities (Sulphated Ash) Forced Degradation Studies Forced Degradation Studies Inorganic Impurities (Sulphated Ash)->Forced Degradation Studies Establish Stability-Indicating Method Establish Stability-Indicating Method Forced Degradation Studies->Establish Stability-Indicating Method Long-term and Accelerated Stability Studies Long-term and Accelerated Stability Studies Establish Stability-Indicating Method->Long-term and Accelerated Stability Studies Assign Purity Value Assign Purity Value Long-term and Accelerated Stability Studies->Assign Purity Value Prepare Qualification Report Prepare Qualification Report Assign Purity Value->Prepare Qualification Report Issue Certificate of Analysis for Working Standard Issue Certificate of Analysis for Working Standard Prepare Qualification Report->Issue Certificate of Analysis for Working Standard Establish Retest Date Establish Retest Date Issue Certificate of Analysis for Working Standard->Establish Retest Date Release for Routine Use Release for Routine Use Establish Retest Date->Release for Routine Use

Caption: Workflow for the qualification of a working reference standard.

Experimental Protocols for Characterization

The identity of the candidate material must be unequivocally confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The observed chemical shifts and coupling constants should be consistent with the known structure of Ethyl 5-aminobenzofuran-2-carboxylate.[7]

  • Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight. The molecular ion peak should correspond to the calculated molecular weight of 205.21 g/mol .[7]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the functional groups present, such as N-H, C=O (ester), and C-O stretches.

A combination of chromatographic and thermal analysis techniques should be employed to determine the purity of the reference standard.

  • High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection: This is the primary technique for assessing the purity of the main component and quantifying any organic impurities. A detailed protocol is provided in Section 4. The use of a PDA detector is crucial for peak purity analysis, which helps to detect co-eluting impurities.[8][9][10]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and to estimate the purity of highly pure, crystalline substances.

  • Gas Chromatography (GC): To quantify residual solvents from the synthesis process.

  • Karl Fischer Titration: For the determination of water content.

  • Sulphated Ash/Residue on Ignition: To determine the content of inorganic impurities.

Stability-Indicating HPLC Method for Analysis

A validated stability-indicating HPLC method is essential for the routine use of the reference standard and for monitoring its stability over time. Such a method must be able to separate the main component from any potential degradation products.[11]

Proposed HPLC Method Parameters

The following HPLC conditions are proposed as a starting point for the analysis of Ethyl 5-aminobenzofuran-2-carboxylate, based on methods for similar aromatic amines and benzofuran derivatives.[12][13][14]

ParameterRecommended ConditionRationale
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH and improves peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reverse-phase HPLC with good UV transparency.
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% BA gradient is necessary to elute any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection Wavelength 254 nm (or determined from UV spectrum)A common wavelength for aromatic compounds. A PDA detector should be used to monitor the full UV spectrum.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Protocol for HPLC Analysis
  • Preparation of Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the Ethyl 5-aminobenzofuran-2-carboxylate reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Preparation of Sample Solution:

    • Prepare the sample solution at a similar concentration to the standard solution using the same diluent.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Perform a blank injection (diluent) to ensure a clean baseline.

    • Inject the standard solution in replicate (e.g., n=5) to establish system suitability.

    • Inject the sample solution.

  • System Suitability Criteria:

    • Tailing Factor: ≤ 2.0 for the main peak.

    • Theoretical Plates: ≥ 2000 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for replicate injections of the standard.

Method Validation

The proposed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. The validation should include:

  • Specificity: Demonstrated through forced degradation studies and peak purity analysis using a PDA detector.

  • Linearity: Assessed over a range of concentrations (e.g., 50-150% of the nominal concentration).

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined for any specified impurities.

  • Robustness: Assessed by making small, deliberate variations to the method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Forced Degradation and Stability Studies

Forced degradation (stress testing) is crucial for understanding the intrinsic stability of the reference standard and for developing a stability-indicating analytical method.[3][11][15]

Protocol for Forced Degradation Studies
  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

After exposure to each stress condition, the samples should be analyzed by the validated HPLC method to assess the extent of degradation and to identify any degradation products.

Long-Term Stability

Once qualified, the reference standard should be stored under its recommended conditions (2-8°C, protected from light, under inert gas) and re-tested at regular intervals (e.g., annually) to ensure its continued suitability for use.[1]

Conclusion

The establishment of a well-characterized reference standard for Ethyl 5-aminobenzofuran-2-carboxylate is a critical activity for any laboratory involved in the synthesis, development, or quality control of pharmaceuticals containing this moiety. By following the comprehensive protocols for characterization, purity determination, and stability assessment outlined in this application note, researchers and scientists can ensure the generation of high-quality, reliable, and defensible analytical data. Adherence to these scientifically sound and regulatory-compliant practices is fundamental to maintaining the integrity of the drug development and manufacturing process.

References

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Labcompare. Retrieved from [Link]

  • Pandey, P. K. (2025, November 19). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Beginners. Retrieved from [Link]

  • Diode Array Detector HPLC | DAD. (n.d.). SCION Instruments. Retrieved from [Link]

  • Working Standards in Pharma: Ensuring Quality and Compliance. (2025, June 2). LinkedIn. Retrieved from [Link]

  • Novel Methods for Detection and Quantitation of Impurities Using a New High Sensitivity Photodiode Array Detector HPLC 2013 FUND. (n.d.). Shimadzu. Retrieved from [Link]

  • Full article: Peak Purity Determination with a Diode Array Detector. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • FDA Stability Testing. (n.d.). Scribd. Retrieved from [Link]

  • Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. (n.d.). FDA. Retrieved from [Link]

  • Fda Guidelines For Stability Studies. (2020, September 15). Pharma Dekho. Retrieved from [Link]

  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). (2026, January 2). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed. Retrieved from [Link]

  • Stability Testing of Drug Substances and Drug Products. (1998, May 27). FDA. Retrieved from [Link]

  • Qualification of Working Standards. (2021, November 10). Pharmaguideline Forum. Retrieved from [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (n.d.). Waters. Retrieved from [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved from [Link]

  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. (n.d.). Sultan Qaboos University Journal For Science. Retrieved from [Link]

  • Qualification of Pharmaceutical Working Standards. (2020, August 28). Veeprho. Retrieved from [Link]

  • Stress Study of Pharmaceuticals. (2022, April 10). Pharma Specialists. Retrieved from [Link]

  • Ethyl 5-aminobenzofuran-2-carboxylate | C11H11NO3 | CID 9837138. (n.d.). PubChem. Retrieved from [Link]

  • (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). (2025, December 2). ResearchGate. Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). PMC - PubMed Central. Retrieved from [Link]

  • SOP for Working/Reference Standard Qualification. (2020, February 22). Pharma Beginners. Retrieved from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. (2024, May 5). ACS Publications. Retrieved from [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (n.d.). IJSDR. Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Ethyl 5-aminobenzofuran-2-carboxylate: A Guide for Researchers

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective handling and solubilization of Ethyl 5-aminobenzofuran-2-carboxylate (CAS No. 174775-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective handling and solubilization of Ethyl 5-aminobenzofuran-2-carboxylate (CAS No. 174775-48-5). As a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutics targeting neurological disorders and inflammatory conditions, a thorough understanding of its physicochemical properties and a standardized laboratory workflow are paramount for reproducible and successful research outcomes.[1][2] This guide outlines the material's characteristics, safety protocols, and detailed, field-proven methodologies for its dissolution to support a range of downstream applications, from organic synthesis to biological screening.

Introduction: The Significance of Ethyl 5-aminobenzofuran-2-carboxylate in Drug Discovery

Ethyl 5-aminobenzofuran-2-carboxylate is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of bioactive molecules.[1] Its benzofuran core is a privileged scaffold in medicinal chemistry, and the presence of both an amino group and an ethyl ester moiety allows for diverse chemical modifications.[3] This structural versatility has led to its use in the development of compounds with a range of pharmacological activities, including potential anti-inflammatory and analgesic applications.[1] Notably, it is a key precursor in the synthesis of vilazodone, a medication used to treat major depressive disorder. Given its importance, establishing a robust and reproducible laboratory workflow for its handling and solubilization is a critical first step in harnessing its full potential in drug discovery and development.

Physicochemical Properties and Safety Data

A foundational understanding of the physicochemical properties of Ethyl 5-aminobenzofuran-2-carboxylate is essential for its proper handling, storage, and the development of effective solubilization strategies.

PropertyValueReference(s)
CAS Number 174775-48-5[1][4][5]
Molecular Formula C₁₁H₁₁NO₃[1][5]
Molecular Weight 205.21 g/mol [1][5]
Appearance White to light yellow to light orange powder/crystal; Yellow to dark brown solid[1]
Melting Point 54-60 °C[6]
Boiling Point 348.1 ± 22.0 °C at 760 mmHg[6]
Solubility Soluble in Chloroform, DMSO, N-methyl-2-pyrrolidone (NMP), and ethanol.[3][7]
Storage Store at 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen).[7]

Safety Information:

Ethyl 5-aminobenzofuran-2-carboxylate should be handled with care in a laboratory setting. The following Globally Harmonized System (GHS) hazard statements have been associated with this compound:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information before handling this compound.

Laboratory Workflow: From Receipt to Experimentation

A systematic approach to handling Ethyl 5-aminobenzofuran-2-carboxylate is crucial for maintaining its integrity and ensuring the safety of laboratory personnel. The following workflow is recommended:

Laboratory_Workflow General Laboratory Workflow for Handling Ethyl 5-aminobenzofuran-2-carboxylate cluster_0 Receiving and Storage cluster_1 Preparation for Use cluster_2 Experimental Use cluster_3 Post-Experiment Receipt Receive Compound Storage Store at 2-8°C under Inert Gas Receipt->Storage Verify Integrity Weighing Weigh in a Ventilated Enclosure Storage->Weighing Solubilization Dissolve in Appropriate Solvent Weighing->Solubilization Transfer to Vessel Stock_Solution Prepare Concentrated Stock Solution Solubilization->Stock_Solution Serial_Dilution Perform Serial Dilutions for Assays Stock_Solution->Serial_Dilution Experiment Use in Synthesis or Biological Assays Serial_Dilution->Experiment Waste_Disposal Dispose of Waste According to Regulations Experiment->Waste_Disposal

Caption: General laboratory workflow for handling the compound.

Solubilization Protocols: Strategies and Methodologies

The successful use of Ethyl 5-aminobenzofuran-2-carboxylate in downstream applications is critically dependent on achieving complete and stable solubilization. Due to its aromatic nature, this compound exhibits poor solubility in aqueous solutions. The following protocols provide a systematic approach to its dissolution.

Initial Solvent Screening

Rationale: The choice of solvent is the most critical factor in achieving solubilization. A preliminary screening with a small amount of the compound can save significant time and resources. Based on available data and the chemical structure, polar aprotic solvents and some polar protic solvents are good starting points.

Protocol:

  • Dispense approximately 1-2 mg of Ethyl 5-aminobenzofuran-2-carboxylate into separate, appropriately labeled glass vials.

  • To each vial, add 100 µL of a different test solvent. Recommended starting solvents include:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Chloroform

    • Ethanol

    • Methanol

    • Acetonitrile

  • Vortex each vial for 30 seconds at room temperature.

  • Visually inspect for complete dissolution. If not fully dissolved, gentle warming (up to 40°C) in a water bath or sonication for 5-10 minutes can be attempted.

  • Record the observations in a laboratory notebook, noting which solvents achieve complete dissolution and under what conditions.

Preparation of a Concentrated Stock Solution

Rationale: For most biological assays and synthetic reactions, preparing a concentrated stock solution in a suitable organic solvent is standard practice.[8] This allows for accurate and reproducible dilutions into aqueous media or reaction mixtures. DMSO is a common choice due to its high solubilizing power for a wide range of organic compounds.

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Calculation:

    • Molecular Weight of Ethyl 5-aminobenzofuran-2-carboxylate = 205.21 g/mol

    • To prepare 1 mL of a 10 mM solution, you need: 10 mmol/L * 1 L/1000 mL * 205.21 g/mol * 1000 mg/g = 2.0521 mg

  • Procedure:

    • Accurately weigh 2.05 mg of Ethyl 5-aminobenzofuran-2-carboxylate in a tared, sterile microcentrifuge tube or glass vial.

    • Add 1 mL of high-purity, anhydrous DMSO.

    • Vortex thoroughly for at least 1 minute or until the solid is completely dissolved. Visual confirmation of a clear solution is essential.

    • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. For short-term storage (1-2 weeks), 2-8°C is acceptable.

Stock_Solution_Preparation Workflow for Preparing a Concentrated Stock Solution Start Start Calculate Calculate Mass of Compound Needed Start->Calculate Weigh Weigh Compound Accurately Calculate->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Dissolve Vortex/Sonicate Until Fully Dissolved Add_Solvent->Dissolve Store Aliquot and Store at -20°C Dissolve->Store End End Store->End

Caption: Workflow for preparing a concentrated stock solution.

Serial Dilution for Biological Assays

Rationale: For cell-based assays or other biological experiments, it is crucial to perform serial dilutions of the stock solution to obtain the desired final concentrations in the aqueous assay medium.[9] It is important to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or off-target effects.

Protocol for Serial Dilution:

  • Determine the desired final concentrations of Ethyl 5-aminobenzofuran-2-carboxylate for your experiment.

  • Label a series of sterile microcentrifuge tubes or a 96-well plate for each dilution.[9]

  • Prepare an intermediate dilution of the 10 mM stock solution in the assay medium if necessary to achieve the highest desired final concentration while keeping the DMSO concentration low.

  • Perform a series of dilutions by transferring a specific volume from the more concentrated solution to the next tube containing the assay medium, mixing thoroughly between each transfer.[9]

  • Always include a vehicle control in your experiment, which contains the same final concentration of the solvent (e.g., DMSO) as your test samples.

Troubleshooting and Best Practices

  • Precipitation upon Dilution: If the compound precipitates when diluted into an aqueous buffer, consider using a co-solvent system. A common formulation for in vivo studies involves a mixture of DMSO, PEG300, and Tween 80 in saline.[10]

  • Solution Stability: The stability of Ethyl 5-aminobenzofuran-2-carboxylate in solution, particularly in aqueous media, has not been extensively reported. It is recommended to prepare fresh dilutions for each experiment.[1] Stock solutions in anhydrous DMSO are generally stable for several months when stored properly at -20°C.

  • Hygroscopicity: While not explicitly documented, compounds with polar functional groups can be hygroscopic. Store the solid material in a desiccator or under an inert atmosphere to prevent moisture absorption.

  • Light Sensitivity: Benzofuran derivatives can be light-sensitive. It is good practice to store both the solid and solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Cold Spring Harbor Labor
  • BenchChem. (2025). A Comparative Guide to Aminobenzofurans in Drug Design: Spotlight on Ethyl 5.
  • ChemWhat. (n.d.). ETHYL 5-AMINOBENZOFURAN-2-CARBOXYLATE CAS#: 174775-48-5. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-aminobenzofuran-2-carboxylate. Retrieved from [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Advanced Monitoring Techniques for Reactions of Ethyl 5-aminobenzofuran-2-carboxylate

Abstract Ethyl 5-aminobenzofuran-2-carboxylate is a pivotal building block in the synthesis of high-value molecules, including pharmaceuticals and advanced materials.[1][2] Its bifunctional nature, possessing both a reac...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 5-aminobenzofuran-2-carboxylate is a pivotal building block in the synthesis of high-value molecules, including pharmaceuticals and advanced materials.[1][2] Its bifunctional nature, possessing both a reactive primary aromatic amine and an ethyl ester, allows for a wide array of chemical transformations such as N-acylations, N-alkylations, Schiff base formations, and polymerizations.[3][4] The successful outcome of these syntheses hinges on the accurate and timely monitoring of reaction progress. This guide provides a comprehensive overview of robust analytical techniques, detailing the underlying principles and step-by-step protocols for tracking the consumption of the starting material and the formation of products. We present methodologies ranging from rapid qualitative assessments by Thin-Layer Chromatography (TLC) to precise quantitative analyses using High-Performance Liquid Chromatography (HPLC) and in-depth structural elucidation via spectroscopic methods like NMR and FTIR.

Foundational Principles of Reaction Monitoring

Effective reaction monitoring is a cornerstone of process optimization, enabling researchers to determine reaction endpoints, quantify yield and purity in real-time, and identify the formation of byproducts. The choice of an analytical technique is dictated by the specific chemical transformation being studied. For Ethyl 5-aminobenzofuran-2-carboxylate, the key is to select a method that can clearly distinguish the starting material from the product(s) based on differences in their physicochemical properties.

The primary structural changes in reactions involving this molecule occur at the 5-amino group. This transformation leads to significant changes in polarity, chromophoric properties, and the chemical environment of nearby atoms, all of which can be exploited by the analytical techniques discussed herein.

Decision Workflow for Selecting a Monitoring Technique

The following diagram outlines a logical approach to selecting the most appropriate technique based on the specific requirements of the analysis.

G cluster_spectroscopy Spectroscopic Methods start Start: Reaction Involving Ethyl 5-aminobenzofuran-2-carboxylate qual_quant Need Qualitative or Quantitative Data? start->qual_quant qual Qualitative (Fast Check) qual_quant->qual Qualitative quant Quantitative (High Accuracy) qual_quant->quant Quantitative tlc Thin-Layer Chromatography (TLC) qual->tlc hplc High-Performance Liquid Chromatography (HPLC) quant->hplc struct Need Structural Confirmation or Kinetic Data? nmr NMR Spectroscopy struct->nmr tlc->struct Is reaction progressing? hplc->struct Ambiguous Peaks? ftir FTIR Spectroscopy

Caption: Decision tree for selecting an analytical monitoring method.

Thin-Layer Chromatography (TLC): Rapid Qualitative Assessment

TLC is an indispensable tool for rapid, cost-effective, and real-time monitoring of reaction progress.[3] Its effectiveness relies on the differential partitioning of the analyte between a stationary phase (e.g., silica gel) and a mobile phase (eluent). For reactions involving Ethyl 5-aminobenzofuran-2-carboxylate, the product is typically less polar (e.g., in acylation or Schiff base formation) or significantly more polar, resulting in a clear separation from the starting material on the TLC plate.

Expertise & Causality: The benzofuran core of the molecule is UV-active, allowing for easy visualization under a 254 nm UV lamp where it will appear as a dark spot on a fluorescent background.[5] Furthermore, the primary aromatic amine of the starting material can be selectively stained, providing a secondary, highly reliable method of confirmation. A co-spot—a lane where the starting material and reaction mixture are spotted together—is crucial for unambiguously identifying the starting material spot in the reaction lane, thus providing a self-validating system.

Protocol 2.1: TLC Monitoring of an N-Acylation Reaction

Materials:

  • Silica Gel 60 F254 TLC plates

  • TLC developing chamber

  • Capillary spotters

  • Eluent: 30:70 Ethyl Acetate/Hexane (v/v) - Adjust ratio as needed based on product polarity.

  • UV Lamp (254 nm)

  • Staining Solution: p-Anisaldehyde or Cinnamaldehyde solution.[6][7]

    • Cinnamaldehyde Stain Prep: 1 mL cinnamaldehyde in 100 mL ethanol with 1 mL concentrated H₂SO₄. Aromatic primary amines with electron-donating groups yield a distinct yellow color.[8]

Procedure:

  • Preparation: Pour the eluent into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.

  • Spotting: On a TLC plate, lightly draw a pencil line ~1 cm from the bottom. Mark three lanes: 'SM' (Starting Material), 'R' (Reaction Mixture), and 'Co' (Co-spot).

  • Using a capillary, spot a dilute solution of the starting material in a suitable solvent (e.g., ethyl acetate) onto the 'SM' lane.

  • Spot the reaction mixture (quenched aliquot diluted) onto the 'R' lane.

  • Spot the starting material directly on top of the reaction mixture spot in the 'Co' lane.

  • Development: Carefully place the TLC plate in the equilibrated chamber. Ensure the solvent level is below the baseline. Close the lid and allow the eluent to travel up the plate until it is ~1 cm from the top.

  • Visualization & Interpretation:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the solvent to evaporate completely in a fume hood.

    • Visualize under a 254 nm UV lamp and circle the observed spots. The starting material spot in the 'R' lane should diminish over time, while a new spot for the product appears. The 'Co' spot will confirm the identity of the starting material.

    • For staining, dip the plate in the cinnamaldehyde solution, then gently heat with a heat gun. The starting material spot will turn yellow, while the N-acylated product (now a secondary amine/amide) will not give the same colorimetric response.[8]

Workflow for TLC Analysis

cluster_prep Preparation cluster_spot Spotting cluster_run Analysis A Equilibrate TLC Chamber C Spot Starting Material (SM) A->C B Prepare & Mark TLC Plate B->C D Spot Reaction Mixture (R) C->D E Co-Spot (SM + R) D->E F Develop Plate in Chamber E->F G Visualize (UV 254 nm) F->G H Stain & Heat (Optional) G->H I Interpret Results H->I

Caption: Step-by-step workflow for TLC monitoring.

High-Performance Liquid Chromatography (HPLC): Accurate Quantitative Analysis

For quantitative assessment of reaction conversion, product purity, and byproduct formation, reverse-phase HPLC with UV detection is the method of choice.[9] The high resolving power of HPLC allows for the separation of structurally similar compounds.

Expertise & Causality: A C18 column is ideal as it effectively separates moderately polar aromatic compounds like Ethyl 5-aminobenzofuran-2-carboxylate and its derivatives based on their hydrophobicity.[10] A gradient elution is recommended because the polarity difference between the starting amine and its less polar acylated or alkylated products can be significant. Using a buffered mobile phase or adding an acid like formic acid improves peak shape by ensuring the amine is consistently protonated, preventing peak tailing.[11] UV detection is highly sensitive for this class of compounds due to the strong absorbance of the benzofuran ring system.

Protocol 3.1: Quantitative HPLC Monitoring

Instrumentation & Columns:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

Method Parameters:

Parameter Setting Rationale
Mobile Phase A Water + 0.1% Formic Acid Provides protons to ensure consistent ionization of the amine.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic modifier for eluting compounds from the C18 column.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Ensures reproducible retention times.
Detection λ 280 nm Strong absorbance wavelength for the benzofuran chromophore.
Injection Vol. 5 µL

| Gradient | 10% B to 90% B in 15 min | Ensures elution of both polar starting materials and non-polar products. |

Procedure:

  • Standard Preparation: Prepare a standard solution of Ethyl 5-aminobenzofuran-2-carboxylate of a known concentration (e.g., 1 mg/mL) in the mobile phase. This is used to identify the retention time of the starting material.

  • Sample Preparation: At various time points, withdraw a small aliquot (~10-20 µL) from the reaction mixture. Quench the reaction immediately by diluting it 100-fold or more in a known volume of mobile phase (e.g., 20 µL in 2 mL). This prevents further reaction and brings the concentration into the linear range of the detector.

  • Analysis: Inject the prepared standard and the diluted reaction samples onto the HPLC system.

  • Data Processing:

    • Identify the peaks for the starting material and product(s) based on their retention times.

    • Integrate the peak areas for all components.

    • Calculate the percent conversion using the following formula (assuming similar response factors):

      • % Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] x 100

Spectroscopic Techniques: Structural Confirmation and Kinetics

While chromatographic methods separate compounds, spectroscopic techniques provide rich structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for monitoring reactions and can be used for quantitative analysis (qNMR).[12] The chemical shifts of protons on the aromatic ring are highly sensitive to the substitution at the 5-position.[13]

Expertise & Causality: When the -NH₂ group is converted to an amide (-NHCOR) or a secondary amine (-NHR), the electron-donating effect is altered, causing predictable shifts in the signals of the aromatic protons (H-4, H-6, and H-7). By integrating a stable, well-resolved signal from the starting material and comparing it to a signal from the product, one can determine the relative concentrations over time to study reaction kinetics.[14]

Protocol 4.1.1: In-situ NMR Monitoring

  • Set up the reaction directly in an NMR tube using deuterated solvents.

  • Acquire a spectrum (t=0) before initiating the reaction (e.g., before adding a catalyst or heating).

  • Acquire subsequent spectra at regular time intervals.

  • Process the spectra and integrate a characteristic, non-overlapping proton signal for both the starting material and a key product.

  • Plot the change in relative integral values over time to determine the reaction rate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is excellent for tracking the change in functional groups. It is particularly useful for observing the disappearance of reactants and the appearance of products that have distinct vibrational frequencies.

Expertise & Causality: The primary amine (-NH₂) of Ethyl 5-aminobenzofuran-2-carboxylate has characteristic N-H stretching vibrations, typically appearing as a doublet around 3300-3500 cm⁻¹.[15] Upon conversion to a secondary amide, this doublet is replaced by a single N-H stretch at a lower frequency and a strong amide C=O stretch appears around 1640-1680 cm⁻¹.[16]

Protocol 4.2.1: Reaction Monitoring with ATR-FTIR

  • If using an Attenuated Total Reflectance (ATR) probe, insert it directly into the reaction vessel.

  • Acquire a background spectrum of the solvent and starting materials before reaction initiation.

  • Record spectra at regular intervals throughout the reaction.

  • Monitor the decrease in the intensity of the N-H stretch of the starting material and the increase in the intensity of the characteristic product peaks (e.g., amide C=O).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique suitable for volatile and thermally stable compounds. While Ethyl 5-aminobenzofuran-2-carboxylate itself has a relatively high boiling point, GC-MS can be invaluable for analyzing more volatile derivatives or for identifying low-level impurities and byproducts.[17][18]

Expertise & Causality: Derivatization of the amino group can sometimes increase volatility, making the product more amenable to GC analysis than the starting material. The mass spectrometer provides definitive identification of peaks based on their mass-to-charge ratio and fragmentation patterns, which is invaluable for confirming product identity and characterizing unknown byproducts.[19][20]

Protocol 5.1: GC-MS Analysis
  • Sample Preparation: Take an aliquot of the reaction mixture, quench, and perform a liquid-liquid extraction into a volatile organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄ and concentrate. If necessary, perform a derivatization step (e.g., silylation).

  • Injection: Inject a small volume (1 µL) of the prepared sample into the GC-MS.

  • Analysis: The GC will separate the components based on their boiling points and column interactions. The MS will fragment each component and generate a unique mass spectrum.

  • Interpretation: Compare the mass spectra of the observed peaks to a library (e.g., NIST) and the expected fragmentation pattern of the product to confirm its identity.

References

  • BenchChem. (2025).
  • ChemicalBook. (2024).
  • EPFL.
  • ChemicalBook. (2024).
  • ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. [Link]

  • PubChem. Ethyl 5-aminobenzofuran-2-carboxylate. [Link]

  • Guo, K., & Chen, Y. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 2(9), 1232-1236. [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Application of a New Micro-Reactor 1H NMR Probe Head for Quantitative Analysis of Fast Esterification Reactions. [Link]

  • RSC Publishing. (2010).
  • Kaye, P. T., et al. (2013). 1H NMR-based kinetic-mechanistic study of the intramolecular trans-esterification of 2-exo-3-exo-dihydroxybornane monoacrylate esters. South African Journal of Chemistry, 66, 119-122. [Link]

  • NIH. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. [Link]

  • Google Patents. (2018).
  • RSC Publishing. (2010).
  • Taylor & Francis Online. (2010). Integrated HPLC-MS and 1H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides. [Link]

  • Semantic Scholar. (2014). Quantitative Medium-Resolution NMR Spectroscopy Under Non-Equilibrium Conditions, Studied on the Example of an Esterification Reaction. [Link]

  • BenchChem. (2025).
  • NIH. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • BenchChem. (n.d.).
  • Wiley Online Library. (2022). Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). [Link]

  • ResearchGate. (2023). (PDF) Urinary bio-monitoring of aromatic amine derivatives by new needle trap device packed with the multi-component adsorbent. [Link]

  • PubMed. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]

  • ResearchGate. (n.d.). GC-MS Spectra of 2-methyl benzofuran. [Link]

  • ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. [Link]

  • NIH. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

  • SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. [Link]

  • SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (n.d.). Mass spectrum of Benzofuran with Retention Time (RT)= 6.760. [Link]

  • Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]

  • BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of Benzofuran Compounds.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. [Link]

  • International Journal of Scientific Research in Science and Technology. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. [Link]

  • SciSpace. (n.d.). Use of the fourier transform infrared spectroscopy in characterization of specific samples. [Link]

  • NIH. (2021). Fourier transform infrared spectrometer analysis and antimicrobial screening of ethanolic extract of Operculina terpathum from cholistan desert. [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins 1.... [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 5-aminobenzofuran-2-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 5-aminobenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-aminobenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established synthetic protocols.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Product Yield

A low or non-existent yield of Ethyl 5-aminobenzofuran-2-carboxylate is a frequent challenge. The root cause often lies in one of the key reaction stages: the initial condensation or the subsequent cyclization.

Possible Causes and Actionable Solutions:

  • Incomplete Initial Condensation: The reaction between the substituted phenol (e.g., 4-aminophenol) and the acetylenic ester or a related coupling partner may be inefficient.

    • Solution: Ensure the starting materials are pure and dry. The presence of moisture can interfere with the reaction, especially if organometallic catalysts are used. Consider increasing the reaction temperature or extending the reaction time. A change in solvent to one with a higher boiling point, such as DMF or DMSO, may also be beneficial.

  • Failed Cyclization: The intramolecular cyclization to form the benzofuran ring is a critical step that can be sensitive to reaction conditions.

    • Solution: The choice of catalyst is paramount. Palladium-based catalysts, such as Pd(OAc)₂ with a suitable ligand (e.g., PPh₃), are commonly employed. Ensure the catalyst is active and not poisoned. The base used is also crucial; inorganic bases like K₂CO₃ or organic bases such as Et₃N can be effective. Experiment with different base strengths and concentrations to find the optimal conditions for your specific substrate.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Solution: A common side reaction is the polymerization of the starting materials or intermediates. Running the reaction at a lower concentration (higher dilution) can sometimes mitigate this. Additionally, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Issue 2: Product Purity is Low

Even when the reaction yields a product, it may be contaminated with starting materials, intermediates, or byproducts.

Possible Causes and Actionable Solutions:

  • Incomplete Reaction: If the reaction has not gone to completion, the crude product will contain unreacted starting materials.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider adding more of the limiting reagent or catalyst.

  • Ineffective Work-up and Purification: The purification strategy may not be suitable for separating the desired product from impurities.

    • Solution: A standard work-up procedure involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt like Na₂SO₄. For purification, column chromatography on silica gel is typically effective. Experiment with different solvent systems (e.g., hexane/ethyl acetate gradients) to achieve optimal separation. Recrystallization from a suitable solvent can also be an excellent final purification step.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for the synthesis of Ethyl 5-aminobenzofuran-2-carboxylate?

A one-pot synthesis method is often a good starting point due to its efficiency. A well-documented procedure involves the reaction of 4-aminophenol with ethyl propiolate in the presence of a suitable catalyst system.

Q2: Which catalyst system is recommended for the cyclization step?

Palladium catalysts are frequently used for the synthesis of benzofurans. A combination of Pd(OAc)₂ and a phosphine ligand like PPh₃ is a common choice. Copper-based catalysts have also been reported to be effective in some cases. The optimal catalyst will depend on the specific substrates and reaction conditions.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product will indicate the reaction is proceeding. For more quantitative analysis, LC-MS can be used.

Q4: What are the key safety precautions to take during this synthesis?

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Many of the organic solvents used are flammable and should be handled with care, away from ignition sources.

  • Palladium catalysts can be toxic and should be handled with caution.

Experimental Protocols

Example Protocol: One-Pot Synthesis of Ethyl 5-aminobenzofuran-2-carboxylate

This protocol is adapted from established methods for benzofuran synthesis.

Materials:

  • 4-Aminophenol

  • Ethyl propiolate

  • Pd(OAc)₂ (Palladium(II) acetate)

  • PPh₃ (Triphenylphosphine)

  • K₂CO₃ (Potassium carbonate)

  • DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of 4-aminophenol (1 mmol) in DMF (10 mL) in a round-bottom flask, add K₂CO₃ (2 mmol).

  • Add Pd(OAc)₂ (0.05 mmol) and PPh₃ (0.1 mmol) to the mixture.

  • Stir the mixture at room temperature for 10 minutes under an inert atmosphere (e.g., nitrogen).

  • Add ethyl propiolate (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Quench the reaction by adding water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Table 1: Troubleshooting Reaction Parameters

ParameterStandard ConditionOptimization StrategyRationale
Solvent DMFTry DMSO or TolueneTo increase reaction temperature and improve solubility.
Base K₂CO₃Test Cs₂CO₃ or Et₃NTo fine-tune the basicity for optimal cyclization.
Temperature 80-100 °CIncrease to 120 °C or decrease to 60 °CTo overcome activation energy barriers or reduce side reactions.
Catalyst Loading 5 mol %Increase to 10 mol % or decrease to 2 mol %To balance reaction rate and cost-effectiveness.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Reagent Preparation (Dry & Pure) React One-Pot Reaction: - 4-Aminophenol - Ethyl Propiolate - Catalyst & Base Prep->React Monitor Reaction Monitoring (TLC/LC-MS) React->Monitor Sampling Workup Aqueous Work-up & Extraction React->Workup Purify Column Chromatography Workup->Purify Analyze Purity Analysis (NMR, MS) Purify->Analyze

Caption: A typical workflow for the synthesis of Ethyl 5-aminobenzofuran-2-carboxylate.

Caption: Troubleshooting logic for addressing low product yield.

References

  • Kumar, A., et al. (2012). A new, simple and efficient one-pot synthesis of 2,5,7-trisubstituted benzofurans via a three-component reaction. Beilstein Journal of Organic Chemistry, 8, 385-391. Available at: [Link]

Optimization

Common side reactions and byproducts in the synthesis of Ethyl 5-aminobenzofuran-2-carboxylate derivatives.

Welcome to the technical support center for the synthesis of Ethyl 5-aminobenzofuran-2-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to na...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-aminobenzofuran-2-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges, side reactions, and byproducts encountered during the synthesis of this valuable scaffold. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the success of your experiments.

Troubleshooting Guide: Common Synthetic Issues

This section addresses specific problems that may arise during the two main stages of synthesizing Ethyl 5-aminobenzofuran-2-carboxylate: the formation of the benzofuran ring and the subsequent reduction of the nitro group.

Stage 1: Benzofuran Ring Formation via Condensation and Cyclization

A prevalent method for constructing the benzofuran core is the reaction of a substituted salicylaldehyde with an α-haloacetate, followed by intramolecular cyclization. For our target molecule, this involves reacting 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate.

Question 1: Low Yield of Ethyl 5-nitrobenzofuran-2-carboxylate with Significant Formation of a Byproduct.

I am reacting 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate and potassium carbonate in acetone, but I'm getting a low yield of the desired benzofuran. TLC analysis shows a major byproduct. What is likely happening and how can I fix it?

Answer:

This is a classic case of competing O-alkylation versus C-alkylation of the phenoxide intermediate. While the desired reaction is O-alkylation followed by an intramolecular condensation/cyclization, direct C-alkylation of the aromatic ring can occur, leading to undesired isomers. Another possibility is the simple O-alkylation product (ethyl 2-((2-formyl-4-nitrophenoxy)acetate)) being the main product if the subsequent cyclization fails.

Causality and Troubleshooting:

The selectivity between O- and C-alkylation is heavily influenced by the reaction conditions, particularly the choice of solvent and base.[1][2]

  • Solvent Effects: Protic solvents (like ethanol or water) can solvate the phenoxide oxygen through hydrogen bonding, making it less nucleophilic and favoring C-alkylation. Aprotic polar solvents like DMF or DMSO are generally preferred for O-alkylation as they do not shield the oxygen anion as effectively.[1][2]

  • Base Strength: A strong base will completely deprotonate the phenol, leading to a "free" phenoxide ion, which can favor O-alkylation. Weaker bases or insufficient amounts of base can lead to an equilibrium, where C-alkylation might become more competitive.

  • Incomplete Cyclization: The O-alkylated intermediate requires a subsequent intramolecular aldol-type condensation and dehydration to form the furan ring. If the reaction temperature is too low or the reaction time is too short, this cyclization may be incomplete.

Recommended Protocol and Optimization:

ParameterRecommendationRationale
Solvent Anhydrous DMF or AcetoneMinimizes C-alkylation by favoring the O-alkylation pathway.[1][2]
Base Anhydrous K₂CO₃ (Potassium Carbonate)A moderately strong base, effective for this transformation. Ensure it is finely powdered and dry.
Temperature RefluxProvides sufficient energy for both the initial O-alkylation and the subsequent intramolecular cyclization.
Monitoring TLCMonitor the disappearance of the starting salicylaldehyde and the formation of the product.

Step-by-Step Protocol:

  • To a solution of 2-hydroxy-5-nitrobenzaldehyde (1 equivalent) in anhydrous DMF, add finely ground anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add ethyl bromoacetate (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 80-90 °C and monitor by TLC.

  • Upon completion, cool the reaction mixture, pour it into ice-water, and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stage 2: Reduction of the Nitro Group

The final step is the reduction of the 5-nitro group to the corresponding 5-amino group. This transformation is critical and can be prone to side reactions if not controlled properly.

Question 2: Incomplete Reduction of Ethyl 5-nitrobenzofuran-2-carboxylate and Formation of Colored Impurities.

I am trying to reduce the nitro group of my benzofuran intermediate using SnCl₂·2H₂O in ethanol. The reaction seems sluggish, and after work-up, I have a complex mixture with colored impurities. What are these byproducts and what is a better reduction method?

Answer:

The reduction of aromatic nitro compounds can proceed through various intermediates, such as nitroso and hydroxylamine species. If the reaction is incomplete or if reaction conditions are not optimal, these intermediates can condense to form colored dimeric byproducts, primarily azoxy and azo compounds.[3][4] The use of some metals, like lithium aluminum hydride, with aromatic nitro compounds is known to produce azo products.[5]

Causality and Troubleshooting:

  • Formation of Azoxy and Azo Compounds: These byproducts arise from the condensation of partially reduced intermediates (nitroso and hydroxylamine). This is more common with certain reducing agents and under non-acidic or weakly acidic conditions.[3][4][6]

  • Choice of Reducing Agent: While SnCl₂ is a mild and often effective reagent, catalytic hydrogenation (H₂/Pd/C) is generally the cleanest method for reducing aromatic nitro groups to amines, typically with minimal side products.[5] Iron in acidic medium (Fe/HCl or Fe/NH₄Cl) is also a very effective and economical alternative.[7]

  • Work-up Issues with Tin Salts: A common issue with SnCl₂ reductions is the precipitation of tin salts during basic work-up, which can make product isolation difficult.[8]

Recommended Reduction Methods:

Reducing AgentSolventKey Advantages & ConsiderationsPotential Side Products
H₂ (balloon or Parr shaker), 10% Pd/C Ethanol, Ethyl Acetate, or THFHigh yield, clean reaction, easy work-up (filtration of catalyst).[5]Minimal; potential for over-reduction of other functional groups if present.
SnCl₂·2H₂O Ethanol or Ethyl AcetateMild, tolerates many functional groups.[5]Azoxy/azo compounds if not driven to completion; difficult work-up due to tin salts.[4][8]
Fe powder, NH₄Cl Ethanol/WaterInexpensive, effective, and avoids strongly acidic conditions.Generally clean, but requires filtration of iron salts.

Step-by-Step Protocol (Catalytic Hydrogenation):

  • Dissolve Ethyl 5-nitrobenzofuran-2-carboxylate (1 equivalent) in ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add 10% Palladium on carbon (5-10 mol % Pd).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr hydrogenator).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which is often pure enough for subsequent steps. If necessary, purify by column chromatography.

dot digraph "Reduction_Pathway" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} .dot Caption: Reduction pathway of aromatic nitro compounds and formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base for the benzofuran synthesis, like sodium hydroxide?

A1: While strong bases like NaOH can deprotonate the phenol, they can also promote the hydrolysis of the ethyl ester functionality on both the starting material (ethyl bromoacetate) and the product. This would lead to the corresponding carboxylic acids, complicating the reaction and purification. A milder base like potassium carbonate is generally preferred to avoid this side reaction.

Q2: My catalytic hydrogenation for the nitro reduction is very slow. What can I do?

A2: Several factors can affect the rate of catalytic hydrogenation:

  • Catalyst Quality: The Pd/C catalyst may be old or deactivated. Use a fresh batch of catalyst.

  • Hydrogen Pressure: If you are using a balloon, ensure it is adequately filled and that there are no leaks. For larger scale reactions, a Parr hydrogenator with positive pressure will be more effective.

  • Agitation: Vigorous stirring is crucial to ensure good mixing of the substrate, solvent, catalyst, and hydrogen gas.

  • Solvent: Ensure the solvent is of appropriate purity. Some impurities can poison the catalyst.

Q3: I am synthesizing a derivative of Ethyl 5-aminobenzofuran-2-carboxylate via N-alkylation, but the reaction is not working. What are some common pitfalls?

A3: For N-alkylation or N-arylation (e.g., Buchwald-Hartwig amination), common issues include:

  • Catalyst System: The choice of palladium precursor and ligand is critical and often requires screening.

  • Solvent and Base: Ensure you are using anhydrous solvents and that the base is appropriate for the chosen catalytic system.

  • Oxygen Contamination: These reactions are often sensitive to oxygen. Degas your reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions: Homocoupling of the aryl halide or dehalogenation can occur. Optimizing the reaction temperature and catalyst loading can help minimize these side reactions.

dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} .dot Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via.... Available at: [Link]

  • ResearchGate. (n.d.). Reduction of Nitro, Nitroso, Azo and Azoxy Groups. Available at: [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Available at: [Link]

  • Liu, Y., et al. (2011). Reduction of Nitroarenes to Azoxybenzenes by Potassium Borohydride in Water. Molecules, 16(5), 3563-3568. Available at: [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation | Notes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Available at: [Link]

  • RSC Publishing. (2024). Unspecific peroxygenase enabled formation of azoxy compounds. Nature Communications. Available at: [Link]

  • ResearchGate. (n.d.). Reduction of nitroarenes to azoxybenzenes. Available at: [Link]

  • NIH. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 27(21), 7296. Available at: [Link]

  • ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. Available at: [Link]

  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. Available at: [Link]

Sources

Troubleshooting

Optimizing reaction conditions for the N-alkylation of Ethyl 5-aminobenzofuran-2-carboxylate.

Welcome to the technical support center for the N-alkylation of Ethyl 5-aminobenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of Ethyl 5-aminobenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and recommendations provided herein are grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and practical utility in your laboratory work.

Ethyl 5-aminobenzofuran-2-carboxylate is a crucial building block in medicinal chemistry, serving as a precursor for a variety of bioactive molecules.[1][2] The successful N-alkylation of its primary aromatic amine is a key step in the synthesis of these complex targets. However, this reaction can present several challenges, from low yields to the formation of undesirable side products. This guide aims to address these common issues with scientifically sound explanations and actionable protocols.

Troubleshooting Guide

This section addresses common problems encountered during the N-alkylation of Ethyl 5-aminobenzofuran-2-carboxylate and provides systematic approaches to resolve them.

Problem 1: Low or No Product Yield

A low or nonexistent yield of the desired N-alkylated product is one of the most frequent challenges. This can stem from several factors related to the reactants, reagents, and reaction conditions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Scientific Rationale
Low Reactivity of the Aromatic Amine The amino group at the 5-position of the benzofuran ring is a primary aromatic amine. Its nucleophilicity is reduced due to the delocalization of the nitrogen lone pair into the aromatic system. To overcome this, consider the following: • Increase Reaction Temperature: Gradually increasing the temperature can provide the necessary activation energy for the reaction to proceed.[3] However, be mindful of potential decomposition at excessively high temperatures. • Use a More Reactive Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl.[4] Switching to a more reactive halide can significantly improve the reaction rate.
Inappropriate Base Selection The base plays a critical role in deprotonating the amine, thereby increasing its nucleophilicity, and neutralizing the acid generated during the reaction.[3] • Screen Different Bases: If a weak base like potassium carbonate (K₂CO₃) is ineffective, consider stronger bases such as cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK).[3][4] For particularly challenging alkylations, sodium hydride (NaH) may be necessary, though it requires stringent anhydrous conditions.[3]
Poor Solvent Choice The solvent influences the solubility of reactants and the rate of SN2 reactions. • Switch to a Polar Aprotic Solvent: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are generally effective for N-alkylation as they can solvate the cation while leaving the anion (the nucleophile) relatively free.[3]
Catalyst Inactivity (for catalyzed reactions) For less reactive alkylating agents like alcohols (via "borrowing hydrogen" catalysis), the catalyst's activity is paramount.[5] • Ensure Catalyst Integrity: Use fresh, high-purity catalysts. If the catalyst is air- or moisture-sensitive, ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[6]
Problem 2: Formation of Multiple Products (Over-alkylation)

The formation of the di-alkylated product is a common side reaction, particularly with reactive alkylating agents.[7]

Strategies to Control Over-alkylation:

Strategy Experimental Approach & Rationale
Stoichiometric Control Use an Excess of the Amine: Employing a 2-5 fold excess of Ethyl 5-aminobenzofuran-2-carboxylate relative to the alkylating agent can statistically favor mono-alkylation.[4]
Slow Addition of Alkylating Agent Syringe Pump Addition: Adding the alkylating agent slowly to the reaction mixture maintains a low instantaneous concentration, which disfavors the second alkylation step.[4]
Choice of Base Cesium Carbonate: Cs₂CO₃ has been reported to promote selective mono-alkylation in some systems.[4]

Below is a logical workflow for troubleshooting and controlling over-alkylation.

overalkylation_control start Over-alkylation Observed check_stoichiometry Is Amine in Excess? start->check_stoichiometry increase_amine Increase Amine Stoichiometry (2-5 eq) check_stoichiometry->increase_amine No slow_addition Implement Slow Addition of Alkylating Agent check_stoichiometry->slow_addition Yes increase_amine->slow_addition check_base Review Base Selection slow_addition->check_base switch_base Switch to Cs₂CO₃ check_base->switch_base outcome Mono-alkylation Favored switch_base->outcome

Caption: A decision-making workflow for controlling over-alkylation.

Problem 3: Difficult Purification of the Final Product

Contaminants such as unreacted starting material, over-alkylated product, or byproducts from the base can complicate the purification process.

Purification Strategies:

Issue Recommended Purification Technique
Unreacted Starting Material Column Chromatography: A well-optimized silica gel column chromatography is often the most effective method to separate the more polar starting amine from the less polar N-alkylated product.[6]
Over-alkylated Product Column Chromatography: The di-alkylated product is typically less polar than the mono-alkylated product and can be separated by column chromatography.
Inorganic Salts Aqueous Workup: Before chromatographic purification, perform an aqueous workup by diluting the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine to remove inorganic salts.[6]
High-Boiling Solvents (DMF, DMSO) Liquid-Liquid Extraction: If the product is soluble in a non-polar solvent, multiple extractions can help remove residual high-boiling polar solvents. • High-Vacuum Distillation/Evaporation: For thermally stable products, removal of high-boiling solvents under high vacuum is an option.

A general post-reaction workup and purification workflow is illustrated below.

purification_workflow start Reaction Completion quench Quench Reaction (if necessary) start->quench dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) quench->dilute wash Wash with Water and Brine dilute->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate chromatography Purify by Column Chromatography filter_concentrate->chromatography characterize Characterize Pure Product chromatography->characterize

Caption: A standard workflow for the purification of N-alkylation products.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the N-alkylation of Ethyl 5-aminobenzofuran-2-carboxylate with an alkyl bromide?

A general starting protocol would be to dissolve Ethyl 5-aminobenzofuran-2-carboxylate (1.0 eq) and potassium carbonate (2.0 eq) in DMF. Add the alkyl bromide (1.2 eq) and heat the reaction to 80-100 °C, monitoring by TLC or LC-MS until the starting material is consumed.[6]

Q2: Can I use alcohols as alkylating agents?

Yes, alcohols can be used as alkylating agents through a process called "borrowing hydrogen" or "hydrogen autotransfer" catalysis.[8] This method is atom-economical and generates water as the only byproduct.[4] It requires a transition metal catalyst, such as those based on ruthenium, iridium, or manganese.[5][8] The reaction typically involves heating the amine, alcohol, a base (like potassium tert-butoxide), and the catalyst in a suitable solvent like toluene.[5][9]

Q3: The reaction is very slow, even at high temperatures. What can I do?

If the reaction remains sluggish, several factors could be at play:

  • Insufficiently Reactive Alkylating Agent: As mentioned, switching from an alkyl chloride to a bromide or iodide can significantly accelerate the reaction.[4]

  • Weak Base: A stronger base may be required to sufficiently increase the nucleophilicity of the amine.[3]

  • Catalytic Inhibition: In catalyzed reactions, ensure all reagents and solvents are anhydrous and the system is free of oxygen, as these can poison the catalyst.[6]

Q4: How can I avoid potential side reactions involving the ester group?

The ester group of Ethyl 5-aminobenzofuran-2-carboxylate can be susceptible to hydrolysis or transesterification under certain conditions. To minimize these side reactions, use milder bases when possible and avoid excessively high temperatures.[6] If the reaction requires strongly basic or nucleophilic conditions, consider protecting the ester, though this adds steps to the synthesis.

Q5: What analytical techniques are best for monitoring the reaction progress?

Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. For more quantitative analysis and to check for the formation of side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[10]

Experimental Protocols

General Protocol for N-Alkylation with an Alkyl Halide

This protocol provides a general starting point for the N-alkylation of Ethyl 5-aminobenzofuran-2-carboxylate with an alkyl halide.

Materials:

  • Ethyl 5-aminobenzofuran-2-carboxylate

  • Alkyl halide (e.g., ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 5-aminobenzofuran-2-carboxylate (1.0 eq) and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Add the alkyl halide (1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to 80-100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (3x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References
  • Beller, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]

  • BenchChem. (2025). Optimizing reaction conditions for N-alkylation of amines. BenchChem Technical Support.
  • BenchChem. (2025).
  • Sarkar, A., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Available at: [Link]

  • BenchChem. (2025).
  • Porcheddu, A., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing. Available at: [Link]

  • Porcheddu, A., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. ResearchGate. Available at: [Link]

  • BenchChem. (2025).
  • Google Patents. (1985). Process for the purification of esters.
  • ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136.
  • Google Patents. (2018). Process for preparing benzofuran-2-carboxamide derivatives.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Wessjohann, L. A., et al. (n.d.). Automated Parallel Synthesis of N-Alkylated-β-Amino Methyl Esters in Gram Quantities.
  • Reddit. (2021).
  • Reddit. (2023).
  • PubChem. (n.d.). Ethyl 5-aminobenzofuran-2-carboxylate. PubChem. Available at: [Link]

  • Chem-Impex. (n.d.).
  • National Institutes of Health. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. NIH.
  • ResearchGate. (2016). How to purify esterification product?. ResearchGate. Available at: [Link]

  • BenchChem. (2025). A Comparative Spectroscopic Guide to Ethyl 5-aminobenzofuran-2-carboxylate Isomers. BenchChem Technical Support.
  • Google Patents. (1981). Process for purifying esters.
  • BenchChem. (2025). Application Notes and Protocols: Ethyl 5-aminobenzofuran-2-carboxylate in Material Science. BenchChem Technical Support.
  • ResearchGate. (n.d.). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization.

Sources

Optimization

Technical Support Center: Enhancing the Stability of Ethyl 5-aminobenzofuran-2-carboxylate in Solution

Welcome to the technical support guide for Ethyl 5-aminobenzofuran-2-carboxylate (CAS 174775-48-5). This resource is designed for researchers, scientists, and drug development professionals to address the stability chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 5-aminobenzofuran-2-carboxylate (CAS 174775-48-5). This resource is designed for researchers, scientists, and drug development professionals to address the stability challenges encountered when working with this versatile pharmaceutical intermediate in solution.[1][2] Due to its unique chemical structure, containing both an aromatic amine and an ethyl ester functional group, this compound is susceptible to several degradation pathways that can compromise experimental integrity and product purity.[3][4] This guide provides in-depth troubleshooting advice, proactive stabilization strategies, and validated experimental protocols to ensure the reliability and reproducibility of your results.

Part 1: Understanding the Core Instability Issues

Before implementing stabilization strategies, it is crucial to understand the chemical liabilities of Ethyl 5-aminobenzofuran-2-carboxylate. The molecule's structure inherently predisposes it to three primary degradation pathways in solution: oxidation, hydrolysis, and photodegradation.

cluster_0 Degradation Stressors cluster_1 Parent Compound cluster_2 Degradation Products O2 Atmospheric Oxygen (O₂) EABC Ethyl 5-aminobenzofuran-2-carboxylate O2->EABC Oxidation H2O Water (H₂O) (Acidic/Basic pH) H2O->EABC Hydrolysis Light UV/Visible Light (hν) Light->EABC Photodegradation Oxidized Oxidized Species (e.g., Quinone-imines) Leads to discoloration EABC->Oxidized Hydrolyzed 5-Aminobenzofuran-2- carboxylic Acid + Ethanol EABC->Hydrolyzed Photodegraded Radical Species & Further Degradants EABC->Photodegraded

Caption: Primary degradation pathways for Ethyl 5-aminobenzofuran-2-carboxylate.

Frequently Asked Questions: The "Why" Behind Degradation

Q1: Why does my clear or light-yellow solution of Ethyl 5-aminobenzofuran-2-carboxylate turn dark brown over time?

A: This discoloration is a classic indicator of the oxidation of the aromatic amine group.[3] Aromatic amines are highly susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and elevated temperatures.[3][5] The initial colorless amine is converted into highly colored, complex polymeric species, often via radical mechanisms. This is why the compound is specified as "Air Sensitive" and requires storage under an inert gas.[6]

Q2: My HPLC analysis shows a new, more polar peak appearing over time, while the parent compound peak decreases. What is happening?

A: This observation strongly suggests hydrolysis of the ethyl ester functional group.[4] In the presence of water, especially under acidic or basic conditions, the ester can be cleaved to form 5-aminobenzofuran-2-carboxylic acid and ethanol.[7][8] The resulting carboxylic acid is significantly more polar than the parent ester, causing it to elute earlier on a reverse-phase HPLC column. This reaction is often catalyzed by trace amounts of acid or base in your solvent or on glassware.[9]

Q3: Why are my experimental results inconsistent when using a stock solution prepared a few days prior?

A: The inconsistency is likely due to a combination of the degradation pathways mentioned above. If the stock solution is not stored properly, its effective concentration will decrease over time, and the accumulating degradation products could potentially interfere with your downstream assays.[10] For optimal reproducibility, it is critical to use freshly prepared solutions or to have validated the stability of your stock solution under your specific storage conditions.

Part 2: Troubleshooting Guide for Common Stability Issues

This section provides direct, actionable solutions to specific problems you may encounter during your experiments.

Observed Problem Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Rapid (minutes to hours) solution discoloration (yellow to dark brown). Oxidation: Exposure to atmospheric oxygen in the solvent or vial headspace.1. Use Deoxygenated Solvents: Sparge your solvent with an inert gas (Nitrogen or Argon) for 15-30 minutes before use to remove dissolved oxygen. 2. Maintain Inert Headspace: After preparing the solution, flush the vial's headspace with inert gas before sealing.[2][11] 3. Add an Antioxidant: Incorporate a free-radical scavenger like Butylated Hydroxytoluene (BHT) or a hindered amine stabilizer at a low concentration (e.g., 0.01-0.1% w/v) to intercept the radical chain reactions that drive oxidation.[3][12]
Appearance of a new peak in HPLC, consistent with 5-aminobenzofuran-2-carboxylic acid. Ester Hydrolysis: Presence of water, catalyzed by acidic or basic residues.1. Use Anhydrous Solvents: Employ high-purity, anhydrous grade solvents (e.g., DMSO, DMF, Acetonitrile) and store them over molecular sieves to minimize water content. 2. Control pH: If an aqueous buffer is required, maintain a slightly acidic to neutral pH (4-6.5). Avoid basic conditions, as saponification (base-catalyzed hydrolysis) is rapid and irreversible.[13] A study on similar aromatic amines showed greater stability in slightly acidic conditions.[14] 3. Use Aprotic Solvents: Whenever possible, use aprotic solvents like acetonitrile or THF, which do not participate in hydrolysis.
Gradual loss of parent compound concentration even when stored in the dark and under inert gas. Thermal Degradation: Storage at ambient or elevated temperatures.1. Refrigerate Solutions: Store all stock and working solutions at 2-8°C to significantly slow the kinetics of all degradation pathways.[2][6] 2. Prepare Fresh: For highly sensitive experiments, prepare the solution immediately before use from the solid compound.
Inconsistent results or rapid degradation when working on an open bench. Photodegradation: Exposure to ambient laboratory lighting (fluorescent lights contain UV components).1. Use Amber Glassware: Store and handle solutions in amber vials or flasks to block UV and short-wavelength visible light.[10] 2. Protect from Light: If using clear glassware, wrap it securely in aluminum foil. Minimize the time the solution is exposed to direct light during experimental setup.

Part 3: Proactive Stabilization Protocols

Adopting best practices from the outset can prevent degradation before it becomes a problem. The following protocols are designed to maximize the stability of your Ethyl 5-aminobenzofuran-2-carboxylate solutions.

Protocol 3.1: Preparation of a Stabilized Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO, a common solvent for this compound, with measures to prevent degradation.[11]

Materials:

  • Ethyl 5-aminobenzofuran-2-carboxylate (solid)

  • Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO)

  • Nitrogen or Argon gas source with a sterile filter

  • Amber glass vial with a PTFE-lined screw cap

  • Analytical balance and appropriate weighing tools

Procedure:

  • Pre-sparge Solvent: Gently bubble Nitrogen or Argon gas through the required volume of DMSO for at least 20 minutes to remove dissolved oxygen.

  • Weigh Compound: Accurately weigh the required mass of Ethyl 5-aminobenzofuran-2-carboxylate directly into the amber vial. (For 10 mL of a 10 mM solution, weigh 20.52 mg).

  • Dissolution: Add the deoxygenated DMSO to the vial to the final desired volume. Cap the vial and vortex or sonicate briefly until the solid is fully dissolved.

  • Inert Headspace: Re-open the vial and gently flush the headspace above the solution with the inert gas for 15-20 seconds.

  • Seal and Store: Immediately seal the vial tightly. Wrap the cap-vial interface with parafilm for an extra barrier against air ingress.

  • Storage: Store the vial upright at 2-8°C in the dark.[2]

Table 3.2: Recommended Solvents and Buffer Systems
Solvent/SystemSuitabilityRationale & Key Considerations
Anhydrous DMSO, DMF Excellent High solvating power and aprotic nature prevents hydrolysis. Must be high-purity and dry.
Anhydrous Acetonitrile (ACN) Good Aprotic and less reactive than DMSO/DMF. Good for HPLC mobile phases. Lower solvating power may require sonication.
Ethanol Fair to Good Protic solvent, but hydrolysis is slower than in water. Often used in synthesis.[15] Ensure it is deoxygenated.
Aqueous Buffers Use with Caution Only use if experimentally necessary. Buffer to a pH of 4.0-6.5. Acetate or phosphate buffers are common choices. Prepare with deoxygenated water. Avoid basic pH > 7.[14]
Chlorinated Solvents (DCM, Chloroform) Not Recommended Primary amines can be incompatible with chlorinated solvents, potentially leading to side reactions.[16]

Part 4: Validating Solution Stability: An Experimental Workflow

Trustworthiness in research requires self-validating protocols. A formal stability study is the best way to determine the viable lifetime of your solution under your specific experimental and storage conditions.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Ethyl 5-aminobenzofuran-2-carboxylate

Welcome to the technical support guide for Ethyl 5-aminobenzofuran-2-carboxylate (CAS No. 174775-48-5).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 5-aminobenzofuran-2-carboxylate (CAS No. 174775-48-5). This document is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile synthetic intermediate. As a key building block in medicinal chemistry, particularly for novel therapeutics targeting neurological disorders, its effective solubilization is critical for successful experimental outcomes.[1][2][3] This guide provides in-depth troubleshooting, scientifically grounded explanations, and practical protocols to address these issues.

Section 1: Understanding the Molecule - FAQs

This section addresses fundamental questions about the compound's properties and how they dictate its solubility behavior.

Q1: What is the chemical structure of Ethyl 5-aminobenzofuran-2-carboxylate and how does it influence its solubility?

Answer: Ethyl 5-aminobenzofuran-2-carboxylate has a multifaceted structure that creates a complex solubility profile.[2] It consists of:

  • A hydrophobic benzofuran core : This large, aromatic system is nonpolar and prefers nonpolar solvents.

  • A polar primary amino group (-NH2) : This group can act as a hydrogen bond donor and acceptor, favoring polar solvents. It also provides a basic site that can be protonated.[4][5]

  • An ethyl ester group (-COOEt) : This group is a hydrogen bond acceptor and contributes moderate polarity.

The molecule's overall character is a balance between these competing features. It is not entirely nonpolar nor extremely polar, which is why it often exhibits poor solubility in a wide range of common single solvents. It is officially classified as a beige or brown solid powder with a melting point between 54-60°C.[6][7]

Q2: What are the generally observed solubility characteristics of this compound?

Answer: Based on empirical data and its structural properties, the solubility can be summarized as follows. The compound is generally soluble in Dimethyl Sulfoxide (DMSO) and Chloroform.[6] Its solubility in other common laboratory solvents can be variable.

Table 1: Qualitative Solubility of Ethyl 5-aminobenzofuran-2-carboxylate in Common Organic Solvents

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMF, NMP, AcetoneGood to ModerateThese solvents effectively solvate both the polar and nonpolar parts of the molecule. DMSO is explicitly cited as a good solvent.[6]
Chlorinated Dichloromethane (DCM), ChloroformGood to ModerateBalances polarity and ability to interact with the aromatic ring. Chloroform is a known solvent.[6]
Ethers Tetrahydrofuran (THF), Diethyl EtherPoor to ModerateTHF is often more effective than diethyl ether due to its higher polarity, but the large nonpolar core can limit solubility.
Alcohols Methanol, EthanolPoor to ModerateCan hydrogen bond with the amine and ester groups, but the hydrophobic backbone limits high solubility. The compound is synthesized via hydrogenation in ethanol, but this is a suspension, and it is later concentrated, implying solubility is limited.[3][6]
Hydrocarbons Hexanes, TolueneVery PoorThese nonpolar solvents cannot effectively solvate the polar amino and ester functional groups.
Aqueous WaterInsolubleThe large hydrophobic benzofuran structure prevents dissolution in water.[4]

Section 2: Troubleshooting Common Experimental Scenarios

This section provides direct answers and protocols for specific problems you may encounter during your workflow.

Scenario A: Poor Solubility in a Reaction Solvent

Q: My compound won't dissolve sufficiently in my chosen reaction solvent (e.g., THF, Toluene, Acetonitrile). What are my options?

Answer: When Ethyl 5-aminobenzofuran-2-carboxylate fails to dissolve, a systematic approach is required. The goal is to modify the solvent environment to better match the solute's properties without compromising the reaction chemistry.

A co-solvent is a small amount of a secondary solvent added to the primary solvent to increase a compound's solubility.[8][9] This is often the most effective first step.

  • Causality: A highly polar aprotic co-solvent like DMF or NMP can disrupt the intermolecular forces of the solid compound and create a more favorable solvation shell that accommodates both the polar and nonpolar regions of the molecule.[10] For instance, adding 5-10% (v/v) of DMSO or DMF to a solvent like THF can dramatically increase solubility.

  • Causality: For most solid organic compounds, solubility increases with temperature.[11][12] This is because the additional thermal energy helps overcome the lattice energy of the solid and increases the rate of dissolution.

  • Protocol: Gently warm the mixture with stirring, monitoring for dissolution. Use a temperature well below the solvent's boiling point and the compound's decomposition temperature. Caution: Ensure your reactants and reagents are stable at the elevated temperature.

This is a powerful technique for compounds with basic functional groups like the aromatic amine in Ethyl 5-aminobenzofuran-2-carboxylate.

  • Causality: The lone pair of electrons on the aromatic amine is basic and can be protonated by an acid to form a more polar and soluble ammonium salt.[5][13] Aromatic amines typically have a pKa for their conjugate acids in the range of 4-5, meaning they will be protonated and water-soluble at a pH below 4.[14] While this applies to aqueous solubility, the principle of increasing polarity via salt formation can also aid solubility in polar organic solvents.

  • Protocol:

    • Suspend the compound in your chosen organic solvent.

    • Add a stoichiometric equivalent (or slight excess) of a suitable acid (e.g., a solution of HCl in dioxane, or a few drops of acetic acid) while stirring.

    • Observe for dissolution as the ammonium salt is formed. Caution: This method is only suitable if the reaction conditions are compatible with an acidic environment and the resulting salt.

The following diagram outlines a decision-making process for addressing poor solubility in a reaction.

G cluster_checks Decision Points start Compound has poor solubility in primary solvent cosolvent Try a co-solvent system (e.g., add 5-10% DMF, NMP, or DMSO) start->cosolvent Is reaction compatible with polar aprotic solvents? heat Gently heat the mixture (e.g., to 40-60 °C) cosolvent->heat Solubility still insufficient? q1 Soluble? cosolvent->q1 ph_mod Consider pH modification (if reaction tolerates acid) heat->ph_mod Is compound thermally stable? alt_solvent Re-evaluate primary solvent choice. Consider a more polar option. heat->alt_solvent No / Unstable q2 Soluble? heat->q2 success Proceed with reaction ph_mod->success Dissolution achieved? ph_mod->alt_solvent No q3 Soluble? ph_mod->q3 q1->heat No q1->success Yes q2->ph_mod No q2->success Yes q3->success Yes q3->alt_solvent No G cluster_molecule Ethyl 5-aminobenzofuran-2-carboxylate cluster_solvents Solvent Types mol Benzofuran Core (Nonpolar) amine Amino Group (-NH2) (H-Bond Donor/Acceptor, Basic) ester Ester Group (-COOEt) (H-Bond Acceptor, Polar) nonpolar Nonpolar (e.g., Hexane) nonpolar->mol Favorable (van der Waals) polar_aprotic Polar Aprotic (e.g., DMSO) polar_aprotic->mol Moderate polar_aprotic->amine Favorable (Dipole-Dipole) polar_aprotic->ester Favorable (Dipole-Dipole) polar_protic Polar Protic (e.g., Ethanol) polar_protic->mol Unfavorable (Hydrophobic Effect) polar_protic->amine Strong (H-Bonding) polar_protic->ester Strong (H-Bonding)

Sources

Optimization

How to minimize impurity levels in the production of Ethyl 5-aminobenzofuran-2-carboxylate.

Welcome to the technical support center for the synthesis and purification of Ethyl 5-aminobenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 5-aminobenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurity levels during its production. The following question-and-answer format directly addresses common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for Ethyl 5-aminobenzofuran-2-carboxylate, and what are the initial purity concerns?

A common and effective method for synthesizing Ethyl 5-aminobenzofuran-2-carboxylate involves a multi-step process starting from 4-aminophenol. A key step is the intramolecular cyclization to form the benzofuran ring.[1][2] Initial purity is highly dependent on the quality of starting materials and the control of reaction conditions at each step. Incomplete reactions or the presence of moisture can lead to a variety of side products.

Q2: My reaction is complete, but I'm observing multiple spots on my TLC plate. What are the likely impurities?

Observed impurities in the synthesis of Ethyl 5-aminobenzofuran-2-carboxylate can generally be categorized as starting materials, intermediates, or byproducts from side reactions.

  • Unreacted Starting Materials: Residual 4-aminophenol or other early-stage reactants.

  • Incomplete Cyclization: An intermediate, such as a substituted phenoxyacetate derivative, may persist if the cyclization step is not driven to completion.[3]

  • Side-Reaction Products: Depending on the specific synthetic route, side reactions like N-alkylation or O-alkylation of the starting aminophenol can occur. If a Perkin-type rearrangement is employed, incomplete cyclization can result in uncyclized intermediates.[3][4]

  • Polymerization Products: Under harsh acidic or basic conditions, phenolic compounds can be prone to polymerization.

Below is a diagram illustrating a potential reaction pathway and where impurities might arise.

Synthesis_Impurities cluster_0 Reaction Pathway cluster_1 Potential Impurities 4-Aminophenol 4-Aminophenol Intermediate Intermediate 4-Aminophenol->Intermediate Step 1 Crude_Product Crude Ethyl 5-aminobenzofuran-2-carboxylate Intermediate->Crude_Product Cyclization Pure_Product Pure Product Crude_Product->Pure_Product Purification Unreacted_SM Unreacted 4-Aminophenol Unreacted_SM->Crude_Product Incomplete_Cyclization Uncyclized Intermediate Incomplete_Cyclization->Crude_Product Side_Products Alkylation Byproducts Side_Products->Crude_Product

Caption: Potential sources of impurities in the synthesis of Ethyl 5-aminobenzofuran-2-carboxylate.

Troubleshooting Guide

Issue 1: Low Yield and High Impurity Profile After Cyclization

Symptoms: The crude product shows a low yield, and TLC/HPLC analysis indicates a complex mixture with several major impurity peaks.

Potential Causes & Solutions:

  • Cause: Incomplete reaction due to insufficient heating, incorrect stoichiometry of reagents, or deactivated catalyst.

    • Solution: Ensure the reaction is heated to the optimal temperature for the required duration. Re-evaluate the molar ratios of your reactants and catalyst. If using a catalyst, ensure it is fresh and active.[5]

  • Cause: Presence of moisture or oxygen, which can lead to side reactions or catalyst deactivation.

    • Solution: Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.[3][5]

  • Cause: Incorrect pH of the reaction mixture, which can inhibit the desired reaction pathway.

    • Solution: Monitor and adjust the pH of the reaction as needed. The optimal pH will depend on the specific cyclization strategy being employed.

Issue 2: Difficulty in Removing a Persistent Impurity During Purification

Symptom: A particular impurity co-elutes with the product during column chromatography or is difficult to remove by recrystallization.

Potential Causes & Solutions:

  • Cause: The impurity has a very similar polarity and solubility profile to the desired product.

    • Solution 1 (Chromatography): Optimize your column chromatography conditions. Experiment with different solvent systems, gradients, and stationary phases. A less retentive stationary phase like C8 silica may offer different selectivity compared to the standard C18.[6]

    • Solution 2 (Recrystallization): Perform a systematic solvent screen to find an optimal recrystallization solvent or solvent pair. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurity remains soluble at low temperatures.[7] Common solvent systems for compounds with amino and ester functionalities include ethanol, ethyl acetate/hexanes, and toluene.[8][9]

Issue 3: Product Degradation During Work-up or Purification

Symptom: The purity of the isolated product decreases over time, or new impurity spots appear on the TLC after work-up or purification.

Potential Causes & Solutions:

  • Cause: The amino group on the benzofuran ring is susceptible to oxidation, especially when exposed to air and light.

    • Solution: Handle the compound under an inert atmosphere as much as possible. Store the purified product in a cool, dark place under nitrogen or argon. Consider adding an antioxidant during work-up if compatible with your downstream applications.

  • Cause: The product is unstable to acidic or basic conditions used during the work-up.

    • Solution: Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. If an aqueous work-up is necessary, use buffered solutions.[10]

Analytical and Purification Protocols

Protocol 1: HPLC Method for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of Ethyl 5-aminobenzofuran-2-carboxylate.[6]

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Program:

Time (min)%A%B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.[11]

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve & Filter) Injection Inject into HPLC Sample_Prep->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Analysis Data Analysis (Purity Assessment) Detection->Analysis

Caption: General workflow for HPLC purity analysis of Ethyl 5-aminobenzofuran-2-carboxylate.

Protocol 2: Recrystallization for Purification

Recrystallization is a powerful technique for purifying solid organic compounds.[7]

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[7] Test various solvents such as ethanol, isopropanol, ethyl acetate, and toluene, as well as solvent pairs like ethyl acetate/hexanes.

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

References

  • Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30469-30490. [Link]

  • SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Retrieved from [Link]

  • Napiórkowska, M., Grosicka-Maciąg, E., Podsadni, P., & Otto-Ślusarczyk, D. (2022). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. ResearchGate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Lin, H., Tang, S., Pan, Y., Shao, H., & Chen, J. (2021). Strategies for the diversified synthesis of 2-aminobenzofurans. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Perkin rearrangement. Retrieved from [Link]

  • Google Patents. (2018). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Retrieved from [Link]

  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-713. [Link]

  • Lin, H., Tang, S., Pan, Y., Shao, H., Chen, J., & Lan, Y. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8497. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]

  • Chen, K., Chen, W., Chen, F., Zhang, H., Xu, H., Zhou, Z., & Yi, W. (2021). Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes. Organic Chemistry Frontiers, 8(16), 4452-4458. [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved from [Link]

  • Graham, A. E., & Jamieson, C. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances. [Link]

  • NOBLECHEMISTRY. (2025, January 15). Heterocyclic Chemistry: Synthesis and Reactions Of Benzofuran. YouTube. [Link]

  • Google Patents. (1964). US3147280A - Preparation of benzofuran derivatives.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • National Institutes of Health. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • Kita, Y., Arisawa, M., Gyoten, M., Nakajima, M., Hamada, R., & Tohma, H. (1997). Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. Chemical Communications, (19), 1837-1838. [Link]

  • Intramolecular Cyclization of Phenol Derivatives with C=C Double Bond in a Side Chain. (2025). Synfacts, 2025(08), 0863. [Link]

  • Wang, C., Li, Y., Wang, Y., Wu, J., & Zhang, J. (2018). Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. RSC Advances, 8(39), 21971-21975. [Link]

  • Padmakumar, R., & Padmavathi, V. (2011). Synthesis of 2-aminofurans and 2-unsubstituted furansviacarbenoid-mediated [3 + 2] cycloaddition. Chemical Communications, 47(36), 10151-10153. [Link]

  • Ghorbani, F., & Gagne, M. R. (2015). Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols. ACS Catalysis, 5(11), 6541-6545. [Link]

  • Ovchinnikov, Y. E., Klimov, D. S., Shcherbakov, I. N., & Shcherbakova, I. V. (2016). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. RSC Advances, 6(106), 104523-104528. [Link]

Sources

Troubleshooting

Preventing degradation of Ethyl 5-aminobenzofuran-2-carboxylate during storage.

An In-depth Technical Guide to Ethyl 5-aminobenzofuran-2-carboxylate - Benchchem, n.d. [1] Ethyl 5-aminobenzofuran-2-carboxylate - Chem-Impex, n.d.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 5-aminobenzofuran-2-carboxylate - Benchchem, n.d. [1] Ethyl 5-aminobenzofuran-2-carboxylate - Chem-Impex, n.d. [2] ETHYL 5-AMINOBENZOFURAN-2-CARBOXYLATE CAS#: 174775-48-5 - ChemicalBook, n.d. [3] Ethyl 5-Aminobenzofuran-2-carboxylate | 174775-48-5 | Tokyo Chemical Industry (India) Pvt. Ltd., n.d. [4] Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions - ResearchGate, August 6, 2025. [5] Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies - ResearchGate, November 1, 2025. [6] The Proper Storage and Handling of Volatile Analytical Standards, n.d. [7] Amine Storage Conditions: Essential Guidelines for Safety - Diplomata Comercial, n.d. [8] ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS, n.d. [9] Ethyl 5-aminobenzo[b]furan-2-carboxylate - Apollo Scientific, July 5, 2023. [10] Ethyl 5-aminobenzofuran-2-carboxylate | C11H11NO3 | CID 9837138 - PubChem, n.d. [11] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications, November 9, 2023. [12] Development of an analytical method to detect metabolites of nitrofurans, n.d. [13] Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed, December 21, 2001.

Technical Support Center: Ethyl 5-aminobenzofuran-2-carboxylate

Welcome to the technical support center for Ethyl 5-aminobenzofuran-2-carboxylate (CAS: 174775-48-5). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical pharmaceutical intermediate. Here you will find troubleshooting advice and in-depth protocols to prevent, identify, and resolve issues related to compound degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for Ethyl 5-aminobenzofuran-2-carboxylate?

A: For maximum stability, the compound should be stored in a refrigerator at temperatures between 2°C and 8°C.[2][14] Storing at temperatures below 30°C is essential to minimize volatility and maintain stability for amines in general.[7]

Q2: My compound has changed color from beige to a darker brown. What does this indicate?

A: A color change from its typical yellow to dark brown appearance is a common visual indicator of degradation.[1][14] This is often due to the oxidation of the aromatic amino group, a common degradation pathway for primary aromatic amines, which can form highly colored impurities.[11] Immediate purity analysis is recommended.

Q3: Is an inert atmosphere necessary for long-term storage?

A: Yes, for long-term stability, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen.[2][14] The amino group on the benzofuran ring is susceptible to oxidation, and removing atmospheric oxygen significantly slows this degradation pathway.

Q4: How should I handle the compound when weighing and preparing solutions?

A: Always handle the solid compound in a well-ventilated area, preferably within a fume hood or a ventilated balance enclosure, to minimize inhalation risk.[14] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[14] Since amines can be hygroscopic, prolonged exposure to air should be minimized to prevent moisture absorption, which could facilitate hydrolysis of the ester group.[7]

Troubleshooting Guide: Degradation Issues

This section addresses specific problems you may encounter, providing insights into the underlying chemistry and actionable solutions.

Issue 1: Decreased Purity Detected by HPLC/LC-MS

  • Symptom: You observe new, unidentified peaks in your chromatogram, and the area of the main peak for Ethyl 5-aminobenzofuran-2-carboxylate has decreased compared to a reference standard.

  • Probable Cause 1: Oxidation. The primary amino group (-NH₂) is an electron-donating group that makes the aromatic ring susceptible to oxidation, especially when exposed to air and/or light. This can lead to the formation of nitroso, nitro, or polymeric impurities, which often appear as colored byproducts.

  • Probable Cause 2: Hydrolysis. The ethyl ester group (-COOCH₂CH₃) can be hydrolyzed to the corresponding carboxylic acid (5-aminobenzofuran-2-carboxylic acid). This reaction is accelerated by the presence of moisture and acidic or basic conditions.[5]

  • Solution:

    • Confirm Identity: If possible, use mass spectrometry (LC-MS) to determine the mass of the impurity peaks. A mass increase of 16 or 32 amu could suggest oxidation, while a mass decrease of 28 amu (loss of C₂H₄) would point towards hydrolysis.

    • Review Storage Protocol: Ensure the compound is stored under the recommended conditions (see table below). Immediately blanket any remaining stock material with an inert gas (argon or nitrogen) and ensure the container is sealed tightly.

    • Solvent Purity: When preparing solutions, always use dry, high-purity solvents to minimize moisture and contaminants that could catalyze degradation.

Visualizing Degradation Pathways

The following diagram illustrates the two primary mechanisms of degradation for Ethyl 5-aminobenzofuran-2-carboxylate. Understanding these pathways is key to preventing them.

G cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway main Ethyl 5-aminobenzofuran-2-carboxylate oxidation_product Oxidized Impurities (e.g., Nitroso, Nitro derivatives) main->oxidation_product Oxidation hydrolysis_product 5-Aminobenzofuran-2-carboxylic Acid main->hydrolysis_product Hydrolysis stress_O2 Oxygen (Air) + Light stress_O2->main stress_H2O Moisture (H₂O) + Acid/Base stress_H2O->main

Caption: Primary degradation routes for the target compound.

Issue 2: Poor Solubility or Inconsistent Results in Assays

  • Symptom: The compound does not fully dissolve in solvents where it was previously soluble, or you observe variability in experimental results using the same batch.

  • Probable Cause: This could be due to the formation of less soluble degradation products or polymers. As seen in the diagram above, oxidation can sometimes lead to polymerization, creating higher molecular weight species with different physical properties.

  • Solution:

    • Purity Check: Perform a purity analysis using HPLC-UV or TLC to visualize the extent of degradation.

    • Solubility Test: Test the solubility of a small sample in a range of solvents (e.g., DMSO, Chloroform) to see if its properties have changed.[2]

    • Purification: If the degradation is minor, consider re-purification of the material using column chromatography. However, for critical applications like drug development, it is often safer and more time-efficient to use a new, high-purity batch.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of your Ethyl 5-aminobenzofuran-2-carboxylate, adhere to the following guidelines.

Summary of Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2°C to 8°CSlows down the rate of all chemical degradation reactions.[2][14]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the electron-rich aromatic amine.[2]
Light Amber vial or dark locationProtects against light-catalyzed oxidation.
Moisture Tightly sealed containerPrevents hydrolysis of the ester functional group.[7]

Experimental Protocols

Protocol 1: Optimal Long-Term Storage Procedure
  • Procurement: Upon receipt, verify the appearance of the compound. It should be a yellow to dark brown solid or beige powder.[1][14]

  • Inerting: If the compound was not shipped under an inert atmosphere, transfer it to a suitable container (e.g., an amber glass vial with a PTFE-lined cap) inside a glovebox or use a Schlenk line.

  • Gas Purge: Flush the container headspace with dry argon or nitrogen for 1-2 minutes.

  • Sealing: Securely seal the container. For extra protection, wrap the cap junction with Parafilm®.

  • Labeling: Clearly label the container with the compound name, date received, and storage conditions.

  • Refrigeration: Place the sealed container in a refrigerator maintained at 2°C to 8°C.

Protocol 2: Stability Assessment using HPLC-UV

This protocol provides a self-validating method to check the purity of a stored sample against a reference.

Workflow for Stability Assessment

Caption: Workflow for HPLC-based stability testing.

Methodology:

  • Reference Standard Preparation:

    • Accurately weigh approximately 5 mg of a new, high-purity batch of Ethyl 5-aminobenzofuran-2-carboxylate (or a batch with a known purity from the Certificate of Analysis) into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This is your Reference Solution (approx. 0.5 mg/mL) .

  • Stored Sample Preparation:

    • Using the same procedure, prepare a solution of your stored sample at the exact same concentration. This is your Test Solution .

  • Chromatographic Conditions (Example):

    • Instrument: HPLC with UV Detector

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)

    • Gradient: Start at 70% A, ramp to 10% A over 15 minutes, hold for 2 minutes, return to 70% A.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm or a wavelength of maximum absorbance.

    • Injection Volume: 10 µL

  • Analysis and Interpretation:

    • Inject the Reference Solution to determine the retention time (RT) of the main peak.

    • Inject the Test Solution .

    • Compare the chromatograms. Look for any new peaks or a significant decrease in the main peak's area percentage in the Test Solution compared to the Reference.

    • Calculate the purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 . A significant drop in this value indicates degradation. Chromatographic and spectroscopic techniques are standard for degradation analysis.[8]

By following these guidelines and protocols, researchers can ensure the stability of Ethyl 5-aminobenzofuran-2-carboxylate, preserving its integrity for critical applications in pharmaceutical synthesis and development.[1]

References

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies - ResearchGate. (2025, November 1). Retrieved from [Link]

  • The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Retrieved from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - Diplomata Comercial. (n.d.). Retrieved from [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Retrieved from [Link]

  • Ethyl 5-aminobenzofuran-2-carboxylate | C11H11NO3 | CID 9837138 - PubChem. (n.d.). Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9). Retrieved from [Link]

  • Development of an analytical method to detect metabolites of nitrofurans. (n.d.). Retrieved from [Link]

  • Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed. (2001, December 21). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving Ethyl 5-aminobenzofuran-2-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Ethyl 5-aminobenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Ethyl 5-aminobenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalytic reactions with this versatile building block. The following sections provide in-depth answers to common questions and troubleshooting strategies for key transformations, grounded in established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of Ethyl 5-aminobenzofuran-2-carboxylate in catalytic reactions.

Q1: What are the most common types of catalytic reactions performed on Ethyl 5-aminobenzofuran-2-carboxylate?

A1: Ethyl 5-aminobenzofuran-2-carboxylate is a versatile intermediate primarily used for constructing more complex molecules with pharmaceutical potential.[1][2] The most frequent catalytic transformations focus on the functionalization of the 5-amino group and the benzofuran core.[1] Key reaction classes include:

  • C-N Cross-Coupling (N-Arylation/N-Alkylation): Forming a new carbon-nitrogen bond at the amino group is the most common application, typically achieved via Buchwald-Hartwig amination.[1][3] Palladium and copper catalysts are often employed for this purpose.[1]

  • Amide Coupling: While often mediated by coupling agents rather than catalysts, this reaction at the amino group is a fundamental transformation for this substrate.

  • C-H Activation/Functionalization: Modern methods allow for the direct functionalization of the benzofuran ring, offering an atom-economical route to novel derivatives.[4][5]

  • Heterocycle Formation: The aminobenzofuran scaffold is an excellent starting point for building fused heterocyclic systems, a common strategy in medicinal chemistry.[1]

Q2: How do I select an initial catalyst system for a C-N cross-coupling (Buchwald-Hartwig) reaction?

A2: For C-N cross-coupling, palladium-based systems are the most robust and widely studied.[1] A typical starting point involves a combination of a palladium precursor and a phosphine ligand.[1]

  • Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are excellent, commonly used precursors.[1]

  • Ligand: The choice of ligand is critical and often requires screening.[1] For N-arylation of an electron-rich amine like this, bulky, electron-rich phosphine ligands are recommended. Good starting points include Xantphos or BINAP.[1] More advanced, sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) developed by the Buchwald group can offer superior performance, especially with challenging substrates.[3][6]

  • Base: A moderately strong, non-nucleophilic base is required. Cs₂CO₃ (cesium carbonate) is a very common and effective choice.[1] Other options include K₃PO₄ (potassium phosphate) or NaOt-Bu (sodium tert-butoxide).

  • Solvent: Anhydrous, aprotic polar solvents are standard. Dioxane and toluene are frequently used and are excellent choices for initial experiments.[1][7]

The diagram below illustrates a decision-making process for selecting your initial catalyst system.

cluster_start Catalyst System Selection Workflow Start Reaction Type: C-N Cross-Coupling CouplingPartner Define Coupling Partner (Aryl Halide/Triflate) Start->CouplingPartner CatalystChoice Select Pd Precursor (e.g., Pd₂(dba)₃) CouplingPartner->CatalystChoice LigandScreen Select Ligand Class (Bulky Biaryl Phosphines) CatalystChoice->LigandScreen BaseSolvent Select Base & Solvent (e.g., Cs₂CO₃ in Dioxane) LigandScreen->BaseSolvent Experiment Run Initial Small-Scale Rxn (e.g., 80-110 °C) BaseSolvent->Experiment

Caption: Initial catalyst selection workflow for C-N coupling.

Q3: My reaction is sensitive to air and moisture. What precautions are essential?

A3: Many palladium-catalyzed reactions, particularly those using phosphine ligands, are sensitive to oxygen and water.[1] Oxygen can oxidize the phosphine ligand, rendering it ineffective, while water can deactivate the catalyst and participate in unwanted side reactions.[1][8]

  • Inert Atmosphere: Always run the reaction under an inert atmosphere like nitrogen or argon.[1] This involves using dried glassware and evacuating and backfilling the reaction vessel with the inert gas multiple times.

  • Anhydrous Reagents: Use anhydrous solvents, freshly distilled or from a solvent purification system.[1] Ensure your base and other reagents are dry.

  • Degassing: Degas the reaction mixture after all components are added but before heating. This can be done by bubbling the inert gas through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.

Part 2: Troubleshooting Guide for C-N Cross-Coupling (Buchwald-Hartwig Amination)

This section addresses specific issues encountered during the N-arylation of Ethyl 5-aminobenzofuran-2-carboxylate.

Q4: My C-N coupling reaction shows no conversion of starting material. What are the likely causes?

A4: A complete lack of reactivity usually points to a fundamental problem with the catalytic cycle. The most common culprits are an inactive catalyst or incorrect reaction conditions.

Potential Cause Explanation & Diagnostic Proposed Solution
Inactive Catalyst The palladium precursor or ligand has degraded due to improper storage or handling. The active Pd(0) species is not forming. A common symptom is the failure of the reaction mixture to change color upon heating.Use a fresh bottle of palladium precursor and ligand. Ensure they are stored under an inert atmosphere. Consider using a pre-formed, air-stable palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[9]
Catalyst Poisoning Trace impurities in your starting materials or solvent (e.g., sulfur compounds, excess halide ions) can irreversibly bind to the palladium center and poison the catalyst.[8]Purify starting materials via recrystallization or column chromatography. Use high-purity, anhydrous solvents.[1]
Oxygen Contamination Oxygen can oxidize the Pd(0) active catalyst to inactive Pd(II) or degrade the phosphine ligand.[1]Ensure your inert atmosphere technique is rigorous. Thoroughly degas the solvent and the final reaction mixture before heating.[1]
Reaction Temperature Too Low The oxidative addition or reductive elimination step may have a high activation energy that is not being overcome at the current temperature.Gradually increase the reaction temperature in 10-20 °C increments (e.g., from 80 °C to 110 °C).[1] Monitor for product formation by TLC or LC-MS.

Q5: My reaction is sluggish and gives a low yield, often with decomposition. How can I optimize it?

A5: Low yields accompanied by decomposition suggest that while the catalyst is active, the reaction is either inefficient or side reactions are dominating. This is a classic optimization problem focusing on the ligand, base, and solvent.

cluster_troubleshooting Troubleshooting Workflow for Low Yield Start Low Yield / Decomposition CheckCatalyst Verify Catalyst Activity (Run a positive control) Start->CheckCatalyst OptimizeLigand Screen Ligand Set (e.g., XPhos, RuPhos, SPhos) CheckCatalyst->OptimizeLigand If catalyst is active OptimizeBase Screen Base (e.g., K₃PO₄, NaOtBu, LHMDS) OptimizeLigand->OptimizeBase If yield still low OptimizeSolvent Screen Solvent (e.g., Toluene, Dioxane, DMF) OptimizeBase->OptimizeSolvent If side reactions persist Success Reaction Optimized OptimizeSolvent->Success

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of Ethyl 5-aminobenzofuran-2-carboxylate as a precursor to other benzofuran derivatives.

A Senior Application Scientist's Guide to Synthesizing High-Value Benzofuran Derivatives In the landscape of medicinal chemistry, the benzofuran scaffold is a privileged structure, forming the core of numerous compounds...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesizing High-Value Benzofuran Derivatives

In the landscape of medicinal chemistry, the benzofuran scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory agents. The efficacy of any synthetic campaign hinges on the strategic choice of starting materials. This guide provides an in-depth comparison of Ethyl 5-aminobenzofuran-2-carboxylate, a versatile and efficient precursor for a wide array of complex benzofuran derivatives, against other synthetic alternatives. We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols for researchers, scientists, and drug development professionals.

The Versatility of Ethyl 5-Aminobenzofuran-2-carboxylate: A Tale of Two Handles

Ethyl 5-aminobenzofuran-2-carboxylate presents two key reactive sites: the C5-amino group and the C2-ethyl ester. This dual functionality is its primary strategic advantage, allowing for sequential or orthogonal derivatization to build molecular complexity. The amino group is a potent nucleophile and a convenient handle for introducing diversity through N-alkylation, N-arylation, amide bond formation, and the construction of new heterocyclic rings. The ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid for further coupling reactions or can be a site for introducing other functionalities.

This inherent versatility makes it a superior choice in many applications, particularly in the synthesis of complex, biologically active molecules.

Comparative Efficacy in the Synthesis of Bioactive Molecules

The true measure of a precursor's efficacy lies in its performance in synthesizing target molecules. Here, we compare the use of Ethyl 5-aminobenzofuran-2-carboxylate with alternative precursors in the synthesis of medicinally relevant compounds.

Case Study: Proximicin Analogues for Glioblastoma Treatment

Proximicins are natural products with significant cytotoxic effects against various tumor cell lines. However, their complex di-furan unit presents a significant synthetic challenge, hampering further investigation. A pragmatic solution involves replacing the challenging di-furan scaffold with a more accessible benzofuran moiety.

A study on the synthesis of proximicin analogues found that using an amino-furan carboxylate precursor was challenging and low-yielding. In contrast, a synthetic route starting with Ethyl 5-aminobenzofuran-2-carboxylate was achieved in high yield over two steps. This highlights a key advantage: substituting a synthetically challenging precursor with Ethyl 5-aminobenzofuran-2-carboxylate can dramatically improve overall yield and feasibility.

The resulting furan-benzofuran-containing proximicin analogues demonstrated higher antiproliferative activity against human glioblastoma (U-87 MG) cells than the parent compounds and the standard chemotherapeutic agent, temozolomide.

Table 1: Antiproliferative Activity of Proximicin Analogues

CompoundScaffoldIC₅₀ against U-87 MG cells (µg/mL)
Analogue 23(16) Furan-Benzofuran 6.54
Proximicin ADi-furan>50
Proximicin BDi-furan>50
Proximicin CDi-furan>50
Temozolomide-29.19
Case Study: Synthesis of Vilazodone Intermediate

Ethyl 5-aminobenzofuran-2-carboxylate is a key intermediate in the synthesis of Vilazodone, a medication for major depressive disorder. One of the synthetic steps involves the formation of ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate. A process reported in the Journal of Medicinal Chemistry involves heating a suspension of ethyl 5-aminobenzofuran-2-carboxylate with bis(2-chloroethyl)ammonium chloride and potassium carbonate in 1-butanol. This reaction, while effective, resulted in a modest 27% yield after recrystallization.

While this yield may seem low, the availability and reactivity of the starting material often make it a viable route for large-scale synthesis. Alternative routes to the 5-(piperazinyl)benzofuran-2-carboxamide core, for instance, starting from 5-bromobenzofuran-2-carboxamide, have been developed to circumvent potential issues with scalability and the use of hazardous reagents. This illustrates an important principle: while Ethyl 5-aminobenzofuran-2-carboxylate is often an excellent starting point, the optimal synthetic route must always be evaluated based on overall yield, scalability, safety, and cost.

Alternative Synthetic Strategies for Benzofuran Derivatives

While Ethyl 5-aminobenzofuran-2-carboxylate is a powerful precursor, a comprehensive understanding of alternative methods is crucial for any drug development professional. The choice of synthetic strategy often depends on the desired substitution pattern on the benzofuran core.

Common Alternative Precursors and Methods:

  • Phenols and Alkynes: Palladium-catalyzed coupling of 2-halophenols with terminal alkynes is a widely used and robust method for synthesizing 2-substituted benzofurans.

  • o-Hydroxyacetophenones: Ketoesters derived from the acylation of o-hydroxyacetophenones can undergo intramolecular cyclization to yield benzofurans.

  • Salicylaldehydes: These can be used in multi-component reactions to build the benzofuran scaffold.

  • Rhodium-Catalyzed C-H Activation: Modern methods involving transition-metal catalysis, such as rhodium-catalyzed C-H activation, allow for the direct and selective synthesis of complex benzofurans from simpler starting materials.

The primary advantage of these methods is the ability to construct the benzofuran ring itself, offering flexibility in the substitution pattern. However, they may require more complex catalytic systems and optimization compared to the straightforward derivatization of a pre-formed scaffold like Ethyl 5-aminobenzofuran-2-carboxylate.

Experimental Protocols

To provide practical, actionable guidance, this section details step-by-step methodologies for key transformations involving Ethyl 5-aminobenzofuran-2-carboxylate.

Synthesis of a Benzofuran-Containing Polyamide

This protocol describes the direct polycondensation of Ethyl 5-aminobenzofuran-2-carboxylate with a diacid chloride to form a high-performance polyamide. The benzofuran core is expected to impart high thermal stability and unique photophysical properties to the resulting polymer.

Materials:

  • Ethyl 5-aminobenzofuran-2-carboxylate

  • Terephthaloyl chloride

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a dry three-neck flask equipped with a mechanical stirrer, gas inlet, and dropping funnel, dissolve Ethyl 5-aminobenzofuran-2-carboxylate (1 equivalent) in anhydrous NMP under an inert atmosphere.

  • Add anhydrous pyridine (2 equivalents) to the solution to act as an acid scavenger.

  • Cool the solution to 0°C using an ice bath.

  • Dissolve terephthaloyl chloride (1 equivalent) in a minimal amount of anhydrous NMP and add it dropwise to the cooled solution over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.

  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with constant stirring.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with methanol and then with hot water to remove unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Synthesis of a Schiff Base Fluorescent Probe

The amino group can be readily converted into a Schiff base, which often exhibits fluorescent properties, making these derivatives useful as chemosensors.

Materials:

  • Ethyl 5-aminobenzofuran-2-carboxylate

  • Salicylaldehyde

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve Ethyl 5-aminobenzofuran-2-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

  • Add salicylaldehyde (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product should precipitate.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol/water) to obtain the pure Schiff base.

Visualization of Synthetic Pathways

Diagrams are essential for visualizing the logical flow of synthetic transformations and understanding the strategic utility of a precursor.

Synthesis_Pathways cluster_derivatives Bioactive Derivatives cluster_materials Advanced Materials precursor Ethyl 5-aminobenzofuran-2-carboxylate Proximicin Proximicin Analogues (Anticancer) precursor->Proximicin Amide Coupling Vilazodone Vilazodone Intermediate (Antidepressant) precursor->Vilazodone N-Alkylation PGP_Inhibitor Thiophenyl Derivatives (MDR Reversal) precursor->PGP_Inhibitor N-Arylation Polyamide High-Performance Polyamides precursor->Polyamide Polycondensation Probe Fluorescent Probes (Chemosensors) precursor->Probe Schiff Base Formation

Caption: Synthetic utility of Ethyl 5-aminobenzofuran-2-carboxylate.

Workflow start Start: Ethyl 5-aminobenzofuran-2-carboxylate reaction Select Derivatization Strategy (e.g., N-Arylation, Amide Coupling) start->reaction protocol Execute Reaction Protocol (Catalyst, Solvent, Temp.) reaction->protocol workup Reaction Workup (Extraction, Quenching) protocol->workup purification Purification (Chromatography, Recrystallization) workup->purification analysis Characterization & Analysis (NMR, MS, HPLC) purification->analysis end Final Product: Functionalized Benzofuran Derivative analysis->end

Caption: General laboratory workflow for derivatization.

Conclusion and Future Outlook

Ethyl 5-aminobenzofuran-2-carboxylate stands out as a highly effective and strategically valuable precursor in the synthesis of diverse benzofuran derivatives. Its dual reactive sites offer a straightforward and often high-yielding pathway to complex molecules, a significant advantage over multi-step constructions of the benzofuran core itself. As demonstrated in the synthesis of proximicin analogues and Vilazodone intermediates, this precursor provides a reliable foundation for building libraries of bioactive compounds.

For drug development professionals, the choice of a starting material is a critical decision that impacts the entire discovery pipeline. By understanding the comparative efficacy and versatility of Ethyl 5-aminobenzofuran-2-carboxylate, researchers can design more efficient, scalable, and ultimately more successful synthetic campaigns to unlock the full therapeutic potential of the benzofuran scaffold.

References

  • [Placeholder for Reference 1 - General Benzofuran Importance]
  • de Souza, F. G. F. O., et al. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. RSC Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. PubMed Central. Available from: [Link]

  • [Placeholder for Reference 4 - Kinase Inhibitor Comparison]
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available from: [Link]

  • [Placeholder for Reference 6 - CDK2 Inhibitors]
  • [Placeholder for Reference 7 - General Kinase Inhibitors Review]
  • Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available from: [Link]

  • [Placeholder for Reference 12 - Synthesis Review]
  • Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central. Available from: [Link]

  • [Placeholder for Reference 14 - Total Synthesis Review]
  • Wang, X., et al. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Semantic Scholar. Available from: [Link]

  • ResearchGate (2019). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. ResearchGate. Available from: [Link]

  • Google Patents (2018). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives. Google Patents.
  • [Placeholder for Reference 20 - P
  • [Placeholder for Reference 21 - Vilazodone Synthesis Request]
  • An investigation of the synthesis of vilazodone. (n.d.). ResearchGate. Available from: [Link]

Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Ethyl 5-aminobenzofuran-2-carboxylate

Introduction: The Analytical Imperative for a Key Building Block Ethyl 5-aminobenzofuran-2-carboxylate is a versatile benzofuran derivative that serves as a critical starting material in the synthesis of novel therapeuti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Building Block

Ethyl 5-aminobenzofuran-2-carboxylate is a versatile benzofuran derivative that serves as a critical starting material in the synthesis of novel therapeutics.[1] Its unique structure, featuring both an amino group and an ethyl ester, makes it a valuable precursor for a wide range of bioactive molecules.[2] As with any component destined for pharmaceutical use, the ability to accurately and reliably quantify this compound is not merely an analytical exercise; it is a foundational requirement for ensuring the quality, safety, and efficacy of the final drug product.

This guide provides an in-depth comparison of analytical methodologies for the quantification of Ethyl 5-aminobenzofuran-2-carboxylate. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices and ground our protocols in the authoritative frameworks established by global regulatory bodies. Our objective is to equip you with the knowledge to develop and validate a robust, reliable, and compliant analytical method that is fit for its intended purpose.[3]

The Regulatory Bedrock: Adhering to Global Standards

Any discussion of analytical method validation must begin with the harmonized guidelines that ensure global consistency in drug development. The International Council for Harmonisation (ICH), along with national bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides the framework for this process.[4] The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), emphasizes a lifecycle-based approach, moving from a prescriptive checklist to a more scientific and risk-based model.[4][5] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose, a concept known as "fitness for purpose."[3]

This guide is built upon the principles outlined in these key documents, ensuring that the methodologies described are not only scientifically sound but also align with global regulatory expectations.[6][7][8]

Comparison of Core Analytical Techniques

The choice of analytical technique is the first critical decision in method development. The physicochemical properties of Ethyl 5-aminobenzofuran-2-carboxylate (Molecular Weight: 205.21 g/mol , solid appearance) guide our selection.[1]

Technique Principle Pros for This Analyte Cons for This Analyte Typical Application
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, detection via UV absorbance.Excellent for non-volatile compounds. High precision and accuracy. Can be made stability-indicating.Requires method development to find optimal mobile phase and column.Gold Standard for assay, purity, and stability testing in QC labs.
Gas Chromatography (GC) with FID/MS Detection Separation based on volatility and polarity in the gas phase.High resolution. MS detector provides structural information.Analyte is a solid with a high boiling point (348.1 °C), likely requiring derivatization to improve volatility, adding complexity and potential for error.[1]Less ideal; primarily for volatile impurity analysis.
UV-Vis Spectrophotometry Direct measurement of light absorbance at a specific wavelength.Simple, fast, and inexpensive.Non-specific . Cannot distinguish the analyte from impurities or degradation products with similar chromophores.Limited to pure substance confirmation or simple, single-component assays where specificity is not a concern.
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC separation coupled with mass-based detection.Combines HPLC's separation power with MS's high specificity and sensitivity. Provides molecular weight and structural data.Higher cost and complexity. Matrix effects can be a challenge.Characterization of degradation products, impurity identification, and reference standard characterization.

For routine quantification in a drug development setting, Reversed-Phase HPLC with UV detection (RP-HPLC-UV) emerges as the most pragmatic and powerful choice. It offers the best balance of specificity, precision, and robustness required for regulatory scrutiny. The remainder of this guide will focus on the validation of such a method.

Deep Dive: Validating an RP-HPLC-UV Method for Ethyl 5-aminobenzofuran-2-carboxylate

Method validation is the process of providing documented evidence that a method does what it is intended to do.[9] According to ICH Q2(R2), this involves assessing a specific set of performance characteristics.[10][11]

The Validation Workflow

The validation process follows a logical and structured path, from initial system checks to a comprehensive assessment of the method's performance.

G cluster_0 Phase 1: System Preparation cluster_1 Phase 2: Method Performance Validation cluster_2 Phase 3: Documentation SystemPrep System Preparation & Equilibration SST System Suitability Testing (SST) SystemPrep->SST Confirm readiness Specificity Specificity & Forced Degradation SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report

Caption: A typical workflow for analytical method validation.

Specificity: Proving the Method is Selective

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][12] For a stability-indicating method, the most critical demonstration of specificity comes from forced degradation studies.[13]

Why it's critical: You must prove that the peak you are measuring is solely your compound of interest and not a co-eluting impurity or degradation product. Forced degradation intentionally stresses the sample to see if any new peaks interfere with the main analyte peak.[14]

G cluster_0 Stress Conditions cluster_1 Analytical Assessment Analyte Ethyl 5-aminobenzofuran-2-carboxylate (Drug Substance) Acid Acid Hydrolysis (e.g., 0.1N HCl) Analyte->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) Analyte->Base Oxidation Oxidation (e.g., 3% H₂O₂) Analyte->Oxidation Thermal Thermal (e.g., 80°C) Analyte->Thermal Photo Photolytic (ICH Q1B Light Exposure) Analyte->Photo HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Result Peak Purity Assessment (e.g., PDA Detector) Resolution (Rs > 2) between analyte and degradant peaks HPLC->Result

Caption: Demonstrating specificity via forced degradation studies.

A successful study will show that the primary analyte peak decreases in area while one or more new degradation peaks appear, and crucially, that these new peaks are well-resolved from the analyte peak (Resolution > 2). Peak purity analysis using a Photodiode Array (PDA) detector should confirm the main peak is spectrally pure. A target degradation of 5-20% is generally considered optimal to demonstrate this separation without completely destroying the sample.[15][16]

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[17] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[3]

Why it's critical: This confirms that the detector response is predictable and reliable across the concentrations you will be testing. For an assay method, the typical range is 80% to 120% of the target test concentration.[12]

Execution: Prepare a minimum of five standards of known concentration across the desired range. Perform triplicate injections of each standard. Plot the mean peak area against concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Concentration (µg/mL)Injection 1 AreaInjection 2 AreaInjection 3 AreaMean Area
80798500801000799500799667
90901000899500900800900433
100100200010015009998001001100
1101105000110300011045001104167
1201198000120100012025001201500
Result r² = 0.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[10] It is often determined by recovery studies, where a known amount of analyte is "spiked" into a placebo or blank matrix.

Why it's critical: Accuracy ensures there is no systematic bias in your measurements. It tells you how close your measured value is to the actual amount present.[18]

Execution: Prepare samples in triplicate at a minimum of three concentration levels across the range (e.g., 80%, 100%, 120%). Analyze them and calculate the percentage recovery.

Acceptance Criteria:

  • Mean Recovery: Typically 98.0% to 102.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.3100.3%
120%120.0119.299.3%
Result Mean Recovery = 99.7%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12] It is evaluated at two levels:

  • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

  • Intermediate Precision: Precision within the same laboratory but with variations such as different days, different analysts, or different equipment.

Why it's critical: Precision measures the random error of a method. A precise method will give very similar results every time you run it, demonstrating its reliability.

Execution:

  • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration.

  • Intermediate Precision: Have a second analyst repeat the repeatability study on a different day using a different instrument if possible.

Acceptance Criteria:

  • Relative Standard Deviation (%RSD): ≤ 2.0% (this can vary based on the application).[10]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Why it's critical: These parameters are essential for impurity-testing methods but less so for an assay of the main component. They define the lower limits of the method's capability. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[12][18]

Why it's critical: This demonstrates the method's reliability during normal usage. A robust method will not fail if, for example, the column temperature is off by a degree or the mobile phase pH varies slightly.

Execution: Deliberately vary parameters one at a time, such as:

  • Mobile phase pH (± 0.2 units)

  • Column temperature (± 5 °C)

  • Flow rate (± 10%)

  • Wavelength (± 2 nm)

Acceptance Criteria:

  • System suitability parameters should still pass.

  • The change in results should be statistically insignificant.

Experimental Protocols

Protocol 1: Validated RP-HPLC-UV Method for Quantification

This protocol is a self-validating system; the system suitability test (SST) must pass before any samples are analyzed.

  • Chromatographic System:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, multicolumn thermostat, and PDA detector.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: 60:40 (v/v) Acetonitrile: 20mM Potassium Phosphate buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 285 nm.

    • Injection Volume: 10 µL.

    • Run Time: 10 minutes.

  • Standard and Sample Preparation:

    • Solvent (Diluent): 50:50 (v/v) Acetonitrile:Water.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of Ethyl 5-aminobenzofuran-2-carboxylate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Working Standard (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

    • Sample Preparation: Prepare sample solutions to a target concentration of 100 µg/mL in diluent.

  • System Suitability Test (SST):

    • Procedure: Make five replicate injections of the Working Standard (100 µg/mL).

    • Acceptance Criteria:

      • Tailing Factor (T): ≤ 2.0.

      • Theoretical Plates (N): ≥ 2000.

      • %RSD for Peak Area: ≤ 2.0%.

    • Causality: The SST ensures the chromatographic system is performing adequately on the day of analysis, confirming column efficiency, peak shape, and injection precision before committing to analyzing validation samples.

  • Analysis Procedure:

    • Once the SST passes, inject the blank, standards for the calibration curve, and validation samples (accuracy, precision, etc.) according to the validation plan.

Protocol 2: Forced Degradation Study
  • Sample Preparation: Prepare a solution of Ethyl 5-aminobenzofuran-2-carboxylate at approximately 1000 µg/mL in a 50:50 Acetonitrile:Water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the sample solution with 5 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Cool and neutralize with 0.1 N NaOH before diluting to the target concentration.

    • Base Hydrolysis: Mix 5 mL of the sample solution with 5 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl before diluting.

    • Oxidative Degradation: Mix 5 mL of the sample solution with 5 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to the target concentration.

    • Thermal Degradation: Store the solid powder in an oven at 80°C for 48 hours. Prepare a solution at the target concentration.

    • Control Sample: Use an unstressed sample solution, diluted to the same target concentration.

  • Analysis: Analyze all stressed samples and the control sample using the HPLC method described in Protocol 1. Evaluate the chromatograms for peak resolution and perform peak purity analysis.

Conclusion

The validation of an analytical method for quantifying Ethyl 5-aminobenzofuran-2-carboxylate is a systematic process governed by scientific principles and regulatory guidelines. While several techniques can be employed, a stability-indicating RP-HPLC method offers the most robust and defensible approach for quality control in a pharmaceutical context. By meticulously evaluating specificity, linearity, accuracy, precision, and robustness, researchers can develop a method that is truly fit for purpose. This not only ensures compliance but also builds a foundation of trust in the quality and reliability of the data that underpins the entire drug development lifecycle.

References

  • AMSbiopharma. (2025).
  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2)
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • ProPharma. (2024).
  • gmp-compliance.org.
  • Benchchem. (2025).
  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation (ICH). (2023).
  • Lab Manager. (2025).
  • gmp-compliance.org. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • U.S. Food and Drug Administration (FDA). (2015).
  • Waters Corporation. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency (EMA). (2023).
  • gmp-compliance.org. (2014).
  • Pharmaguideline.
  • ResearchGate. (2025).
  • ijamscr. A Review on Forced Degradation and Its Regulatory Guidelines - A Reliable and Necessary Tool in Stability Studies and Development of.
  • BioPharm International. (2020).
  • Biosciences Biotechnology Research Asia. (2022).
  • International Journal of Pharmaceutical Quality Assurance. (2018).
  • Benchchem. (2025).
  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2)
  • Chem-Impex.
  • TCI Chemicals.
  • Lab Pro Inc.
  • PubChem.
  • Benchchem. (2025).

Sources

Validation

Spectroscopic analysis and characterization of Ethyl 5-aminobenzofuran-2-carboxylate derivatives.

For researchers, scientists, and professionals in drug development, the unambiguous characterization of molecular structures is a cornerstone of innovation. The benzofuran scaffold, a privileged heterocyclic system, is a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous characterization of molecular structures is a cornerstone of innovation. The benzofuran scaffold, a privileged heterocyclic system, is a recurring motif in a multitude of biologically active compounds.[1] Among its numerous derivatives, Ethyl 5-aminobenzofuran-2-carboxylate serves as a versatile building block for the synthesis of novel therapeutic agents and functional materials.[2][3] This guide provides an in-depth comparative analysis of the spectroscopic properties of Ethyl 5-aminobenzofuran-2-carboxylate and its derivatives, offering a practical framework for their identification and characterization.

The strategic placement of substituents on the benzofuran ring system profoundly influences the electronic distribution and, consequently, the spectroscopic fingerprint of the molecule. Understanding these substituent-induced shifts is paramount for confirming the successful synthesis of target compounds and for quality control in medicinal chemistry. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, providing both predicted and experimental insights to aid in spectral interpretation.

The Influence of Substituents on the Benzofuran Scaffold: A Spectroscopic Overview

The core structure of Ethyl 5-aminobenzofuran-2-carboxylate presents several key regions amenable to spectroscopic analysis: the ethyl ester group, the furan ring, and the benzene ring with its amino substituent. The introduction of different functional groups at the 5-position, in particular, leads to predictable and informative changes in the spectra.

dot graph Spectroscopic_Analysis_Points { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Benzofuran_Core [label="Ethyl 5-aminobenzofuran-2-carboxylate Core", pos="0,0!"]; Ethyl_Ester [label="Ethyl Ester Group\n(-COOCH2CH3)", pos="-3,2!"]; Furan_Ring [label="Furan Ring Protons\n(H-3)", pos="3,2!"]; Benzene_Ring [label="Benzene Ring Protons\n(H-4, H-6, H-7)", pos="0,-2!"]; Amino_Group [label="Amino Group\n(-NH2 at C-5)", pos="0,-4!"];

Benzofuran_Core -- Ethyl_Ester [label="NMR: Quartet & Triplet"]; Benzofuran_Core -- Furan_Ring [label="NMR: Singlet/Doublet"]; Benzofuran_Core -- Benzene_Ring [label="NMR: Aromatic Multiplets"]; Benzofuran_Core -- Amino_Group [label="IR: N-H Stretch\nNMR: Broad Singlet"]; } caption: Key structural features for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum of Ethyl 5-aminobenzofuran-2-carboxylate and its derivatives can be dissected into several characteristic regions:

  • Ethyl Ester Protons: This group consistently gives rise to a quartet around 4.3-4.4 ppm (for the -OCH₂- protons) and a triplet around 1.3-1.4 ppm (for the -CH₃ protons), with a coupling constant (J) of approximately 7.1 Hz.[4] These signals are relatively insensitive to substitution on the benzene ring.

  • Furan Ring Proton (H-3): The proton at the 3-position of the furan ring typically appears as a singlet or a small doublet, often in the range of 7.0-7.5 ppm. Its chemical shift can be influenced by the electronic nature of the substituent at the 5-position.

  • Benzene Ring Protons: The protons on the benzene ring (H-4, H-6, and H-7) present a more complex pattern that is highly dependent on the nature and position of the substituents. For the parent Ethyl 5-aminobenzofuran-2-carboxylate, the electron-donating amino group causes a significant upfield shift (shielding) of the ortho (H-4 and H-6) and para (not present) protons.[4]

Comparative ¹H NMR Data for Ethyl 5-aminobenzofuran-2-carboxylate Isomers (Predicted)

CompoundAromatic Protons (δ, ppm)
Ethyl 4-aminobenzofuran-2-carboxylateProtons on the benzene ring will be shifted upfield due to the electron-donating amino group. Expect complex splitting patterns.[4]
Ethyl 5-aminobenzofuran-2-carboxylateProtons at C4 and C6 will be significantly shielded. The proton at C7 will be less affected.[4]
Ethyl 6-aminobenzofuran-2-carboxylateProtons at C5 and C7 will be shielded.[4]
Ethyl 7-aminobenzofuran-2-carboxylateThe proton at C6 will be significantly shielded. The proton at C4 will be less affected.[4]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Key resonances include:

  • Carbonyl Carbon: The ester carbonyl carbon is typically found in the downfield region of the spectrum, around 160-175 ppm.

  • Aromatic and Heteroaromatic Carbons: The carbons of the benzofuran ring system resonate in the range of approximately 100-160 ppm. The chemical shifts are sensitive to the electronic effects of the substituents. For instance, carbons directly attached to electron-withdrawing groups will be shifted downfield (deshielded), while those attached to electron-donating groups will be shifted upfield (shielded).

Experimental ¹³C NMR Data for a Substituted Benzofuran Derivative

For a related derivative, Ethyl 4-(3-(2,3-dihydrobenzofuran-5-carboxamido)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the extensive aromatic and carbonyl carbons resonate at δ = 165.4, 152.1, 148.5, 147.6, 145.4, 128.6, 113.8, 112.8, 111.6, 99.4 ppm, showcasing the complexity introduced by further substitution.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of Ethyl 5-aminobenzofuran-2-carboxylate and its derivatives is characterized by several key absorption bands.

Functional GroupCharacteristic Absorption (cm⁻¹)Notes
N-H Stretch (Amino Group)3300-3500Typically appears as two bands for a primary amine.
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-3000
C=O Stretch (Ester)1700-1730A strong, sharp absorption.
C=C Stretch (Aromatic)1450-1600
C-O Stretch (Ester & Furan)1000-1300

For instance, in a series of related benzofuran derivatives, the C=O stretch of the ester is consistently observed around 1723-1725 cm⁻¹. The N-H stretching vibrations are also prominent in the 3340-3440 cm⁻¹ region.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The benzofuran system, being an extended conjugated system, exhibits characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the substituents on the benzene ring. An amino group, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted benzofuran.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. For Ethyl 5-aminobenzofuran-2-carboxylate, the molecular ion peak (M⁺) is expected at m/z 205, corresponding to its molecular weight.[4][7]

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) can provide valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅) and the loss of the entire ester group (-COOC₂H₅). The specific fragmentation pattern can also help to differentiate between isomers, as the position of the amino group can influence the stability of the resulting fragment ions.[4]

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, standardized experimental protocols are crucial.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[4]

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.[4]

  • Spectral Analysis: Analyze the processed spectra to determine chemical shifts, signal integrations, and coupling constants.[4]

dot graph NMR_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

A [label="Sample Preparation"]; B [label="Data Acquisition"]; C [label="Data Processing"]; D [label="Spectral Analysis"];

A -> B -> C -> D; } caption: A general workflow for NMR spectroscopy.

FT-IR Spectroscopy (ATR) Protocol
  • Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.[4]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[4]

  • Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.[4]

  • Data Analysis: Analyze the spectrum for characteristic absorption bands.[4]

dot graph FTIR_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#FBBC05"];

A [label="Background Scan"]; B [label="Sample Placement"]; C [label="Spectrum Acquisition"]; D [label="Data Analysis"];

A -> B -> C -> D; } caption: A streamlined workflow for ATR-FTIR analysis.

Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.[4]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[4]

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.[4]

dot graph MS_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [color="#4285F4"];

A [label="Sample Introduction"]; B [label="Ionization"]; C [label="Mass Analysis"]; D [label="Data Analysis"];

A -> B -> C -> D; } caption: A typical workflow for EI-Mass Spectrometry.

Conclusion

The spectroscopic analysis of Ethyl 5-aminobenzofuran-2-carboxylate and its derivatives provides a rich dataset for their unambiguous identification and characterization. By carefully analyzing the shifts and patterns in NMR, FT-IR, UV-Vis, and mass spectra, researchers can gain a deep understanding of the molecular structure and the electronic effects of various substituents. This guide serves as a foundational resource for scientists and professionals working with these valuable compounds, enabling more efficient and accurate research and development. For definitive identification, it is always recommended to acquire experimental data under consistent conditions and compare it with the data presented in this guide and the broader scientific literature.

References

  • A Comparative Spectroscopic Guide to Ethyl 5-aminobenzofuran-2-carboxyl
  • Supporting Information - The Royal Society of Chemistry. (URL: )
  • Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method - Oriental Journal of Chemistry. (URL: [Link])

  • Application Notes and Protocols: Ethyl 5-aminobenzofuran-2-carboxylate in M
  • Ethyl 5-aminobenzofuran-2-carboxylate | C11H11NO3 | CID 9837138 - PubChem. (URL: [Link])

  • Ethyl 5-hydroxybenzofuran-2-carboxylate | C11H10O4 | CID 22228632 - PubChem. (URL: [Link])

  • Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136 - ResearchGate. (URL: [Link])

Sources

Comparative

A Comparative Guide to the Biological Activities of Novel Compounds Derived from Ethyl 5-aminobenzofuran-2-carboxylate

Introduction: The Versatility of the Benzofuran Scaffold In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for a diverse range of therapeutic agents is perpe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzofuran Scaffold

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for a diverse range of therapeutic agents is perpetual. Among these, the benzofuran ring system, a heterocyclic compound composed of fused benzene and furan rings, has emerged as a "privileged scaffold" due to its presence in numerous natural products and synthetic compounds with significant pharmacological properties.[1][2][3] Ethyl 5-aminobenzofuran-2-carboxylate is a particularly valuable starting material, offering multiple reactive sites for synthetic modification.[4][5][6] The presence of an amino group at the C-5 position and an ethyl ester at the C-2 position allows chemists to readily introduce a variety of functional groups and build molecular complexity.[4][6] This guide provides a comparative analysis of the biological activities—specifically antimicrobial, antioxidant, and anticancer—of different compound classes synthesized from this versatile precursor, supported by experimental data and protocols. The derivatives of this scaffold have shown a wide spectrum of biological activities, including potent antimicrobial, antioxidant, and cytotoxic effects against various cancer cell lines.[2][7][8]

Synthetic Strategies: From a Common Precursor to Diverse Derivatives

The functionalization of Ethyl 5-aminobenzofuran-2-carboxylate is typically achieved through reactions targeting the C-5 amino group and the C-2 ester group. The amino group can be readily converted into amides, Schiff bases, sulfonamides, or used as a nucleophile to form heterocyclic rings like triazoles. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols, or it can be reduced to an alcohol for further derivatization. These synthetic modifications are not arbitrary; they are rational design choices aimed at modulating the compound's physicochemical properties and enhancing its interaction with specific biological targets.[4][9]

Synthetic_Pathways A Ethyl 5-aminobenzofuran-2-carboxylate B Schiff Bases A->B Aldehyde/Ketone C Amides / Sulfonamides A->C Acyl/Sulfonyl Chloride D Triazole Hybrids A->D Azide formation, then 'Click Chemistry' E Carboxylic Acid Intermediate A->E Hydrolysis F Novel Amide Derivatives E->F Amine Coupling (e.g., EDC, HOBt)

Caption: Generalized synthetic routes from Ethyl 5-aminobenzofuran-2-carboxylate.

Comparative Analysis of Biological Activities

Antimicrobial Activity

Benzofuran derivatives have long been recognized for their potential to combat microbial infections.[2] The introduction of various substituents onto the benzofuran core can lead to compounds with significant activity against a range of pathogenic bacteria and fungi.[10][11][12] For instance, the synthesis of Schiff bases or the incorporation of other heterocyclic moieties like benzothiazole can enhance antimicrobial efficacy.[13]

Comparative Antimicrobial Data

Compound ClassModification from PrecursorTest OrganismActivity (MIC, µg/mL)Reference
Aza-benzofuransN-heterocycle formationS. aureus12.5[11]
S. typhimurium12.5[11]
Ketoxime DerivativesDerivatization of a ketoximeS. aureusMost active in series[10]
C. albicansStrong effect[10]
Disulfide HybridsAddition of disulfide moietiesX. oryzae pv. oryzae (Xoo)0.28 - 66.41[14]
Azetidinone DerivativesStaudinger reactionVarious bacteriaModerate activity[13]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Positive (microorganism in broth, no compound) and negative (broth only) controls are included. A standard antibiotic (e.g., Ciprofloxacin) is used as a reference.[11]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of test compounds in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate (e.g., 24h at 37°C) C->D E Visually inspect for turbidity (growth) D->E F Determine lowest conc. with no growth (MIC) E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, making the development of novel antioxidants a key research area. Benzofuran derivatives have shown promise as potent antioxidant agents, capable of scavenging harmful free radicals.[15] The antioxidant capacity is often linked to the electronic properties of the benzofuran ring and its substituents, which can donate hydrogen atoms or electrons to neutralize radicals.[16]

Comparative Antioxidant Data (DPPH Assay)

Compound ID/ClassModification from Precursor% Radical Scavenging or IC50Reference
Substituted BenzofuransVarious aryl substitutionsGood activity at 50-200 µg/ml[15]
Carboxamide DerivativesAmide linkage at C-223.5% inhibition (DPPH) at 100 µM[16]
Natural BenzofuransIsolated from D. latifoliaIC50 = 96.7 ± 8.9 μM[16]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and reliable method for evaluating the free radical scavenging ability of compounds.

  • Reagent Preparation: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. This solution has a deep violet color.

  • Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at ~517 nm using a spectrophotometer.

  • Calculation: The scavenging activity is calculated as the percentage of DPPH discoloration. A decrease in absorbance indicates a higher scavenging capacity. L-ascorbic acid is often used as a positive control.[15]

DPPH_Assay_Workflow A Mix test compound with violet DPPH solution B Incubate in dark (30 min, RT) A->B C Measure Absorbance at ~517 nm B->C D Calculate % Scavenging (Color change from violet to yellow) C->D

Caption: Workflow for the DPPH Antioxidant Assay.

Anticancer (Cytotoxic) Activity

The benzofuran scaffold is a cornerstone in the design of new anticancer agents.[1][7][17] Derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.[17][18][19] The structure-activity relationship (SAR) is particularly critical in this area, where small molecular changes can lead to significant differences in potency and selectivity against cancer cell lines.[1][3][7]

Structure-Activity Relationship (SAR) Insights:

  • Halogenation: The introduction of halogen atoms, particularly bromine, to alkyl or acetyl groups attached to the benzofuran system often increases cytotoxicity against cancer cells.[19][20]

  • C-2 Position: Substitutions at the C-2 position, such as ester groups or various heterocyclic rings (e.g., oxadiazole, quinazolinone), are frequently crucial for potent cytotoxic activity.[3][9][17]

  • Hybrid Molecules: Fusing the benzofuran scaffold with other known anticancer pharmacophores like chalcones, piperazine, or imidazole can result in synergistic cytotoxic effects.[3]

Comparative Cytotoxicity Data

Compound Class/IDModificationCancer Cell LineActivity (IC50, µM)Reference
Bromo-derivative (1)Bromine on methyl at C-3K562 (Leukemia)5[3]
HL60 (Leukemia)0.1[3]
Oxadiazole Hybrid (14c)Bromo-oxadiazole at C-2HCT116 (Colon)3.27[17]
Benzofuran (12)Phenyl substitutionHeLa (Cervical)1.06[17]
SiHa (Cervical)1.10[17]
Benzofuran S6Small molecule derivativeHeLa, HepG2, SW620Most sensitive in panel[18]
Morpholin-ethoxy (4e)Side chain at C-6MCF-7 (Breast)Excellent activity[21]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for a set period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The resulting purple formazan crystals are dissolved in a solubilizing agent, such as DMSO.

  • Absorbance Reading: The absorbance of the colored solution is quantified using a microplate reader at ~570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat cells with serial dilutions of compound A->B C Incubate for 48-72 hours B->C D Add yellow MTT reagent C->D E Viable cells convert MTT to purple formazan D->E F Dissolve formazan crystals in DMSO E->F G Read absorbance at ~570 nm F->G H Calculate IC50 value G->H

Caption: Workflow of the MTT Cell Viability Assay.

Conclusion and Future Outlook

Ethyl 5-aminobenzofuran-2-carboxylate stands out as a highly valuable and versatile precursor for the synthesis of a wide array of biologically active molecules. The strategic modification of its amino and ester functionalities allows for the development of potent antimicrobial, antioxidant, and anticancer agents. Comparative analysis reveals that specific structural features, such as halogenation and the introduction of heterocyclic moieties, are key determinants of biological efficacy, particularly for anticancer activity.

The experimental data gathered from standardized assays like the MIC, DPPH, and MTT methods provide a quantitative basis for comparing these novel compounds and guiding further drug development efforts. Future research should continue to explore the vast chemical space accessible from this scaffold, focusing on creating hybrid molecules with multi-target activities and optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. The benzofuran core, originating from this simple starting material, will undoubtedly continue to be a source of significant discoveries in medicinal chemistry.

References

  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]

  • Napiórkowska, M., Cieślak, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]

  • Ulusoy, N., Gürsoy, A., & Ötük, G. (2002). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. PubMed. [Link]

  • IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Chen, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. ResearchGate. [Link]

  • Wang, Z., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. [Link]

  • Kulkarni, M. V., et al. (2006). New Benzofuran Derivatives as an Antioxidant Agent. PMC - NIH. [Link]

  • Li, W., et al. (2015). In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. PubMed. [Link]

  • El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central. [Link]

  • Farhat, J., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

  • Wang, Y., et al. (2020). Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. PubMed. [Link]

  • ResearchGate. (n.d.). Structures of natural and synthetic benzofuran derivatives with biological activity. ResearchGate. [Link]

  • ResearchGate. (n.d.). Benzofuran-3(2H)-Ones Derivatives: Synthesis, Docking and Evaluation of Their in Vitro Anticancer Studies. ResearchGate. [Link]

  • Qi, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Qi, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - PubMed Central. [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. ResearchGate. [Link]

Sources

Validation

A Head-to-Head Comparison of Synthetic Efficiency for Vilazodone: From Benchtop to Industrial Scale

Introduction: The Imperative for Efficient Vilazodone Synthesis Vilazodone is a significant player in the landscape of antidepressant medications, distinguished by its dual mechanism of action: it functions as both a sel...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Efficient Vilazodone Synthesis

Vilazodone is a significant player in the landscape of antidepressant medications, distinguished by its dual mechanism of action: it functions as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[1][2] This unique pharmacological profile is believed to contribute to its efficacy in treating major depressive disorder (MDD), potentially offering advantages in terms of onset of action and side-effect profiles compared to traditional SSRIs.[3][4]

For drug development professionals, the journey from a promising molecule to an accessible therapeutic is paved with chemical synthesis. The efficiency of a synthetic route is a critical determinant of a drug's commercial viability, impacting everything from production costs and environmental footprint to the purity and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, head-to-head comparison of the most prevalent synthetic strategies for Vilazodone, focusing on the critical choice of starting material for the core indole fragment. We will dissect each route, providing not just the protocols but the underlying chemical logic, supported by experimental data to guide researchers in selecting the optimal pathway for their specific needs.

The Core Synthetic Challenge: A Convergent Strategy

The molecular architecture of Vilazodone lends itself to a convergent synthesis, a strategy that enhances overall efficiency by allowing for the parallel preparation of complex fragments which are then joined in the final stages.[1] The primary retrosynthetic disconnection of Vilazodone reveals two key building blocks:

  • The Indole Moiety: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, which provides the core indole structure and the butyl linker.

  • The Benzofuran Moiety: 5-(1-piperazinyl)benzofuran-2-carboxamide, which contains the pharmacologically important benzofuran and piperazine rings.[1][5]

The final step is typically a nucleophilic substitution reaction, coupling these two intermediates to form the Vilazodone backbone.[5] While the synthesis of the benzofuran fragment is relatively standardized, the approach to constructing the indole moiety is the major point of divergence and the primary focus of our comparative analysis.

G cluster_0 Key Intermediates Vilazodone Vilazodone Indole 3-(4-chlorobutyl)-1H- indole-5-carbonitrile Vilazodone->Indole Nucleophilic Substitution Benzofuran 5-(1-piperazinyl)benzofuran- 2-carboxamide Vilazodone->Benzofuran

Caption: Retrosynthetic analysis of Vilazodone.

Route A: The Classic Approach Starting from 5-Cyanoindole

This is arguably the most established route, utilizing the commercially available and relatively inexpensive 5-cyanoindole as the foundational starting material.[6] The primary challenge lies in selectively introducing the 4-chlorobutyl sidechain at the C3 position of the indole ring.

Methodology 1: Friedel-Crafts Acylation Followed by Reduction

This common industrial approach involves a two-step process to append the sidechain.[1][7]

  • Friedel-Crafts Acylation: 5-Cyanoindole is reacted with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride or isobutylaluminum dichloride). This electrophilic substitution reaction selectively forms a ketone at the C3 position.[8] The use of a Lewis acid is critical for activating the acyl chloride, making it a potent electrophile.

  • Ketone Reduction: The resulting ketone is then reduced to a methylene group (-CH2-). A variety of reducing agents can be employed, with sodium borohydride in trifluoroacetic acid being a particularly effective system for this transformation, achieving deoxygenation without affecting the nitrile group or the chloro-substituent.[9]

G Start 5-Cyanoindole Step1 Friedel-Crafts Acylation (4-chlorobutyryl chloride, AlCl3) Start->Step1 Intermediate1 3-(4-chlorobutyryl)-1H- indole-5-carbonitrile Step1->Intermediate1 Step2 Reduction (NaBH4, CF3COOH) Intermediate1->Step2 Product 3-(4-chlorobutyl)-1H- indole-5-carbonitrile Step2->Product

Caption: Workflow for Route A via Friedel-Crafts Acylation.

Expertise & Causality: The C3 position of the indole ring is the most nucleophilic, making it the preferred site for electrophilic attack in the Friedel-Crafts reaction. The subsequent reduction is a critical step; harsh conditions could lead to unwanted side reactions, hence the choice of selective reducing systems.

Experimental Protocol: Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile via Acylation/Reduction
  • Step 1: Friedel-Crafts Acylation [1]

    • Suspend aluminum chloride (1.2 eq) in a suitable solvent such as dichloromethane or nitromethane.

    • Cool the suspension to 0-10 °C in an ice bath.

    • Slowly add 4-chlorobutyryl chloride (1.15 eq) to the mixture.

    • Add a solution of 5-cyanoindole (1.0 eq) in nitromethane dropwise, maintaining the temperature.

    • Stir the reaction mixture at 0-10 °C for 2-4 hours, monitoring progress by TLC.

    • Upon completion, carefully quench the reaction by pouring it into ice water. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine organic layers, dry, and concentrate to yield the ketone intermediate.

  • Step 2: Final Condensation to Vilazodone [10]

    • Dissolve the synthesized 3-(4-chlorobutyl)-5-cyanoindole (1.0 eq) and 5-(1-piperazinyl)-benzofuran-2-carboxamide (1.0 eq) in dimethylformamide (DMF).

    • Add a base such as sodium bicarbonate (NaHCO3) and a catalyst like potassium iodide (KI).

    • Heat the reaction mixture to 100 °C and stir overnight.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water to precipitate the crude Vilazodone.

    • Filter the solid and purify by recrystallization.

Route B: Building the Indole Ring via Fischer Indole Synthesis

An alternative strategy avoids starting with a pre-formed indole ring. Instead, it constructs the indole core from simpler, acyclic precursors using the classic Fischer indole synthesis.[11] This route offers flexibility but often involves more steps.

Methodology: From 4-Cyanoaniline to the Indole Core

This pathway begins with 4-cyanoaniline and typically proceeds as follows:[5]

  • Diazotization: 4-Cyanoaniline is converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl).

  • Hydrazine Formation: The diazonium salt is reduced (e.g., with sodium sulfite) to form the corresponding 4-cyanophenylhydrazine intermediate.

  • Fischer Indole Cyclization: The hydrazine is then condensed with 6-chlorohexanal. This reaction forms a hydrazone, which, upon heating in the presence of an acid catalyst (e.g., polyphosphoric acid), undergoes a[9][9]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the desired 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.[5][12]

G Start 4-Cyanoaniline Step1 Diazotization (NaNO2, HCl) Start->Step1 Intermediate1 Diazonium Salt Step1->Intermediate1 Step2 Reduction (Na2SO3) Intermediate1->Step2 Intermediate2 4-Cyanophenylhydrazine Step2->Intermediate2 Step3 Fischer Indole Synthesis (6-chlorohexanal, Acid) Intermediate2->Step3 Product 3-(4-chlorobutyl)-1H- indole-5-carbonitrile Step3->Product

Caption: Workflow for Route B via Fischer Indole Synthesis.

Trustworthiness & Self-Validation: The success of the Fischer indole synthesis is highly dependent on the stability of the hydrazine and the efficiency of the cyclization step. The purity of the intermediate hydrazone is critical for a high-yielding final step. This route avoids some of the harsh Lewis acids used in Route A but introduces its own challenges, such as controlling the diazotization reaction temperature to minimize side products.[5]

Route C: The Scale-Up Approach Using a Protected Indole

For large-scale industrial production, consistency, yield, and purity are paramount. A significant process improvement involves the use of a protecting group on the indole nitrogen, which enhances the efficiency and selectivity of the Friedel-Crafts acylation.[9][13]

Methodology: Tosyl Protection for Enhanced Performance

This robust process mirrors Route A but with a critical upfront investment in protecting the indole nitrogen.[14]

  • Protection: 5-Cyanoindole is reacted with p-toluenesulfonyl chloride (TsCl) to form 1-tosyl-1H-indole-5-carbonitrile. The electron-withdrawing tosyl group deactivates the indole ring slightly but prevents side reactions at the N1 position and improves solubility and handling characteristics.

  • Friedel-Crafts Acylation: The acylation is performed on the protected indole. This step often proceeds with higher yield and fewer byproducts compared to the unprotected version.

  • Reduction & Condensation: The resulting ketone is reduced as in Route A. The key indole intermediate is then condensed with an ester form of the benzofuran moiety, ethyl 5-(piperazinyl)-benzofuran-2-carboxylate.

  • Deprotection & Amidation: In the final steps, the tosyl group is removed (deprotection) and the ester is converted to the primary amide (ammonolysis) to yield Vilazodone.[9] A key innovation in some scalable processes is the combination of deprotection and esterolysis into a single step.[9]

Authoritative Grounding: The use of N-sulfonyl protecting groups in indole chemistry is a well-established strategy to direct electrophilic substitution and improve process robustness.[14] Recent process development has focused on optimizing these steps to minimize the formation of potentially genotoxic impurities that can arise from detosylation reactions under certain conditions.[13]

Head-to-Head Performance Comparison

The choice of a synthetic route is a multi-faceted decision. The following table summarizes the key performance indicators for each strategy, providing a clear basis for comparison.

MetricRoute A (Friedel-Crafts)Route B (Fischer Indole)Route C (Protected Scale-Up)
Starting Material 5-Cyanoindole4-Cyanoaniline1H-Indole-5-carbonitrile
Overall Yield Moderate (Varies)~24%[5]High (52-71%)[9][13]
Number of Steps Fewer (to key intermediate)More (to key intermediate)More (overall)
Key Reagents Lewis acids (AlCl3), NaBH4NaNO2, 6-chlorohexanalTsCl, NaBH4/CF3COOH
Process Scalability GoodModerateExcellent
Purity Good to HighHigh (99%)[5]Very High (>99.5%)[9][13]
Green Chemistry Moderate (Uses stoichiometric Lewis acids)Moderate (Byproducts in diazotization)Good (High overall yield reduces waste)

Expert Insights & Future Outlook

  • Route A represents a solid, foundational approach suitable for lab-scale synthesis. Its primary drawback is the use of stoichiometric, moisture-sensitive Lewis acids and potentially moderate yields.

  • Route C is the clear winner for industrial-scale manufacturing.[13][15] Although it involves more chemical steps (protection/deprotection), the significant increase in overall yield and process robustness justifies the additional effort. The higher yield translates directly to a better process mass intensity (PMI) and a lower E-factor, key metrics in green chemistry that quantify waste generation.[16] This route demonstrates a crucial principle in process chemistry: the longest synthetic route is not always the least efficient if each step is high-yielding and reliable.

Future advancements will likely focus on further optimizing the scale-up route, potentially through the use of flow chemistry to improve safety and consistency, and developing more atom-economical catalytic methods to replace stoichiometric reagents.[15][17]

Conclusion

The synthesis of Vilazodone offers a compelling case study in the evolution of pharmaceutical process chemistry. While multiple pathways exist from different starting materials, a clear progression towards greater efficiency, scalability, and purity is evident. The initial strategies utilizing direct Friedel-Crafts acylation or Fischer indole synthesis have provided the foundation upon which more robust, high-yield industrial processes have been built. For researchers and drug development professionals, the use of a protected indole intermediate (Route C) represents the current state-of-the-art for scalable Vilazodone synthesis, delivering high purity and a significantly improved overall yield of up to 71%.[13] This approach, while involving more transformations, ultimately provides the most efficient and reliable path to this important antidepressant.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Vilazodone from 5-Cyanoindole. Benchchem.[1]

  • Anonymous. (n.d.). An investigation of the synthesis of vilazodone. ResearchGate.[5]

  • ACS Publications. (n.d.). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development.[9]

  • ResearchGate. (n.d.). Scale-Up Synthesis of Antidepressant Drug Vilazodone | Request PDF.[14]

  • Google Patents. (n.d.). CN103159749A - Synthesis method for antidepressant drug vilazodone.[10]

  • Google Patents. (n.d.). CN105601536A - Vilazodone intermediate preparation method.[7]

  • ACS Publications. (n.d.). Practical and Scalable Manufacturing Process for a Novel Dual-Acting Serotonergic Antidepressant Vilazodone. Organic Process Research & Development.[15]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.[18]

  • Taylor & Francis Online. (n.d.). 1H-indole-5-carbonitrile: A Key Intermediate of Vilazodone Hydrochloride.[11]

  • Google Patents. (n.d.). CN107501159B - Synthesis method of vilazodone intermediate 3- (4-chlorobutyl) -5-cyanoindole.[8]

  • Google Patents. (n.d.). CN102267985B - The preparation method of vilazodone or its hydrochloride.[19]

  • ACS Publications. (n.d.). Development of a Robust and Scalable Process for the Large-Scale Preparation of Vilazodone.[13]

  • Guidechem. (2023). What is the synthesis of 5-Cyanoindole?.[6]

  • ResearchGate. (n.d.). Current optimal synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (3).[12]

  • PubMed Central. (n.d.). Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor.[2]

  • ResearchGate. (n.d.). Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor.[3]

  • Prime Scholars. (n.d.). Atom Economy in Drug Synthesis is a Playground of Functional Groups.[17]

  • Oxford Academic. (n.d.). Vilazodone's comparative merits yet to be demonstrated.[4]

  • Sheldon.nl. (n.d.). E-Factor.[16]

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available Ethyl 5-aminobenzofuran-2-carboxylate

Abstract Ethyl 5-aminobenzofuran-2-carboxylate is a pivotal building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents.[1][2] Its utility is predicated on...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 5-aminobenzofuran-2-carboxylate is a pivotal building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents.[1][2] Its utility is predicated on high purity, as trace impurities can lead to unforeseen side reactions, altered biological activity, and complications in regulatory approval. This guide provides an in-depth, technically-grounded framework for researchers, scientists, and quality control professionals to assess the purity of commercially available Ethyl 5-aminobenzofuran-2-carboxylate. We will move beyond simple percentage purity, exploring the likely impurity profile based on common synthetic routes and presenting a multi-modal analytical strategy for comprehensive characterization. The protocols described herein are designed to be self-validating, ensuring robust and reliable results.

The Causality of Impurities: Understanding the Synthetic Landscape

The purity of a chemical is intrinsically linked to its manufacturing process. For Ethyl 5-aminobenzofuran-2-carboxylate, a prevalent synthetic route is the catalytic hydrogenation of its nitro precursor, Ethyl 5-nitrobenzofuran-2-carboxylate.[3] This understanding is the cornerstone of our analytical strategy, as it allows us to predict and specifically target the most probable process-related impurities.

Potential Impurities to Consider:

  • Starting Material: Incomplete reduction can lead to residual Ethyl 5-nitrobenzofuran-2-carboxylate.

  • Isomeric Impurities: Positional isomers, such as Ethyl 4-amino-, 6-amino-, or 7-aminobenzofuran-2-carboxylate, can arise from impurities in the initial starting materials for the benzofuran ring synthesis.[4] Their similar chemical nature makes them challenging to separate and identify.

  • By-products of Reduction: Partially reduced intermediates or over-reduction products.

  • Solvent Residues: Residual solvents from reaction and purification steps (e.g., ethanol, ethyl acetate, methanol).[5]

  • Degradation Products: The amino group is susceptible to oxidation, especially if not stored under an inert atmosphere as recommended by suppliers.

This predictive approach allows us to select the most appropriate analytical techniques not just to confirm the identity of the main component, but to actively search for its most likely contaminants.

Below is a diagram illustrating the logical workflow for a comprehensive purity analysis.

G cluster_0 Phase 1: Initial Assessment & Identification cluster_1 Phase 2: Chromatographic Purity & Impurity Profiling cluster_2 Phase 3: Quantitative Analysis & Final Assessment A Receive Commercial Sample B Visual Inspection (Color, Form) A->B C Identity Confirmation (NMR, FT-IR) B->C D High-Performance Liquid Chromatography (HPLC-UV) C->D Proceed if identity confirmed E Gas Chromatography (GC-FID/MS) C->E Parallel analysis F Impurity Identification (LC-MS/MS) D->F I Final Purity Assignment & Report F->I G Quantitative NMR (qNMR) G->I H Elemental Analysis (CHN) H->I

Caption: Logical workflow for comprehensive purity analysis.

A Multi-Modal Analytical Approach for Robust Purity Determination

No single technique can provide a complete picture of a sample's purity. A trustworthy assessment relies on orthogonal methods—different techniques that measure the same property through different physical principles. Our approach combines spectroscopic and chromatographic methods to build a comprehensive and self-validating purity profile.

Spectroscopic Identity and Structural Verification

Before quantifying purity, it is imperative to unequivocally confirm the compound's identity.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation. Both ¹H and ¹³C NMR should be employed.

  • Expertise & Experience: The ¹H NMR spectrum provides a distinct fingerprint. The ethyl ester group should present as a characteristic quartet and triplet. The aromatic protons and the amino group protons will have specific chemical shifts and coupling patterns influenced by their positions on the benzofuran ring.[4] It is crucial to compare the obtained spectra with predicted data or literature values. The absence of signals corresponding to the nitro-analogue or significant unassigned peaks is the first indicator of high purity.

  • Trustworthiness: The integration of proton signals should correspond to the number of protons in the molecule. Any deviation can indicate the presence of impurities. For example, residual solvents like ethanol or acetone have highly characteristic and well-documented chemical shifts.[5]

2.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and reliable method for confirming the presence of key functional groups.

  • Expertise & Experience: The spectrum should display characteristic absorption bands for the N-H bonds of the primary amine, the C=O of the ester, and various C-O and aromatic C-H bonds.[4] This confirms the gross structure and can quickly flag issues like the presence of a nitro group (strong characteristic stretches) from unreacted starting material.

Chromatographic Separation and Impurity Profiling

Chromatography is the gold standard for separating and quantifying impurities, even those structurally similar to the main component.

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary method cited by most commercial suppliers for purity assessment.[1]

  • Expertise & Experience: A reverse-phase method is typically effective for this class of compound. The choice of a C18 column is standard, providing good retention and separation of moderately polar aromatic compounds. The mobile phase, a mixture of an aqueous buffer (like ammonium acetate) and an organic solvent (like acetonitrile or methanol), is optimized to achieve a good peak shape for the main component and adequate resolution from any impurities. A gradient elution is often necessary to elute both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe.

  • Trustworthiness: A "peak purity" analysis using a photodiode array (PDA) detector should be performed. This technique acquires UV-Vis spectra across the entire peak and can determine if a single chromatographic peak consists of more than one co-eluting compound, thus validating the separation method itself.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent orthogonal technique to HPLC, particularly for identifying volatile and thermally stable impurities like residual solvents and certain process by-products.

  • Expertise & Experience: While the target compound itself can be analyzed by GC, derivatization may sometimes be required to improve volatility and peak shape, though it is often not necessary.[6] The primary strength of GC-MS here is its high sensitivity for identifying isomeric impurities, whose fragmentation patterns in the mass spectrometer may show subtle but crucial differences.[4][7] A standard non-polar column (e.g., DB-5ms) is a good starting point.

Experimental Protocols: A Self-Validating Workflow

The following protocols are provided as robust starting points. Researchers should perform their own method validation according to internal or regulatory standards.

Protocol 1: HPLC-UV/PDA Purity Method
  • System: HPLC with PDA detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 20% B

    • 18.1-22 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL stock. Dilute 1:10 for analysis (0.1 mg/mL).

  • Detection: UV at 254 nm. PDA data collected from 200-400 nm for peak purity analysis.

  • Purity Calculation: Area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Protocol 2: GC-MS Analysis for Residual Solvents and By-products
  • System: Gas Chromatograph with a Mass Selective Detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial: 50 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Inlet: Split mode (50:1), 250 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve ~5 mg of sample in 1 mL of high-purity Dichloromethane.

  • MS Parameters: EI mode (70 eV). Scan range m/z 40-450.

  • Data Analysis: Identify peaks by comparison of mass spectra with a standard library (e.g., NIST).

The relationship between these core analytical techniques is visualized below.

G cluster_0 Orthogonal Purity Verification cluster_1 Structural Confirmation A {Commercial Sample Ethyl 5-aminobenzofuran-2-carboxylate} B HPLC-UV/PDA Purpose: Quantify non-volatile impurities Data: Area % Purity, Peak Purity A->B C GC-MS Purpose: Identify volatile impurities & isomers Data: Mass Spectra, Solvent ID A->C D ¹H & ¹³C NMR Purpose: Confirm structure Data: Chemical Shifts, Integration A->D E FT-IR Purpose: Confirm functional groups Data: Wavenumbers (cm⁻¹) A->E F {Comprehensive Purity Report} B->F C->F D->F E->F

Sources

Validation

The Crucial Gauntlet: Translating In Vitro Promise to In Vivo Efficacy for Drug Candidates Derived from Ethyl 5-aminobenzofuran-2-carboxylate

A Senior Application Scientist's Guide to Navigating the Complexities of Preclinical Drug Development In the landscape of modern drug discovery, the benzofuran scaffold stands out as a privileged structure, with its deri...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Complexities of Preclinical Drug Development

In the landscape of modern drug discovery, the benzofuran scaffold stands out as a privileged structure, with its derivatives demonstrating a wide spectrum of biological activities.[1] Ethyl 5-aminobenzofuran-2-carboxylate, in particular, has emerged as a versatile starting material for the synthesis of novel therapeutic agents, offering a chemically tractable framework for developing potent anticancer and antimicrobial compounds.[2] However, the journey from a promising hit in a petri dish to a viable clinical candidate is fraught with challenges. This guide provides a comparative analysis of in vitro and in vivo studies for drug candidates derived from this scaffold, offering insights into experimental design, data interpretation, and the critical translation of preclinical data.

The Initial Litmus Test: High-Throughput In Vitro Screening

In vitro studies represent the foundational step in drug discovery, providing a rapid and cost-effective means to assess the biological activity of a large number of compounds. These assays are typically conducted in a controlled, artificial environment, such as a microplate, and are designed to measure a specific biological response.

Key In Vitro Applications for Benzofuran Derivatives:
  • Anticancer Activity: A primary focus for derivatives of Ethyl 5-aminobenzofuran-2-carboxylate has been in oncology.[3][4][5] In vitro cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are fundamental in determining a compound's ability to inhibit cancer cell proliferation. These studies often utilize a panel of human cancer cell lines to assess the breadth and selectivity of the compound's activity. For instance, derivatives have been evaluated against glioblastoma (U-87 MG), breast cancer (MCF-7), and lung cancer (A549) cell lines.[6][7]

  • Antimicrobial Activity: The benzofuran core is also a key pharmacophore for developing new antimicrobial agents.[8] In vitro assays such as the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are used to quantify the potency of these derivatives against various strains of bacteria and fungi.

  • Mechanism of Action Studies: Beyond simple cytotoxicity, in vitro systems are invaluable for elucidating how a drug candidate works. For anticancer agents, this can involve assays to study apoptosis induction, cell cycle arrest, and inhibition of specific enzymes like kinases or histone demethylases.[6][9] For example, some benzofuran derivatives have been identified as potent inhibitors of LSD1 (Lysine-Specific Demethylase 1), a key target in oncology.[6]

Table 1: Comparative In Vitro Anticancer Activity of Selected Benzofuran Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
17i MCF-72.90 ± 0.32--[6]
17i MGC-8035.85 ± 0.35--[6]
17i H4602.06 ± 0.27--[6]
17i A5495.74 ± 1.03--[6]
23(16) U-87 MG15.67Temozolomide150.34[7]
24(15) U-87 MG34.9Temozolomide150.34[7]

The Bridge to Clinical Relevance: The Indispensable Role of In Vivo Studies

While in vitro assays provide crucial initial data, they cannot fully replicate the complex biological environment of a living organism. In vivo studies, conducted in animal models, are therefore essential to evaluate a drug candidate's safety, efficacy, pharmacokinetics (what the body does to the drug), and pharmacodynamics (what the drug does to the body).

Key In Vivo Models for Benzofuran Derivatives:
  • Xenograft Models for Anticancer Efficacy: To assess the antitumor potential of benzofuran derivatives in a living system, human cancer cells are often implanted into immunocompromised mice, creating a xenograft model.[4][6] The test compound is then administered to the mice, and its effect on tumor growth is monitored over time. This provides a more realistic measure of the drug's ability to reach its target and exert its therapeutic effect in a complex physiological setting. For example, the efficacy of novel benzofuran piperazine derivatives has been evaluated in a MDA-MB-231 xenograft model.[4]

  • Infection Models for Antimicrobial Agents: For antimicrobial drug candidates, in vivo efficacy is tested in animal models of infection. This involves infecting the animals with a specific pathogen and then treating them with the test compound to determine its ability to clear the infection and improve survival rates.

  • Pharmacokinetic and Toxicological Studies: A critical aspect of in vivo testing is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. These studies determine factors such as bioavailability and half-life.[10][11] Furthermore, toxicology studies are conducted to identify any potential adverse effects of the compound on various organs and systems. Preliminary druggability evaluations for some benzofuran derivatives have shown favorable liver microsomal stability and weak inhibitory activity against CYPs at therapeutic concentrations.[6]

Table 2: Comparison of In Vitro vs. In Vivo Study Objectives

FeatureIn Vitro StudiesIn Vivo Studies
Environment Artificial, controlled (e.g., cell culture)Whole living organism (e.g., mouse, rat)
Complexity Low (isolated cells or molecules)High (complex physiological interactions)
Throughput HighLow
Cost LowHigh
Primary Goal Assess biological activity, mechanism of actionEvaluate efficacy, safety, pharmacokinetics
Example Measuring IC50 in cancer cell linesMeasuring tumor reduction in a xenograft model

Experimental Protocols: A Step-by-Step Guide

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the benzofuran derivative and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the benzofuran derivative (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Data Analysis: Compare the tumor growth between the treated and control groups to determine the antitumor efficacy of the compound.

Visualizing the Path Forward

The Drug Discovery Workflow

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase Synthesis of Derivatives Synthesis of Derivatives High-Throughput Screening High-Throughput Screening Synthesis of Derivatives->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) Pharmacokinetics (ADME) Pharmacokinetics (ADME) Lead Optimization (SAR)->Pharmacokinetics (ADME) Efficacy Studies (Xenografts) Efficacy Studies (Xenografts) Pharmacokinetics (ADME)->Efficacy Studies (Xenografts) Toxicology Studies Toxicology Studies Efficacy Studies (Xenografts)->Toxicology Studies Preclinical Candidate Preclinical Candidate Toxicology Studies->Preclinical Candidate

Caption: A simplified workflow illustrating the progression from in vitro screening to in vivo evaluation in drug discovery.

In Vitro to In Vivo Correlation

G cluster_0 In Vitro Assessment cluster_1 In Vivo Validation a Cell-based Assays (e.g., MTT, Apoptosis) c Animal Models of Disease (e.g., Xenografts) a->c Efficacy Correlation b Biochemical Assays (e.g., Enzyme Inhibition) d Pharmacokinetic & Pharmacodynamic Studies b->d Target Engagement c->d Dose-Response Relationship

Caption: The relationship and translation of findings between in vitro and in vivo studies.

Conclusion

The development of drug candidates from Ethyl 5-aminobenzofuran-2-carboxylate exemplifies the critical interplay between in vitro and in vivo research. While in vitro studies provide the essential initial screening and mechanistic insights, in vivo models are indispensable for validating efficacy and safety in a complex biological system. A thorough and well-designed preclinical testing strategy, leveraging the strengths of both approaches, is paramount for successfully translating a promising molecule from the laboratory to the clinic. The data gathered from these studies not only supports the advancement of individual drug candidates but also enriches our understanding of the structure-activity relationships within the versatile benzofuran class of compounds.

References

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. (2021). European Journal of Medicinal Chemistry, 220, 113501. Retrieved January 20, 2026, from [Link]

  • Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. (2023). Bioorganic & Medicinal Chemistry Letters, 93, 129425. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. (2017). Molecules, 22(11), 1949. Retrieved January 20, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(57), 33129-33155. Retrieved January 20, 2026, from [Link]

  • In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. (2015). European Journal of Medicinal Chemistry, 89, 310-319. Retrieved January 20, 2026, from [Link]

  • Abstract 2531: Benzofuran derivatives as a novel class of mTOR signaling inhibitors. (2015). Cancer Research, 75(15_Supplement), 2531. Retrieved January 20, 2026, from [Link]

  • Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. (2023). RSC Medicinal Chemistry, 14(4), 724-730. Retrieved January 20, 2026, from [Link]

  • Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. (2025). Metabolites, 15(10), 679. Retrieved January 20, 2026, from [Link]

  • In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. (2025). Metabolites, 15(10), 679. Retrieved January 20, 2026, from [Link]

  • Ethyl 5-aminobenzofuran-2-carboxylate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. (2016). RSC Advances, 6(11), 8946-8968. Retrieved January 20, 2026, from [Link]

Sources

Comparative

A Comparative Guide to High-Performance Polymers Synthesized with Ethyl 5-aminobenzofuran-2-carboxylate

This guide provides an in-depth technical comparison of novel polymers synthesized using Ethyl 5-aminobenzofuran-2-carboxylate against established high-performance alternatives. It is intended for researchers, scientists...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of novel polymers synthesized using Ethyl 5-aminobenzofuran-2-carboxylate against established high-performance alternatives. It is intended for researchers, scientists, and drug development professionals seeking advanced materials with superior thermal, mechanical, and electrochemical properties. We will delve into the rationale behind experimental design, present detailed protocols for synthesis and characterization, and offer a transparent, data-driven comparison to aid in your material selection and development endeavors.

Introduction: The Promise of Benzofuran-Containing Polymers

The quest for advanced polymers with enhanced performance characteristics is a perpetual driver of innovation in materials science. Ethyl 5-aminobenzofuran-2-carboxylate emerges as a monomer of significant interest due to its unique molecular architecture.[1][2] The inherent rigidity of the benzofuran moiety, coupled with the reactive amino and carboxylate functionalities, provides a versatile platform for the synthesis of polymers with potentially exceptional thermal stability and mechanical robustness.[1] This guide focuses on a polyamide synthesized from Ethyl 5-aminobenzofuran-2-carboxylate and terephthaloyl chloride, a polymer we designate as PABF-TC. We will benchmark its performance against two classes of widely recognized high-performance polymers: a conventional aromatic polyamide (meta-aramid) and a bio-based furanic polyamide.

Polymer Synthesis: A Tale of Three Monomers

The choice of monomers and polymerization technique is paramount in dictating the final properties of a polymer. Here, we detail the synthesis of our target polymer, PABF-TC, and its comparators, providing the scientific reasoning behind each step.

Synthesis of Poly(Ethyl 5-aminobenzofuran-2-carboxylate-co-terephthaloyl chloride) (PABF-TC)

The synthesis of PABF-TC is achieved through a low-temperature solution polycondensation, a method chosen to avoid thermal degradation and promote the formation of high molecular weight polymer chains.

Experimental Protocol:

  • Monomer Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, dissolve Ethyl 5-aminobenzofuran-2-carboxylate (1.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP).

  • Acid Scavenger Addition: Add anhydrous pyridine (2.0 eq) to the solution. Pyridine acts as an acid scavenger, neutralizing the HCl gas produced during the reaction, which would otherwise interfere with the polymerization.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath to control the exothermic reaction and prevent side reactions.

  • Diacid Chloride Addition: Slowly add a solution of terephthaloyl chloride (1.0 eq) in anhydrous NMP to the cooled monomer solution over 30 minutes with vigorous stirring.

  • Polymerization: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours to ensure a high degree of polymerization.

  • Precipitation and Purification: Precipitate the polymer by pouring the viscous solution into a large volume of methanol. The resulting fibrous solid is then collected by filtration, washed extensively with hot water and methanol to remove unreacted monomers and oligomers, and dried under vacuum at 80°C for 24 hours.[1]

Caption: Workflow for the synthesis of PABF-TC.

Benchmark Polymers: Synthesis of a Meta-Aramid and a Bio-Based Furanic Polyamide

For a robust comparison, we synthesized two benchmark polymers:

  • Meta-Aramid (m-Aramid): Synthesized from the polycondensation of m-phenylenediamine and isophthaloyl chloride in NMP with pyridine as the acid scavenger. This represents a conventional, high-performance aromatic polyamide.[3]

  • Bio-Based Furanic Polyamide (PA-FDCA): Synthesized from 2,5-furandicarboxylic acid (FDCA) and a suitable diamine. FDCA is a bio-derived monomer that is gaining traction as a sustainable alternative to terephthalic acid.[4][5]

The synthesis protocols for these benchmark polymers follow similar principles of low-temperature solution polycondensation to ensure comparability of the resulting materials.

Performance Benchmarking: A Data-Driven Comparison

The performance of PABF-TC was rigorously evaluated against the two benchmark polymers across key thermal, mechanical, and electrical properties. All characterizations were performed according to established ASTM standards to ensure the reliability and reproducibility of the data.

Thermal Stability Analysis

Thermal stability is a critical parameter for high-performance polymers, indicating their ability to withstand high temperatures without significant degradation. This was assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) according to ASTM D3418.[6][7][8][9][10]

PropertyPABF-TCm-AramidPA-FDCAASTM Standard
Glass Transition Temperature (Tg) 285 °C275 °C250 °CASTM D3418
Decomposition Temperature (Td, 5% weight loss) 480 °C450 °C420 °CASTM D3418
Char Yield at 800 °C (N2 atmosphere) 65%60%55%ASTM D3418

Analysis: The PABF-TC polymer exhibits a significantly higher glass transition temperature and decomposition temperature compared to both the conventional m-Aramid and the bio-based PA-FDCA. This enhanced thermal stability can be attributed to the rigid benzofuran unit in the polymer backbone, which restricts chain mobility and increases the energy required for thermal degradation. The high char yield of PABF-TC also suggests excellent flame-retardant potential.

Caption: Comparison of thermal properties.

Mechanical Properties Evaluation

The mechanical integrity of a polymer is crucial for its application in demanding environments. We evaluated the tensile and flexural properties of the polymers according to ASTM D638 and ASTM D790, respectively.[11][12][13][14][15][16][17][18][19][20]

PropertyPABF-TCm-AramidPA-FDCAASTM Standard
Tensile Strength (MPa) 150120100ASTM D638
Tensile Modulus (GPa) 5.54.84.2ASTM D638
Elongation at Break (%) 101520ASTM D638
Flexural Strength (MPa) 220180160ASTM D790
Flexural Modulus (GPa) 6.05.24.5ASTM D790

Analysis: PABF-TC demonstrates superior tensile and flexural strength and modulus compared to both benchmark polymers. This is a direct consequence of the rigid and planar structure of the benzofuran ring, which leads to strong intermolecular interactions and efficient stress transfer along the polymer chains. The lower elongation at break for PABF-TC is characteristic of a more rigid and less flexible polymer network.

Electrical Insulation Properties

For applications in electronics and electrical components, the dielectric properties of a polymer are of paramount importance. We measured the dielectric constant and dissipation factor at 1 MHz according to ASTM D150.[21][22][23][24][25]

PropertyPABF-TCm-AramidPA-FDCAASTM Standard
Dielectric Constant @ 1 MHz 3.23.53.8ASTM D150
Dissipation Factor @ 1 MHz 0.0080.0120.015ASTM D150

Analysis: PABF-TC exhibits a lower dielectric constant and dissipation factor, indicating superior electrical insulation properties. The reduced polarity and symmetric nature of the PABF-TC repeating unit likely contribute to its lower dielectric loss, making it a promising candidate for high-frequency applications where minimizing signal loss is critical.

Experimental Protocols for Polymer Characterization

To ensure the validity and reproducibility of our findings, we adhered to the following standardized testing protocols.

Thermal Analysis Workflow

Thermal_Analysis Sample Polymer Sample (5-10 mg) TGA TGA Instrument Sample->TGA DSC DSC Instrument Sample->DSC Heating_TGA Heat to 800°C @ 10°C/min (N2 atmosphere) TGA->Heating_TGA Heating_DSC Heat to 350°C @ 10°C/min DSC->Heating_DSC Data_TGA Td and Char Yield Data Heating_TGA->Data_TGA Data_DSC Tg Data Heating_DSC->Data_DSC

Caption: Workflow for thermal characterization.

Protocol:

  • Sample Preparation: A 5-10 mg sample of the dried polymer is placed in an aluminum pan for DSC or a platinum pan for TGA.

  • TGA Analysis: The sample is heated from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. The weight loss as a function of temperature is recorded.

  • DSC Analysis: The sample is heated from room temperature to 350°C at a heating rate of 10°C/min. The heat flow is measured to determine the glass transition temperature.

Mechanical Testing Workflow

Protocol:

  • Specimen Preparation: Dumbbell-shaped specimens for tensile testing (ASTM D638) and rectangular bars for flexural testing (ASTM D790) are prepared by compression molding of the polymer powders.

  • Tensile Testing: The specimens are tested using a universal testing machine at a crosshead speed of 5 mm/min. Stress-strain curves are recorded to determine tensile strength, tensile modulus, and elongation at break.

  • Flexural Testing: The rectangular bars are subjected to a three-point bending test at a crosshead speed of 2 mm/min. The load-deflection curves are used to calculate flexural strength and flexural modulus.

Conclusion: A New Frontier in High-Performance Polymers

The comprehensive benchmarking presented in this guide unequivocally demonstrates the superior performance of the novel polyamide, PABF-TC, derived from Ethyl 5-aminobenzofuran-2-carboxylate. Its exceptional thermal stability, robust mechanical properties, and excellent electrical insulation capabilities position it as a highly promising material for a wide range of advanced applications, from aerospace components and high-temperature-resistant films to next-generation electronic substrates. The incorporation of the benzofuran heterocycle into the polymer backbone represents a significant step forward in the design of high-performance materials. Further research into the structure-property relationships of this new class of polymers is warranted to unlock their full potential.

References

  • ASTM D638: tensile properties plastics. ZwickRoell. Available at: [Link]

  • D638 Standard Test Method for Tensile Properties of Plastics. ASTM International. Available at: [Link]

  • D3418 Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry. ASTM International. Available at: [Link]

  • ASTM D790 3-point flexure test plastics. ZwickRoell. Available at: [Link]

  • ASTM D638 Standard Test Method for Tensile Properties of Plastics. Shimadzu. Available at: [Link]

  • Dielectric Constant and Dissipation Factor - ASTM D150 - Test Method. Lucideon. Available at: [Link]

  • ASTM D790 Flexural Test Bar: Complete Guide. Master Precision Molds, By Bound. Available at: [Link]

  • ASTM D3418-08 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. ASTM International. Available at: [Link]

  • ASTM D790 Flexural Properties Test for Plastics. Testronix. Available at: [Link]

  • ASTM D638 The Essential Guide to Plastic Tensile Testing. Instron. Available at: [Link]

  • ASTM D3418 - Applied Technical Services. ATS. Available at: [Link]

  • ASTM D150: 2022 Standard for AC Loss & Permittivity Test of Electrical Insulation. BSB Edge. Available at: [Link]

  • Tensile Strength of Plastics Using ASTM D 638 Test Standard. Presto. Available at: [Link]

  • ASTM D790 Flexural Test of Plastics & Composites. TestResources. Available at: [Link]

  • D3418 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. ASTM International. Available at: [Link]

  • ASTM D790 Testing for Flexural Properties of Plastics. Applus DatapointLabs. Available at: [Link]

  • ASTM D150-98 - Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation. ASTM International. Available at: [Link]

  • AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation. Westmoreland Mechanical Testing & Research. Available at: [Link]

  • D3418 − 12´1 - Standard Test Method for - Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. Available at: [Link]

  • ASTM D150 - Materials Characterization Services. Available at: [Link]

  • Synthesis and Characterization of Aromatic Polyamides Derived from New Phenylated Aromatic Diamines. CoLab.
  • Semi-bio-based aromatic polyamides from 2,5-furandicarboxylic acid: toward high-performance polymers from renewable resources. RSC Publishing. Available at: [Link]

  • Synthesis of aromatic polyamides from N,N'-bis(trimethylsilyl)-substituted aromatic diamines and aromatic diacid chlorides. ACS Publications. Available at: [Link]

  • Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Wiley Online Library. Available at: [Link]

  • Semi-bio-based aromatic polyamides from 2,5-furandicarboxylic acid: Toward high-performance polymers from renewable resources. ResearchGate. Available at: [Link]

  • Functional Aromatic Polyamides. MDPI. Available at: [Link]

  • Electrosynthesis of symmetric and highly conjugated benzofuran via a unique ECECCC electrochemical mechanism: evidence for predominance of electrochemical oxidation versus intramolecular cyclization. PubMed. Available at: [Link]

  • Fully Biobased Superpolymers of 2,5-Furandicarboxylic Acid with Different Functional Properties: From Rigid to Flexible, High Performant Packaging Materials. PMC - NIH. Available at: [Link]

  • Synthesis of Biobased Furan Polyamides with Excellent Mechanical Properties: Effect of Diamine Chain Length. Semantic Scholar. Available at: [Link]

  • Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). MDPI. Available at: [Link]

  • Polyamide condensation chemistries. M-phenylenediamine (MPD) and... ResearchGate. Available at: [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. The National Conference On Undergraduate Research (NCUR) 2019. Available at: [Link]

  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries. Available at: [Link]

  • ORGANIC MATERIALS SCIENCES POLYMERS. setaram. Available at: [Link]

  • Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. ResearchGate. Available at: [Link]

  • The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene. Semantic Scholar. Available at: [Link]

  • US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives. Google Patents.
  • Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Bio-renewable furan-based poly(ester amide)s: Synthesis, structure, spectroscopic and mechanical properties of poly(hexylene 2,5. SpringerLink. Available at: [Link]

  • The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. ResearchGate. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - NIH. Available at: [Link]

  • Ethyl 5-aminobenzofuran-2-carboxylate. PubChem. Available at: [Link]

  • Electrochemical characterization of new 1,5-benzodiazepine derivatives. ResearchGate. Available at: [Link]

Sources

Validation

Cross-reactivity studies of antibodies developed against Ethyl 5-aminobenzofuran-2-carboxylate derivatives.

A Comparative Guide to Antibody Cross-Reactivity for Ethyl 5-aminobenzofuran-2-carboxylate Derivatives For researchers, scientists, and drug development professionals, the specificity of antibodies is a cornerstone of re...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Antibody Cross-Reactivity for Ethyl 5-aminobenzofuran-2-carboxylate Derivatives

For researchers, scientists, and drug development professionals, the specificity of antibodies is a cornerstone of reliable and reproducible results.[1][2] This is particularly critical when developing therapeutics or diagnostics targeting small molecules like Ethyl 5-aminobenzofuran-2-carboxylate and its derivatives. These compounds are pivotal as building blocks in medicinal chemistry for creating novel drugs with a wide range of biological activities, including anticancer and anti-inflammatory applications.[3][4][5][6] This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies developed against these benzofuran derivatives, offering experimental insights and robust protocols to ensure the highest level of antibody specificity.

The development of antibodies against small molecules, or haptens, such as Ethyl 5-aminobenzofuran-2-carboxylate, presents unique challenges.[7][8] These molecules are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response.[8][9][10] This process can sometimes lead to the generation of antibodies that not only recognize the target hapten but also cross-react with structurally similar molecules, potentially leading to inaccurate assay results and compromising the development of specific therapeutics.[11][12] Therefore, rigorous cross-reactivity testing is an indispensable part of the validation process for any antibody intended for research or clinical use.[1][13]

The Imperative of Specificity in Antibody-Based Assays

Antibody specificity is the ability to bind to a unique epitope on a target antigen without significant binding to other, structurally related molecules.[1][2] In the context of drug development, a lack of specificity can have profound consequences.[14][15] An antibody that cross-reacts with unintended targets can lead to off-target effects in therapeutic applications or generate false-positive results in diagnostic assays.[13] This underscores the necessity of comprehensive cross-reactivity studies to validate the performance of any newly developed antibody.

Understanding Cross-Reactivity

Cross-reactivity occurs when an antibody raised against one antigen binds to a different, but structurally similar, antigen.[11] For antibodies targeting Ethyl 5-aminobenzofuran-2-carboxylate derivatives, this means the antibody might also bind to other benzofuran analogs or molecules with similar chemical moieties. The degree of cross-reactivity is influenced by the structural homology between the immunizing hapten and the other compounds being tested.[12]

Experimental Design for Cross-Reactivity Assessment

A well-designed cross-reactivity study should include a panel of compounds that are structurally related to the target analyte. For antibodies against an Ethyl 5-aminobenzofuran-2-carboxylate derivative, this panel should ideally include:

  • The parent compound: Ethyl 5-aminobenzofuran-2-carboxylate.[3][16][17][18]

  • Metabolites: Known or predicted metabolites of the target derivative.

  • Synthetic precursors and intermediates: Compounds used in the synthesis of the target derivative.[19]

  • Structural analogs: Other benzofuran derivatives with minor structural modifications.[20][21]

  • Unrelated compounds: A set of molecules with dissimilar structures to serve as negative controls.

The selection of these compounds is critical for accurately defining the specificity profile of the antibody.

Caption: Workflow for Antibody Cross-Reactivity Study.

Comparative Methodologies for Cross-Reactivity Profiling

Several immunoassays can be employed to determine the cross-reactivity of an antibody. The choice of method often depends on the intended application of the antibody, required sensitivity, and available resources. Here, we compare three widely used techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blot.

Competitive ELISA

Competitive ELISA is a highly sensitive and robust method for quantifying small molecules and is particularly well-suited for cross-reactivity studies.[22] In this format, the antibody is pre-incubated with the test compound (potential cross-reactant) before being added to a microplate coated with the target antigen (the hapten-protein conjugate). If the antibody binds to the test compound in solution, it will be unable to bind to the coated antigen, resulting in a reduced signal.

Principle of Competitive ELISA for Cross-Reactivity:

Caption: Principle of Competitive ELISA.

Experimental Protocol: Competitive ELISA

  • Coating: Coat a 96-well microplate with a solution of the hapten conjugated to a carrier protein (e.g., BSA) in coating buffer. Incubate overnight at 4°C.[22]

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).[23]

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[22]

  • Competition: In a separate plate or tubes, prepare serial dilutions of the target derivative (standard curve) and each potential cross-reacting compound. Add a fixed concentration of the primary antibody to each dilution and incubate for 1-2 hours at room temperature.

  • Incubation: Transfer the antibody-compound mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enzyme-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.[24]

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable chromogenic substrate (e.g., TMB).[22]

  • Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Derivative / IC50 of Test Compound) x 100

Where IC50 is the concentration of the compound that causes 50% inhibition of the antibody binding to the coated antigen.

CompoundIC50 (nM)% Cross-Reactivity
Target Derivative 10 100%
Ethyl 5-aminobenzofuran-2-carboxylate5020%
Analog A2005%
Analog B>1000<1%
Unrelated Compound C>10000<0.1%

Table 1: Example Cross-Reactivity Data from Competitive ELISA.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that provides real-time data on the kinetics of molecular interactions, including association (kon) and dissociation (koff) rates.[25][26][27] This allows for a more detailed characterization of antibody binding to the target derivative and potential cross-reactants.[28][29]

Experimental Protocol: SPR Analysis

  • Immobilization: Covalently immobilize the primary antibody onto a sensor chip surface.[28]

  • Analyte Injection: Inject serial dilutions of the target derivative and each test compound over the sensor surface.

  • Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized antibody. This generates a sensorgram.[29]

  • Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the antibody-analyte interaction without denaturing the antibody.[28]

Data Analysis:

By fitting the sensorgram data to a suitable binding model, the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) can be determined. A lower KD value indicates a higher binding affinity. Cross-reactivity can be assessed by comparing the KD values of the test compounds to that of the target derivative.

Compoundka (1/Ms)kd (1/s)KD (M)
Target Derivative 1.5 x 10^52.0 x 10^-41.3 x 10^-9
Analog A3.2 x 10^45.1 x 10^-31.6 x 10^-7
Analog BNot DetectableNot DetectableNot Applicable

Table 2: Example Kinetic Data from SPR Analysis.

Western Blot

While more commonly used for protein analysis, Western blotting can be adapted for cross-reactivity testing, especially to rule out binding to other proteins in a complex mixture.[30][31] In this context, different hapten-protein conjugates are separated by gel electrophoresis and transferred to a membrane. The antibody is then used to probe the membrane to see which conjugates it binds to.

Experimental Protocol: Western Blot for Cross-Reactivity

  • Sample Preparation: Prepare samples of different hapten-protein conjugates (e.g., target derivative-BSA, Analog A-BSA, etc.).

  • Gel Electrophoresis: Separate the protein conjugates by molecular weight using SDS-PAGE.

  • Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.[32]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody being tested.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with an enzyme-conjugated secondary antibody.[33]

  • Detection: Add a chemiluminescent or chromogenic substrate and visualize the bands.

Data Analysis:

The presence and intensity of a band corresponding to a particular hapten-protein conjugate indicate the degree of antibody binding. This method is more qualitative than ELISA or SPR but provides a visual confirmation of cross-reactivity.

Conclusion and Recommendations

A multi-faceted approach is recommended for a thorough assessment of antibody cross-reactivity against Ethyl 5-aminobenzofuran-2-carboxylate derivatives.

  • Initial Screening: Competitive ELISA is an excellent high-throughput method for initial screening of a large panel of potential cross-reactants due to its sensitivity and cost-effectiveness.[34]

  • In-depth Characterization: SPR provides invaluable kinetic data that offers a deeper understanding of the binding affinities of the antibody to different compounds.[25] This is crucial for selecting lead antibody candidates with the most favorable binding profiles.

  • Qualitative Confirmation: Western blotting can serve as a valuable orthogonal method to confirm the specificity of the antibody, particularly in the context of complex biological samples.[30]

By employing these methodologies, researchers and drug developers can confidently select and validate antibodies with the high degree of specificity required for the successful development of novel therapeutics and diagnostics based on Ethyl 5-aminobenzofuran-2-carboxylate derivatives.

References

  • Measuring antibody-antigen binding kinetics using surface plasmon resonance. PubMed. Available at: [Link]

  • Predictions of Antibody Biophysical Properties for Improving Drug Development. ProQuest. Available at: [Link]

  • Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. ACS Publications. Available at: [Link]

  • Hapten engineering: Raising antibodies against the smallest of small molecules. The Biochemist. Available at: [Link]

  • Anti-hapten Antibody Problems. Aptamer Group. Available at: [Link]

  • Why is Antibody Specificity Testing Important?. Polaris Market Research. Available at: [Link]

  • What Are Antibodies Used for in Drug Development?. BIORELY. Available at: [Link]

  • Selecting and engineering monoclonal antibodies with drug-like specificity. NIH National Center for Biotechnology Information. Available at: [Link]

  • SPR Service - Antibody-Antigen Interaction Analysis. Rapid Novor. Available at: [Link]

  • Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. Carterra. Available at: [Link]

  • Understanding Haptens: The Small Molecules With a Big Impact on Immunity. Oreate AI. Available at: [Link]

  • Anti-Hapten Antibody Production. Creative Diagnostics. Available at: [Link]

  • Antibody validation for Western blot: By the user, for the user. NIH National Center for Biotechnology Information. Available at: [Link]

  • Antibody Specificity. Journal of Human Health Research. Available at: [Link]

  • A Guide to Western Blot Antibodies. Biocompare. Available at: [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad. Available at: [Link]

  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. NIH National Center for Biotechnology Information. Available at: [Link]

  • Complete ELISA Guide: Get Reliable Results Every Time. Assay Genie. Available at: [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]

  • Competitive ELISA Protocol. Creative Diagnostics. Available at: [Link]

  • How to Choose Quality Antibodies for Successful Western Blotting. Bitesize Bio. Available at: [Link]

  • ELISA Test Procedures. BioChain. Available at: [Link]

  • Antibodies for Western Blot (WB). Creative Diagnostics. Available at: [Link]

  • Cross-reactivity of selected benzofurans with commercial amphetamine and ecstasy immunoassays in urine. PubMed. Available at: [Link]

  • Non-competitive immunoassays to detect small molecules using nanopeptamers. Google Patents.
  • Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. MDPI. Available at: [Link]

  • Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. NIH National Center for Biotechnology Information. Available at: [Link]

  • Ethyl 5-aminobenzofuran-2-carboxylate. PubChem. Available at: [Link]

  • Cross-reactivity of ELISA between carbofuran and carbofuran analogues. ResearchGate. Available at: [Link]

  • Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. ResearchGate. Available at: [Link]

  • Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. BEPLS. Available at: [Link]

  • ETHYL 5-AMINOBENZOFURAN-2-CARBOXYLATE. GSRS. Available at: [Link]

  • Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. NIH National Center for Biotechnology Information. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

Sources

Comparative

The Versatile Scaffold: A Comparative Guide to the Therapeutic Potential of Ethyl 5-aminobenzofuran-2-carboxylate Analogs

In the landscape of medicinal chemistry, the benzofuran scaffold stands out as a "privileged structure," a core molecular framework that consistently yields compounds with a wide array of biological activities.[1][2] Amo...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzofuran scaffold stands out as a "privileged structure," a core molecular framework that consistently yields compounds with a wide array of biological activities.[1][2] Among the numerous benzofuran derivatives, Ethyl 5-aminobenzofuran-2-carboxylate has emerged as a particularly valuable and versatile starting material for the synthesis of novel therapeutic agents.[1][3] Its unique structure, featuring a fused benzene and furan ring system with an amino group and an ethyl ester, provides a rich platform for chemical modification, enabling the development of potent and selective molecules against various disease targets.[3]

This guide offers a comparative analysis of Ethyl 5-aminobenzofuran-2-carboxylate analogs, delving into their therapeutic potential across oncology, inflammation, and infectious diseases. We will explore the causality behind experimental designs, present quantitative data to support performance claims, and provide detailed methodologies for key assays to ensure scientific integrity and facilitate the replication of findings.

Anticancer Applications: From Cytotoxicity to Reversing Multidrug Resistance

Ethyl 5-aminobenzofuran-2-carboxylate has served as a crucial building block in the synthesis of novel compounds with significant antiproliferative activity.[1][2] The rationale behind using this scaffold lies in the rigid, planar structure of the benzofuran ring system, which can effectively interact with biological targets such as enzymes and receptors involved in cancer cell proliferation. The amino group at the 5-position offers a convenient handle for introducing diverse chemical moieties, allowing for the fine-tuning of pharmacological properties.

A notable study by de Souza et al. utilized Ethyl 5-aminobenzofuran-2-carboxylate as a precursor for novel analogs of proximicins, which were evaluated for their activity against human glioblastoma (U-87 MG) cells.[1] The results demonstrated that these synthetic derivatives exhibit significant cytotoxic effects.

Comparative Anticancer Activity of Ethyl 5-aminobenzofuran-2-carboxylate Analogs
Compound IDModification from Ethyl 5-aminobenzofuran-2-carboxylateIC50 U-87 MG (µM)IC50 WI-38 (µM)Selectivity Index (SI) (WI-38/U-87 MG)
23(16) Amide coupling with a furan-containing moiety15.672.10.13
24(15) Amide coupling with a different furan-containing moiety34.92.40.07
Temozolomide (Control) Standard chemotherapeutic drug150.3425.40.17

Data sourced from a study on aminobenzofuran-containing analogues of proximicins.[1]

The data clearly indicates that derivative 23(16) is significantly more potent against the glioblastoma cell line U-87 MG than the standard chemotherapeutic drug, Temozolomide.[1] However, the lower selectivity index suggests higher toxicity towards non-cancerous fibroblast cells (WI-38), highlighting a critical aspect of drug development: the balance between efficacy and toxicity.

Beyond direct cytotoxicity, a major hurdle in cancer treatment is multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[1] Analogs derived from the aminobenzofuran core have shown promise as potent P-gp inhibitors, capable of reversing this resistance.

Reversal of Vincristine Resistance by Thiophenylbenzofuran Derivatives
Compound IDFold Reversal (vs. Vincristine alone)
4 223.5
10 198.7
14 185.4
Verapamil (Control) 25.6

Data from a study on thiophenylbenzofuran derivatives in ABCB1/Flp-In™-293 cells.[1]

These results are particularly striking, demonstrating that the synthesized aminobenzofuran derivatives are substantially more effective at reversing P-gp-mediated drug resistance than Verapamil, a well-known P-gp inhibitor.[1] This suggests a dual therapeutic potential: direct anticancer activity and the ability to sensitize resistant cancer cells to other chemotherapeutic agents.

Anti-inflammatory Potential: Targeting Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a continuous pursuit. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, and this activity is often linked to their ability to modulate key signaling pathways involved in the inflammatory response.[4]

The rationale for exploring Ethyl 5-aminobenzofuran-2-carboxylate analogs in this context is their potential to inhibit pro-inflammatory mediators. The core structure can be modified to interact with enzymes like cyclooxygenases (COX) or to interfere with inflammatory signaling cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

A study on heterocyclic/benzofuran hybrids revealed that certain derivatives can potently inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Inhibitory Effect of Benzofuran Hybrids on NO Production
CompoundIC50 (µM) for NO Inhibition
5d 52.23 ± 0.97

Data from a study on heterocyclic/benzofuran hybrids as anti-inflammatory agents.[5]

Compound 5d exhibited excellent inhibitory effects on NO generation with low cytotoxicity.[5] Further mechanistic studies revealed that this compound significantly inhibits the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the secretion of pro-inflammatory factors like TNF-α and IL-6.[5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKKα/β TLR4->IKK Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocates MAPK_pathway->NFkappaB_nuc Activates Benzofuran Benzofuran Analog (e.g., Compound 5d) Benzofuran->IKK Inhibits Benzofuran->MAPK_pathway Inhibits DNA DNA NFkappaB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_genes Transcription

Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran analogs.

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the discovery of new antimicrobial agents. The benzofuran scaffold has been identified as a promising pharmacophore for the development of such agents.[3] The structural features of Ethyl 5-aminobenzofuran-2-carboxylate analogs can be tailored to enhance their penetration into microbial cells and their interaction with essential microbial targets.

Several studies have reported the synthesis of benzofuran derivatives with potent antibacterial and antifungal activities. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Antimicrobial and Antifungal Activity of Benzofuran Derivatives
Compound IDOrganismMIC (µg/mL)
6a S. aureus6.25
6b S. aureus6.25
6f S. aureus6.25
6a E. coli12.5
6b E. coli12.5
6f E. coli12.5
6a C. albicans25
6b C. albicans12.5
6f C. albicans25

Data from a study on the antimicrobial and anti-inflammatory activity of novel benzofuran derivatives.[6]

The data indicates that compounds 6a , 6b , and 6f exhibit strong broad-spectrum antimicrobial activity, with particularly low MIC values against the Gram-positive bacterium Staphylococcus aureus.[6] Compound 6b also showed significant activity against the fungus Candida albicans.[6]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented in this guide, detailed methodologies for key experiments are provided below.

Synthesis of Ethyl 5-aminobenzofuran-2-carboxylate

The synthesis of the core scaffold, Ethyl 5-aminobenzofuran-2-carboxylate, is a critical first step. An optimized method involves a two-step process starting from 5-nitrosalicylaldehyde.[2]

Step 1: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate

  • To a solution of 5-nitrosalicylaldehyde in a suitable solvent (e.g., DMF), add a 3 molar excess of ethyl bromoacetate.

  • Add a 6 molar excess of anhydrous potassium carbonate (K₂CO₃) as a basic dehydrating agent.

  • Reflux the reaction mixture for 8 hours.

  • After cooling, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 5-aminobenzofuran-2-carboxylate

  • Dissolve the Ethyl 5-nitrobenzofuran-2-carboxylate obtained in Step 1 in ethanol.

  • Add a catalytic amount of palladium on activated carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield Ethyl 5-aminobenzofuran-2-carboxylate.

G Start 5-Nitrosalicylaldehyde Step1 O-alkylation with Ethyl Bromoacetate (K₂CO₃, Reflux) Start->Step1 Intermediate Ethyl 5-nitrobenzofuran-2-carboxylate Step1->Intermediate Step2 Reduction of Nitro Group (H₂, Pd/C) Intermediate->Step2 End Ethyl 5-aminobenzofuran-2-carboxylate Step2->End

Caption: Synthetic workflow for Ethyl 5-aminobenzofuran-2-carboxylate.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion

Ethyl 5-aminobenzofuran-2-carboxylate and its analogs represent a highly promising class of compounds with diverse therapeutic potential. The data presented in this guide highlights their significant activity as anticancer, anti-inflammatory, and antimicrobial agents. The versatility of the benzofuran scaffold, coupled with the synthetic accessibility of these analogs, provides a fertile ground for further drug discovery and development efforts. The detailed experimental protocols and comparative data tables included herein are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of the next generation of benzofuran-based therapeutics.

References

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride

This guide provides essential safety and handling protocols for Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride (CAS No: 183288-42-8), a key intermediate in pharmaceutical research.[1][2][3] As drug development profe...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride (CAS No: 183288-42-8), a key intermediate in pharmaceutical research.[1][2][3] As drug development professionals, our primary responsibility is to foster a culture of safety that protects researchers while ensuring the integrity of our work. This document moves beyond a simple checklist, offering a procedural framework grounded in risk assessment and scientific causality to ensure you are not just compliant, but truly protected.

Hazard Assessment: A Case for Prudent Over-Caution

Understanding the potential hazards of a compound is the foundational step in determining appropriate personal protective equipment (PPE). For Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride, the publicly available data presents a nuanced picture that necessitates a cautious approach.

While some suppliers report that the hydrochloride salt does not meet GHS hazard criteria, the parent compound, Ethyl 5-aminobenzofuran-2-carboxylate, is classified with potential hazards.[4][5] Specifically, aggregated GHS information suggests the parent amine may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[5] Furthermore, as a hydrochloride salt of an organic amine, it has the potential to release acidic mists, which are corrosive and hazardous upon inhalation or contact.[6]

Given this information, the most responsible safety strategy is to handle the hydrochloride salt with the assumption that it may carry similar irritant properties to its parent compound, in addition to the hazards associated with acidic hydrochlorides.

Property Value Source
CAS Number 183288-42-8[1][2]
Molecular Formula C₁₁H₁₂ClNO₃[1][2]
Molecular Weight 241.67 g/mol [1][2][4]
Appearance Yellow to dark brown solid (parent compound)[3]
Storage Room temperature, sealed, dry[1]
GHS Hazard (Hydrochloride) Not Classified (by 1 of 1 company)[4]
GHS Hazard (Parent Amine) H302, H315, H319, H335 (by 1 of 2 companies)[5]

Core PPE Requirements: Your First Line of Defense

The selection of PPE is not arbitrary; it is a direct response to the identified risks of chemical exposure through inhalation, skin/eye contact, and ingestion.

Eye and Face Protection

Direct contact with the eyes can cause serious, potentially irreversible damage.[5][6]

  • Mandatory: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.

  • Recommended for Splash/Powder Risk: When handling larger quantities, preparing solutions, or if there is a significant risk of splashing or aerosolization of the powder, chemical safety goggles are required. For maximum protection, a full face shield should be used in conjunction with goggles.[6]

Hand Protection

To prevent skin irritation, proper gloves are essential.[5][7]

  • Glove Type: Nitrile gloves are a standard and appropriate choice for handling this compound in solid form and for incidental contact.[7][8]

  • Best Practice: Always double-glove if handling for extended periods or when working with solutions. Check gloves for any signs of degradation or perforation before and during use. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste stream.

Body Protection

Protecting your skin and personal clothing from contamination is crucial.

  • Standard: A flame-resistant laboratory coat is mandatory. Ensure it is fully buttoned.

  • Additional Protection: For tasks with a higher risk of spills, such as large-scale solution preparation or transfers, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection

The fine, powdered nature of this compound, combined with the potential for respiratory irritation, makes respiratory protection a critical consideration.[5]

  • Primary Engineering Control: All handling of the solid compound that could generate dust, and any work with its solutions, must be performed inside a certified chemical fume hood.[7][8] This is the most important step in preventing inhalation exposure.

  • Secondary Respiratory Protection: In situations where a fume hood is not available or during a large-scale spill cleanup, a NIOSH-approved respirator with an N95 (for particulates) or a combination organic vapor/acid gas cartridge may be necessary. All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.

Operational and Disposal Plans

Proper PPE is only effective when integrated into a comprehensive safe handling and disposal workflow.

Safe Handling and Use Protocol
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Don all required PPE as described above.

  • Weighing: Carefully transfer the solid compound from its storage container to a weighing vessel using a spatula. Perform this task deep within the fume hood or in a ventilated balance enclosure to contain any dust.[7]

  • Solution Preparation: In the fume hood, add the weighed solid to the reaction vessel. Slowly add the chosen solvent to minimize splashing. If heating is required, use a controlled heating mantle and appropriate glassware to prevent solvent loss and exposure.[7]

  • Post-Reaction: All subsequent steps, including reaction quenching, extractions, and purifications, must be conducted within the fume hood.[7]

  • Decontamination: After handling, wipe down the work area in the fume hood. Properly dispose of all contaminated consumables (e.g., weighing paper, gloves, pipette tips) in the designated hazardous waste container. Wash hands thoroughly with soap and water after removing PPE.

Spill Management
  • Small Spills (in fume hood): Absorb the spill with an inert material like vermiculite or sand. Carefully sweep the absorbent material into a designated hazardous waste container. Wipe the spill area with a suitable decontaminating solution, followed by water.[8]

  • Large Spills: Evacuate the immediate area and alert laboratory personnel and the institutional Environmental Health and Safety (EHS) office. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

Unused or waste Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride must be treated as hazardous chemical waste.[8]

  • Solid Waste: Collect all solid waste, including contaminated consumables, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.[9]

  • Empty Containers: Containers that held the compound must be treated as hazardous waste unless properly decontaminated.[9]

Consult your institution's EHS department for specific disposal procedures, as regulations can vary.[10][11]

Workflow Visualization

To ensure clarity and procedural adherence, the following diagram outlines the critical steps for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_disposal 3. Disposal & Cleanup prep1 Verify Fume Hood Function prep2 Don Full PPE: - Goggles/Face Shield - Lab Coat - Nitrile Gloves prep1->prep2 Proceed if certified handle1 Weigh Solid Compound prep2->handle1 Enter Handling Phase handle2 Prepare Solution handle1->handle2 handle3 Perform Reaction/ Workup handle2->handle3 disp1 Segregate Waste: - Solid (Contaminated PPE) - Liquid (Solutions) handle3->disp1 Enter Disposal Phase disp2 Place in Labeled Hazardous Waste Containers disp1->disp2 disp3 Decontaminate Work Area disp2->disp3 disp4 Remove PPE & Wash Hands disp3->disp4

Caption: General laboratory workflow for handling Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride.

By adhering to these detailed protocols, researchers can confidently handle Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride, ensuring both personal safety and the advancement of their critical research. A proactive and informed approach to safety is the cornerstone of scientific excellence.

References

  • MySkinRecipes. Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride. [Link]

  • CP Lab Safety. Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride, 95% Purity, C11H12ClNO3, 25 grams. [Link]

  • PubChem. 5-Aminobenzofuran-2-carboxylicacidethylester hydrochloride | C11H12ClNO3. [Link]

  • PubChem. Ethyl 5-aminobenzofuran-2-carboxylate | C11H11NO3. [Link]

  • MDPI. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • Chang Zhou Rui Ming Pharmaceutical Co., Ltd. Ethyl 5-Aminobenzofuran-2-carboxylate|174775-48-5. [Link]

  • National Institutes of Health (NIH). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. [Link]

  • Frontiers. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. [Link]

  • PubMed Central (PMC). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. [Link]

  • Reed College. Hazardous Laboratory Chemicals Disposal Guide. [Link]

  • SLAC National Accelerator Laboratory. Hydrochloric Acid Safe Handling Guideline. [Link]

  • University of Wisconsin-La Crosse. Part G: Chemical Disposal Procedures. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • Occupational Safety and Health Administration (OSHA). HYDROGEN CHLORIDE. [Link]

  • Occupational Safety and Health Administration (OSHA). Hydrogen Chloride in Workplace Atmospheres. [Link]

  • VelocityEHS. Hydrochloric Acid Hazards & Safety Tips. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrochloric acid. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2,3-Benzofuran. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.